molecular formula C7H4F3NO2 B158358 2-(Trifluoromethyl)isonicotinic acid CAS No. 131747-41-6

2-(Trifluoromethyl)isonicotinic acid

カタログ番号: B158358
CAS番号: 131747-41-6
分子量: 191.11 g/mol
InChIキー: BZFGKBQHQJVAHS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Trifluoromethyl)isonicotinic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H4F3NO2 and its molecular weight is 191.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-3-4(6(12)13)1-2-11-5/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFGKBQHQJVAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563696
Record name 2-(Trifluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-41-6
Record name 2-(Trifluoromethyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(TRIFLUOROMETHYL)PYRIDINE-4-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(Trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

2-(Trifluoromethyl)isonicotinic acid, a fluorinated pyridinecarboxylic acid derivative, serves as a crucial building block in the synthesis of various biologically active molecules. Its chemical structure, characterized by a pyridine ring substituted with a carboxylic acid group at the 4-position and a trifluoromethyl group at the 2-position, imparts unique electronic properties that are of significant interest in medicinal chemistry and materials science.

CAS Number: 131747-41-6[1][2][3][4][5]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical reactions.

PropertyValueReference
Molecular Formula C₇H₄F₃NO₂
Molecular Weight 191.11 g/mol
Melting Point 217-223 °C
Boiling Point (Predicted) 338.9 ± 42.0 °C
Density (Predicted) 1.484 ± 0.06 g/cm³
pKa (Predicted) 2.94 ± 0.10
Appearance Off-white to white solid/powder
Solubility Slightly soluble in water.[1]
Storage Temperature Room Temperature, Inert atmosphere
Spectral and Computational Data
IdentifierValue
InChI 1S/C7H4F3NO2/c8-7(9,10)5-3-4(6(12)13)1-2-11-5/h1-3H,(H,12,13)
InChI Key BZFGKBQHQJVAHS-UHFFFAOYSA-N
SMILES O=C(O)c1ccnc(c1)C(F)(F)F

Synthesis and Reactivity

The synthesis of this compound is a key area of research, driven by its utility as a synthetic intermediate. Several synthetic routes have been developed, with a notable process detailed in a European patent.

Experimental Protocol: Palladium-Catalyzed Carbonylation

A detailed and scalable synthesis method involves the palladium-catalyzed carbonylation of a 2-trifluoromethyl pyridine derivative. The following protocol is adapted from patent literature and provides a robust method for its preparation.

Materials:

  • 4-substituted-2-trifluoromethylpyridine (e.g., 4-Chloro-2-trifluoromethyl pyridine or 4-Iodo-2-trifluoromethyl pyridine)

  • Carbon Monoxide (CO) gas

  • Palladium complex catalyst (e.g., 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane adduct)

  • An alcohol (e.g., Methanol, 2-Propanol)

  • A base (e.g., Triethylamine)

  • Solvents for reaction and workup (e.g., MTBE, cyclohexane)

  • Aqueous solutions for workup (e.g., 0.5M HCl, 1M NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a high-pressure reactor, combine the 4-substituted-2-trifluoromethylpyridine, the palladium complex catalyst, the chosen alcohol, and the base.

  • Carbonylation: Pressurize the reactor with carbon monoxide to a pressure of 60-70 bar.

  • Heating: Heat the reaction mixture to a temperature between 120-140 °C and maintain with stirring for approximately 18 hours.

  • Workup:

    • After cooling, evaporate the crude mixture under reduced pressure.

    • Treat the residue with an acidic solution (e.g., 0.5M HCl) and extract with an organic solvent like MTBE.

    • Separate the organic layer and extract with a basic solution (e.g., 1M NaHCO₃).

    • Dry the separated organic layer with anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude ester of this compound.

  • Purification: The crude ester can be further purified by stirring with a non-polar solvent like cyclohexane and filtering, followed by evaporation of the filtrate. For the methyl ester, distillation can be performed for higher purity.

  • Hydrolysis (to obtain the acid): The resulting ester can be hydrolyzed to the carboxylic acid using standard procedures, such as heating with an aqueous acid or base.

This process provides a scalable and efficient route to this compound and its esters.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of a wide range of active pharmaceutical ingredients (APIs) and agrochemicals. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule.

Its derivatives are being investigated for various therapeutic areas, including:

  • Anti-inflammatory agents: The structural motif is found in compounds with potential anti-inflammatory properties.

  • Anticancer agents: It serves as a building block for the synthesis of novel compounds with potential anticancer activity.

  • Agrochemicals: This compound is used in the development of more effective herbicides and pesticides.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity and specific signaling pathway modulation by this compound are limited in publicly available literature, the activities of structurally related compounds provide valuable insights into its potential biological targets. Many trifluoromethyl-substituted aromatic carboxylic acids exhibit anti-inflammatory properties, often through the inhibition of key enzymes in inflammatory pathways.

Hypothetical Signaling Pathway: COX-2 Inhibition in Inflammation

A plausible mechanism of action for compounds derived from this compound is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. The diagram below illustrates this hypothetical pathway.

COX2_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 Activates Cell Cell Membrane ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Releases from membrane lipids COX2 Cyclooxygenase-2 (COX-2) ArachidonicAcid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes conversion Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Converted by synthases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates TFIA 2-(Trifluoromethyl)isonicotinic Acid Derivative (Hypothetical) TFIA->COX2 Inhibits (Hypothesized)

Caption: Hypothetical inhibition of the COX-2 pathway by a derivative of this compound.

This diagram illustrates how an inflammatory stimulus leads to the production of prostaglandins via the COX-2 enzyme, resulting in inflammation. A hypothetical derivative of this compound could potentially inhibit COX-2, thereby blocking this pathway and reducing inflammation.

Experimental Protocols for Biological Evaluation

The following are detailed, adaptable protocols for assessing the potential biological activities of this compound and its derivatives.

Cytotoxicity Assessment: Resazurin Assay

This protocol outlines a common method to determine the in vitro cytotoxicity of a compound against a chosen cell line.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • This compound (dissolved in a suitable solvent like DMSO)

  • Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile-filtered)

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of fluorescence measurement (Ex/Em ~560/590 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control wells (DMSO at the highest concentration used).

    • Incubate for 24, 48, or 72 hours.

  • Resazurin Assay:

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with medium only).

    • Normalize the data to the vehicle control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This protocol describes an in vitro assay to measure the inhibition of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • A detection kit for prostaglandin E2 (PGE2) (e.g., ELISA kit)

  • 96-well microplates

Procedure:

  • Reaction Setup:

    • In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

    • Add various concentrations of this compound or a known COX-2 inhibitor (positive control). Include a vehicle control.

    • Pre-incubate the mixture for 10-15 minutes at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding arachidonic acid to each well.

    • Incubate for a specified time (e.g., 10-20 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • PGE2 Quantification:

    • Measure the amount of PGE2 produced in each well using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for screening and characterizing a novel compound like this compound for its biological activity.

Experimental_Workflow Start Start: Compound Synthesis and Purification Cytotoxicity Cytotoxicity Screening (e.g., Resazurin Assay) Start->Cytotoxicity Characterize toxicity PrimaryScreen Primary Bioactivity Screen (e.g., Anti-inflammatory Assay) Cytotoxicity->PrimaryScreen Determine non-toxic concentration range HitIdent Hit Identification PrimaryScreen->HitIdent Identify active compounds HitIdent->Start No (Synthesize new analogs) DoseResponse Dose-Response and IC50 Determination HitIdent->DoseResponse Yes Mechanism Mechanism of Action Studies (e.g., Enzyme Kinetics, Pathway Analysis) DoseResponse->Mechanism LeadOpt Lead Optimization Mechanism->LeadOpt Elucidate target and pathway LeadOpt->Start Iterative design and synthesis End Preclinical Development LeadOpt->End Optimized lead compound

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(Trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 2-(Trifluoromethyl)isonicotinic acid. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's properties for its application in chemical synthesis and pharmaceutical research. This document presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations of synthetic pathways.

Chemical Identity

  • IUPAC Name: 2-(Trifluoromethyl)pyridine-4-carboxylic acid

  • Synonyms: 2-(Trifluoromethyl)-4-pyridinecarboxylic acid, 4-Carboxy-2-(trifluoromethyl)pyridine[1][2]

  • CAS Registry Number: 131747-41-6[1][2]

  • Molecular Formula: C₇H₄F₃NO₂[1][2]

  • Molecular Weight: 191.11 g/mol [1][2]

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. These values are critical for understanding the compound's behavior in various chemical and biological systems.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Physical State Solid, Off-white to white powder/crystal[1][2]
Melting Point 217-223 °C[1][2]
Boiling Point 338.9 ± 42.0 °C (Predicted)[2]
Density 1.484 ± 0.06 g/cm³ (Predicted)[2]
Water Solubility Slightly soluble in water[1][2]
pKa 2.94 ± 0.10 (Predicted)[2]

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of physicochemical properties. The following sections outline generalized methodologies that can be adapted for this compound.

The melting point of a solid crystalline substance is a key indicator of its purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate of 1-2 °C per minute.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

The shake-flask method is a common technique for determining the solubility of a compound in a specific solvent.[3]

  • Apparatus: Orbital shaker, centrifuge, analytical balance, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of this compound is added to a known volume of distilled water in a sealed flask.

    • The flask is agitated in an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is then centrifuged to separate the undissolved solid.

    • A known volume of the clear supernatant is carefully removed and diluted as necessary.

    • The concentration of the dissolved compound in the diluted solution is determined using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.

    • The solubility is calculated from the measured concentration and the dilution factor.

The pKa value is a measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.[4]

  • Apparatus: pH meter with a calibrated electrode, burette, stirrer.

  • Procedure:

    • A precisely weighed amount of this compound is dissolved in a known volume of deionized water.

    • The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, known increments from a burette.

    • The pH of the solution is measured after each addition of the titrant, allowing the system to reach equilibrium.

    • A titration curve is generated by plotting the measured pH against the volume of titrant added.

    • The pKa is determined from the titration curve as the pH at the half-equivalence point, where half of the acid has been neutralized.

Spectroscopic techniques are vital for structural elucidation and confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[5]

    • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Acquisition: ¹H NMR and ¹³C NMR spectra are typically acquired.[5] Additional experiments like DEPT can provide further structural information.[5]

    • Analysis: Chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the molecular structure.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: For a solid sample, a small amount is typically mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

    • Instrumentation: An FTIR spectrometer.

    • Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).[7][8]

    • Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups (e.g., C=O, O-H, C-F) in the molecule.[9]

  • Mass Spectrometry (MS):

    • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, where it is ionized, often using techniques like Electron Ionization (EI).[10][11]

    • Instrumentation: A mass spectrometer capable of high-resolution mass analysis.

    • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are measured.[12]

    • Analysis: The mass of the molecular ion is used to confirm the molecular weight of the compound. Fragmentation patterns can provide additional structural information.[10][12]

Synthetic Workflow

The synthesis of this compound and its esters can be achieved through the carbonylation of a 2-trifluoromethyl pyridine derivative. The following diagram illustrates a generalized synthetic workflow based on patented procedures.[13]

G cluster_0 Synthesis of this compound/Esters start 2-Trifluoromethyl Pyridine Derivative (X = Halogen or -OSO2CY3) reaction Carbonylation Reaction start->reaction reagents CO (Carbon Monoxide) R1OH (R1 = H or C1-6-alkyl) Pd Complex Catalyst Base reagents->reaction product This compound or Ester reaction->product workup Workup & Purification (e.g., Extraction, Distillation) product->workup final_product Pure this compound or Ester workup->final_product

Caption: A generalized workflow for the synthesis of this compound and its esters.

Safety Information

Based on available safety data, this compound is associated with the following hazards:

  • Hazard Codes: Xn (Harmful)[1][2]

  • Risk Statements: R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)[1][2]

  • Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves and eye/face protection)[1][2]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

This document is intended for informational purposes only and should not be considered a substitute for rigorous experimental verification. All laboratory work should be conducted in accordance with established safety protocols.

References

An In-depth Technical Guide to the Solubility of 2-(Trifluoromethyl)isonicotinic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

2-(Trifluoromethyl)isonicotinic acid, also known as 2-(trifluoromethyl)pyridine-4-carboxylic acid, is a solid, off-white compound.[1] Key physical properties are summarized below.

PropertyValueReference
Molecular FormulaC₇H₄F₃NO₂[1][2]
Molecular Weight191.11 g/mol [1][2]
Melting Point217-223 °C[1][2]
pKa2.94 ± 0.10 (Predicted)[1]
Water SolubilitySlightly soluble[1]
FormSolid[1][2]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been published. To facilitate research and development, the following table provides a standardized format for presenting experimentally determined solubility data.

SolventTemperature (K)Molar Solubility (mol/L)Mass Solubility (g/L)Method of Determination
e.g., Methanol298.15e.g., Gravimetric
e.g., Ethanol298.15e.g., HPLC-UV
e.g., Acetone298.15e.g., Gravimetric
e.g., Ethyl Acetate298.15e.g., HPLC-UV
e.g., Dichloromethane298.15e.g., HPLC-UV
e.g., Dimethyl Sulfoxide298.15e.g., Gravimetric
e.g., N,N-Dimethylformamide298.15e.g., Gravimetric

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical. The following are detailed methodologies for quantifying the solubility of this compound in organic solvents.

Gravimetric Method

This method is a straightforward and reliable technique for determining solubility, particularly in solvents where the compound is reasonably soluble and the solvent is volatile.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Sealed flasks (e.g., screw-cap vials or glass ampoules)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Drying oven or vacuum oven

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The presence of undissolved solid is essential to ensure saturation.

    • Seal the flask tightly to prevent solvent evaporation.

    • Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 298.15 K / 25 °C).

    • Equilibrate the mixture for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached. The required time may vary depending on the solvent and should be determined empirically.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) pipette or syringe.

    • Immediately filter the solution using a syringe filter into a pre-weighed container. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the filtered solution. This can be done at room temperature under a fume hood, or by using a drying oven at a temperature well below the melting point of the solute, or a vacuum oven for more sensitive compounds.

    • Once the solvent is completely removed, accurately weigh the container with the dried solid residue.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty container from the final weight.

    • The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is highly sensitive and accurate, making it suitable for determining the solubility of sparingly soluble compounds.

Objective: To determine the concentration of this compound in a saturated solution by comparing its UV absorbance to a calibration curve.

Materials:

  • HPLC system with a UV detector

  • Analytical column suitable for the compound and solvent

  • Volumetric flasks and pipettes

  • This compound (high purity)

  • Organic solvent of interest (HPLC grade)

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen organic solvent with known concentrations.

    • Inject each standard solution into the HPLC system and record the peak area from the UV detector at the wavelength of maximum absorbance (λmax) for the compound.

    • Plot a graph of peak area versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).

    • Carefully withdraw a known volume of the clear, filtered supernatant.

    • Dilute the saturated solution with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Inject the diluted solution into the HPLC system and record the peak area.

  • Calculation:

    • Use the peak area of the diluted sample and the equation of the calibration curve to determine the concentration of the diluted solution.

    • Multiply this concentration by the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result start Start add_excess Add excess solute to known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature (24-72h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw known volume of supernatant settle->withdraw filter_sample Filter through 0.22 µm filter withdraw->filter_sample gravimetric Gravimetric: Evaporate solvent and weigh residue filter_sample->gravimetric Method 1 hplc HPLC-UV: Dilute and analyze against calibration curve filter_sample->hplc Method 2 calculate Calculate Solubility gravimetric->calculate hplc->calculate

Caption: Experimental workflow for solubility determination.

References

Spectroscopic Profile of 2-(Trifluoromethyl)isonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(Trifluoromethyl)isonicotinic acid (CAS No. 131747-41-6), a key building block in pharmaceutical and agrochemical research. Due to the limited availability of experimentally derived public data, this document presents predicted spectral information obtained from validated computational models, alongside standardized experimental protocols for acquiring such data.

Compound Information

PropertyValue
Compound Name This compound
Synonyms 2-(Trifluoromethyl)-4-pyridinecarboxylic acid
CAS Number 131747-41-6
Molecular Formula C₇H₄F₃NO₂
Molecular Weight 191.11 g/mol
Structure Chemical structure of this compound

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on computational algorithms and provide a reliable reference for spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~13.5Singlet (broad)1H-COOH
~8.90Doublet1HH-6
~8.10Singlet1HH-3
~7.95Doublet1HH-5

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~165.5-COOH
~151.0 (quartet)C-2 (coupled to -CF₃)
~150.0C-6
~145.0C-4
~125.0C-5
~122.0 (quartet)-CF₃
~120.0C-3
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Strong, BroadO-H stretch (Carboxylic acid dimer)
1760-1690StrongC=O stretch (Carbonyl)
1600-1450MediumC=C and C=N stretches (Aromatic ring)
1320-1210StrongC-O stretch
1350-1150StrongC-F stretches (Trifluoromethyl group)
950-910Medium, BroadO-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
191100[M]⁺ (Molecular Ion)
174~40[M-OH]⁺
146~60[M-COOH]⁺
122~30[M-CF₃]⁺
94~25[C₅H₂N]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for aromatic carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes (5 mm diameter)

  • NMR Spectrometer (e.g., Bruker, Jeol, 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected range of proton signals (typically 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands).

    • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.[1][2][3][4][5]

Materials:

  • This compound (1-2 mg)

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FTIR Spectrometer with a sample holder

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar.

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Collect a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to known functional group frequencies.[1][2][3][4][5]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound (sub-milligram quantity)

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Mass Spectrometer (e.g., GC-MS with EI source, LC-MS with ESI source)

Procedure (Electron Ionization - GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Instrument Setup:

    • Set the GC oven temperature program appropriate for the analyte's volatility.

    • Set the ion source temperature (e.g., 200-250 °C).

    • Use a standard electron energy of 70 eV.

  • Data Acquisition:

    • Inject the sample solution into the GC-MS system.

    • The compound will be separated by the GC column and then enter the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to gain structural information.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_result Final Confirmation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups MW_Fragmentation Molecular Weight & Fragmentation Pattern MS->MW_Fragmentation Confirmed_Structure Confirmed Structure and Purity Structure->Confirmed_Structure Functional_Groups->Confirmed_Structure MW_Fragmentation->Confirmed_Structure

Caption: Spectroscopic analysis workflow.

References

The Pharmacokinetic Profile of Drugs Containing Trifluoromethylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethylpyridine moiety into therapeutic and agrochemical agents has become a cornerstone of modern medicinal and agricultural chemistry. This structural motif is renowned for its ability to confer advantageous pharmacokinetic properties, including enhanced metabolic stability, increased lipophilicity, and improved bioavailability. This guide provides a comprehensive overview of the pharmacokinetic profile of drugs containing the trifluoromethylpyridine group, detailing their absorption, distribution, metabolism, and excretion (ADME) characteristics. The information is supplemented with detailed experimental protocols and visual representations of relevant biological pathways to support researchers and drug development professionals in this field.

Core Concepts: The Influence of the Trifluoromethylpyridine Moiety

The trifluoromethyl group (-CF3), a strong electron-withdrawing group, significantly alters the physicochemical properties of the parent molecule. When attached to a pyridine ring, it imparts a unique combination of lipophilicity and metabolic resistance. The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This inherent stability often leads to a longer biological half-life and improved in vivo efficacy. Furthermore, the increased lipophilicity can enhance membrane permeability, facilitating absorption and distribution to target tissues.

Pharmacokinetic Data of Representative Drugs

To illustrate the pharmacokinetic profiles of drugs containing the trifluoromethylpyridine moiety, data for three representative compounds are summarized below: Tipranavir, an antiretroviral drug; Fluazifop-butyl, a herbicide; and Picloram, another herbicide.

ParameterTipranavir (in combination with Ritonavir)Fluazifop-butyl (in humans)Picloram (in humans)
Route of Administration OralOralOral
Time to Peak Concentration (Tmax) Not explicitly stated, but steady state is reached in ~7 days[1]1 - 2.5 hours[2][3]~20 minutes (absorption half-life)[4]
Plasma Half-life (t1/2) 5.5 - 6.0 hours[1][5]9 - 37 hours[2][3]27 hours (excretion half-life)[4]
Bioavailability Food improves tolerability and absorption[1]Not explicitly quantified, but 80-93% of the dose is excreted in urine as the active metabolite[2][3]>90% of the oral dose is recovered in urine[4][6]
Protein Binding >99.9%[1][5]High (binds to serum proteins)[2][3]Not specified in the provided results
Metabolism Metabolized by CYP3A4; Ritonavir is a potent inhibitor of CYP3A4, "boosting" Tipranavir levels.[7]Rapidly hydrolyzed to the active metabolite, fluazifop.[2][3]Primarily excreted unchanged.[4][6]
Excretion Primarily fecal[8]80-93% of the dose is excreted in the urine as the metabolite fluazifop within 6 days.[2][3]>90% of the dose is excreted unchanged in the urine within 72 hours.[4][6]

Signaling Pathways and Mechanisms of Action

The trifluoromethylpyridine moiety is a component of diverse bioactive molecules that interact with various biological pathways. Below are diagrams illustrating the mechanisms of action for Tipranavir, Fluazifop-butyl, and Picloram.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell HIV Gag-Pol Polyprotein HIV Gag-Pol Polyprotein HIV Protease HIV Protease HIV Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Produces Infectious Virus Infectious Virus Virion Assembly Virion Assembly Mature Viral Proteins->Virion Assembly Leads to Virion Assembly->Infectious Virus Tipranavir Tipranavir Tipranavir->HIV Protease Inhibits

Mechanism of action of Tipranavir.

ACCase_Inhibition Acetyl-CoA Acetyl-CoA ACCase Acetyl-CoA Carboxylase (ACCase) Acetyl-CoA->ACCase Substrate Malonyl-CoA Malonyl-CoA ACCase->Malonyl-CoA Produces Plant Death Plant Death Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Precursor for Cell Membrane Integrity Cell Membrane Integrity Fatty Acid Synthesis->Cell Membrane Integrity Maintains Plant Growth Plant Growth Cell Membrane Integrity->Plant Growth Essential for Plant Growth->Plant Death Fluazifop Fluazifop (Active Metabolite) Fluazifop->ACCase Inhibits

Mechanism of action of Fluazifop.

Auxin_Mimicry Picloram Picloram Auxin Receptor (TIR1/AFB) Auxin Receptor (TIR1/AFB) Picloram->Auxin Receptor (TIR1/AFB) Binds to SCF Complex SCF Complex Auxin Receptor (TIR1/AFB)->SCF Complex Activates Aux/IAA Repressor Aux/IAA Repressor SCF Complex->Aux/IAA Repressor Targets for Degradation ARF Transcription Factors ARF Transcription Factors Aux/IAA Repressor->ARF Transcription Factors Represses (Inhibited by Degradation) Auxin-Responsive Genes Auxin-Responsive Genes ARF Transcription Factors->Auxin-Responsive Genes Activates Transcription Uncontrolled Growth Uncontrolled Growth Auxin-Responsive Genes->Uncontrolled Growth Leads to Plant Death Plant Death Uncontrolled Growth->Plant Death

Mechanism of action of Picloram.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic properties of drug candidates. Below are protocols for key in vitro ADME assays.

Experimental Workflow for In Vitro ADME Profiling

ADME_Workflow Start Test Compound Caco2 Caco-2 Permeability Assay Start->Caco2 Microsomal Microsomal Stability Assay Start->Microsomal PPB Plasma Protein Binding Assay Start->PPB CYP_Inhibition CYP450 Inhibition Assay Start->CYP_Inhibition Absorption_Data Papp, Efflux Ratio Caco2->Absorption_Data Metabolism_Data Half-life (t1/2), Intrinsic Clearance (CLint), IC50 Microsomal->Metabolism_Data Distribution_Data Fraction Unbound (fu) PPB->Distribution_Data CYP_Inhibition->Metabolism_Data

A typical workflow for in vitro ADME profiling.
Caco-2 Permeability Assay

This assay is widely used to predict in vitro intestinal absorption of drug candidates.[9][10][11][12][13]

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

  • Permeability Measurement:

    • The culture medium is replaced with a pre-warmed transport buffer.

    • The test compound is added to the apical (A) or basolateral (B) side of the monolayer.

    • Samples are collected from the receiver compartment at specific time points.

    • The concentration of the test compound in the samples is quantified using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the involvement of active efflux transporters.

Metabolic Stability Assay Using Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[14][15][16][17][18]

  • Materials: Pooled human liver microsomes, NADPH regenerating system, and the test compound.

  • Procedure:

    • The test compound is incubated with liver microsomes in the presence of an NADPH regenerating system at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit major CYP450 enzymes, which is a common cause of drug-drug interactions.[19][20][21][22]

  • Methodology: A fluorogenic probe substrate specific for a particular CYP450 isozyme is incubated with recombinant human CYP450 enzymes and an NADPH regenerating system in the presence of the test compound.

  • Procedure:

    • The test compound at various concentrations is pre-incubated with the CYP450 isozyme and the NADPH regenerating system.

    • The reaction is initiated by adding the fluorogenic probe substrate.

    • The formation of the fluorescent metabolite is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence generation is compared to that of a vehicle control to determine the percent inhibition. The IC50 value (the concentration of the test compound that causes 50% inhibition) is then calculated.

Plasma Protein Binding Assay by Equilibrium Dialysis

This assay measures the extent to which a drug binds to plasma proteins, which influences its distribution and availability to reach its target.[23][24][25][26][27]

  • Principle: Equilibrium dialysis is considered the gold standard for determining plasma protein binding. It involves a semi-permeable membrane separating a plasma-containing compartment from a buffer compartment.

  • Procedure:

    • The test compound is added to pooled plasma.

    • The plasma containing the test compound is placed in one chamber of the dialysis unit, and a protein-free buffer is placed in the other chamber, separated by a semi-permeable membrane.

    • The unit is incubated at 37°C with gentle agitation until equilibrium is reached (typically 4-24 hours).

    • Samples are taken from both chambers, and the concentration of the compound is measured by LC-MS/MS.

  • Data Analysis: The fraction of unbound drug (fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Conclusion

The trifluoromethylpyridine moiety is a valuable structural component in drug design, often leading to favorable pharmacokinetic properties. The inherent metabolic stability and modulated lipophilicity conferred by this group can significantly enhance a drug candidate's in vivo performance. A thorough understanding of the ADME properties of compounds containing this moiety, through the application of robust in vitro and in vivo experimental protocols, is essential for successful drug development. The methodologies and data presented in this guide offer a foundational resource for researchers and scientists working to harness the potential of trifluoromethylpyridine-containing molecules in the discovery of novel therapeutics and agrochemicals.

References

Toxicological Profile of 2-(Trifluoromethyl)isonicotinic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information for 2-(Trifluoromethyl)isonicotinic acid. A comprehensive toxicological assessment of this compound is limited by the scarcity of publicly available in-depth studies. The information provided herein is intended for research and informational purposes only and should not be considered a complete safety evaluation.

Introduction

This compound, also known as 2-(Trifluoromethyl)-4-pyridinecarboxylic acid, is a chemical compound with potential applications in various fields, including agrochemicals and pharmaceuticals.[1] The presence of the trifluoromethyl group can significantly influence the physicochemical and biological properties of a molecule, often enhancing its metabolic stability and potency.[2][3] However, this structural modification also necessitates a thorough evaluation of its toxicological profile. This technical guide provides a summary of the existing, albeit limited, toxicological data for this compound and outlines the necessary experimental data for a comprehensive risk assessment.

Hazard Identification

Based on available Safety Data Sheets (SDS), this compound is classified as causing skin and eye irritation.[4]

Hazard Statement Codes:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

For the structurally related isomer, 2-(Trifluoromethyl)pyridine-3-carboxylic acid, a more severe hazard classification of "Toxic if swallowed" (H301) has been reported, suggesting that the position of the trifluoromethyl group on the pyridine ring may influence the acute oral toxicity.[5]

Toxicological Data Summary

A comprehensive literature search reveals a significant lack of quantitative toxicological data for this compound. The following table summarizes the available information and highlights the data gaps.

Toxicological Endpoint Data for this compound Data for Structurally Related Compounds
Acute Oral Toxicity Data not available2-(Trifluoromethyl)pyridine-3-carboxylic acid: Acute Tox. 3 (Oral)
Acute Dermal Toxicity Data not available4-(Trifluoromethyl)pyridine-2-carboxylic acid: Harmful in contact with skin[6]
Acute Inhalation Toxicity Data not available4-(Trifluoromethyl)pyridine-2-carboxylic acid: Harmful if inhaled[6]
Skin Irritation/Corrosion Causes skin irritation[4]2-(Trifluoromethyl)pyridine-3-carboxylic acid: Causes skin irritation[5]
Eye Irritation/Damage Causes serious eye irritation[4]2-(Trifluoromethyl)pyridine-3-carboxylic acid: Causes serious eye irritation[5]
Respiratory Irritation May cause respiratory irritation (inferred from general pyridine derivative properties)2-(Trifluoromethyl)pyridine-3-carboxylic acid: May cause respiratory irritation[5]
Genotoxicity/Mutagenicity Data not availableData not available
Carcinogenicity Data not availableData not available
Reproductive & Developmental Toxicity Data not availableData not available
Specific Target Organ Toxicity (STOT) Data not availableData not available
Toxicokinetics (ADME) Data not availableData not available

Experimental Protocols: A Framework for Future Studies

To address the existing data gaps, a comprehensive toxicological evaluation of this compound would require a suite of in vitro and in vivo studies conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Toxicity Testing
  • Protocol: OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

  • Methodology: A single, high dose of the test substance is administered orally to a small number of animals. Observations for mortality and clinical signs of toxicity are made over a 14-day period. This method allows for the determination of a range for the lethal dose (LD50).[7]

Genotoxicity Assays
  • Bacterial Reverse Mutation Test (Ames Test):

    • Protocol: OECD Test Guideline 471.

    • Methodology: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without metabolic activation (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies, suggesting that the substance can induce point mutations.

  • In Vitro Mammalian Cell Micronucleus Test:

    • Protocol: OECD Test Guideline 487.

    • Methodology: Cultured mammalian cells are exposed to the test substance. The cells are then analyzed for the presence of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects.

Repeated Dose Toxicity Studies
  • Protocol: OECD Test Guideline 407 (Repeated Dose 28-Day Oral Toxicity Study in Rodents).

  • Methodology: The test substance is administered orally to rodents daily for 28 days. Key parameters monitored include clinical observations, body weight, food and water consumption, hematology, clinical biochemistry, and histopathology of major organs. This study provides information on the potential target organs of toxicity and a no-observed-adverse-effect level (NOAEL).[7]

Developmental and Reproductive Toxicity (DART) Screening
  • Protocol: OECD Test Guideline 421 (Reproduction/Developmental Toxicity Screening Test).

  • Methodology: The test substance is administered to male and female rodents before, during, and after mating. The study assesses effects on fertility, pregnancy, maternal behavior, and offspring viability and growth.[8][9][10][11]

Potential Toxicological Pathways and Mechanisms: A Hypothetical Framework

In the absence of specific mechanistic data for this compound, we can propose a hypothetical workflow for investigating its potential toxicological pathways. This workflow is based on general principles of toxicology and the known effects of related compounds.

G cluster_exposure Exposure & Absorption cluster_metabolism Metabolism (Hypothetical) cluster_effects Potential Toxicological Effects cluster_excretion Excretion A This compound (Oral, Dermal, Inhalation) B Absorption into Systemic Circulation A->B C Phase I Metabolism (e.g., CYP450 oxidation) B->C K Excretion via Urine/Feces B->K D Phase II Metabolism (e.g., Glucuronidation, Sulfation) C->D E Reactive Metabolites C->E D->K F Covalent Binding to Cellular Macromolecules E->F G Oxidative Stress E->G I Apoptosis / Necrosis F->I H Mitochondrial Dysfunction G->H H->I J Organ Toxicity (e.g., Liver, Kidney) I->J

Figure 1. A hypothetical workflow for investigating the toxicokinetics and toxicodynamics of this compound.

Conclusion and Future Directions

The currently available data on the toxicology of this compound is insufficient for a comprehensive safety assessment. While basic hazard classifications indicate the potential for skin and eye irritation, critical information regarding acute toxicity, genotoxicity, repeated dose toxicity, and reproductive toxicity is lacking.

To ensure the safe development and use of this compound, a systematic toxicological evaluation following established international guidelines is imperative. The experimental framework outlined in this document provides a roadmap for generating the necessary data. Furthermore, research into the metabolic pathways and potential mechanisms of toxicity will be crucial for a complete understanding of its biological effects. For professionals in drug development and chemical safety, it is recommended to commission these studies to fill the critical data gaps before proceeding with further development or large-scale use of this compound.

References

The Synthetic Chemist's Guide to Trifluoromethyl-Substituted Pyridines: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group into a pyridine ring is a cornerstone of modern medicinal and agrochemical chemistry. This powerful modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethyl-substituted pyridines highly sought-after scaffolds in drug discovery and development. This technical guide provides a comprehensive review of the core synthetic strategies for accessing these valuable compounds, with a focus on direct trifluoromethylation, cyclization reactions, and functional group interconversion. Detailed experimental protocols for key methodologies are provided, and quantitative data is summarized for comparative analysis.

Direct C-H Trifluoromethylation of Pyridines

Direct C-H trifluoromethylation offers an atom-economical approach to introduce a CF₃ group onto a pre-existing pyridine ring. Recent advances have focused on achieving high regioselectivity, which has historically been a challenge.

One effective strategy involves the activation of the pyridine ring as an N-methylpyridinium salt. This activation facilitates a regioselective nucleophilic trifluoromethylation.[1][2][3]

Experimental Protocol: Regioselective C2-Trifluoromethylation of Pyridine via N-Methylpyridinium Salt Activation[3]

A mixture of the corresponding N-methylpyridinium iodide salt (0.2 mmol), silver carbonate (Ag₂CO₃, 0.4 mmol), and trifluoroacetic acid (TFA, 0.4 mmol) in N,N-dimethylformamide (DMF, 2.0 mL) is stirred at 120 °C for 12 hours in a sealed tube. After completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired 2-trifluoromethylpyridine product.

Table 1: Substrate Scope and Yields for Direct C2-Trifluoromethylation

Substituted Pyridine PrecursorProductYield (%)
Pyridine2-(Trifluoromethyl)pyridine85
4-Methylpyridine4-Methyl-2-(trifluoromethyl)pyridine78
4-Methoxypyridine4-Methoxy-2-(trifluoromethyl)pyridine72
4-Chloropyridine4-Chloro-2-(trifluoromethyl)pyridine65
3-Methylpyridine3-Methyl-2-(trifluoromethyl)pyridine81

Yields are for the isolated product after purification.

A proposed mechanism for this transformation is depicted below. The pyridine nitrogen is first quaternized to form the N-methylpyridinium salt, which activates the C2 position for nucleophilic attack. Trifluoroacetic acid, in the presence of silver carbonate, serves as the source of the trifluoromethyl nucleophile.

G Co_cat Co(I) Catalyst Cobaltacyclopentadiene Cobaltacyclopentadiene intermediate Co_cat->Cobaltacyclopentadiene + Diyne Diyne Trifluoromethylated Diyne Diyne->Cobaltacyclopentadiene Nitrile R-C≡N Cobaltazacycloheptatriene Cobaltazacycloheptatriene intermediate Nitrile->Cobaltazacycloheptatriene Cobaltacyclopentadiene->Cobaltazacycloheptatriene + Nitrile Product α-Trifluoromethylated Pyridine Cobaltazacycloheptatriene->Product Reductive Elimination Product->Co_cat Catalyst Regeneration G Ynone Trifluoromethyl-α,β-ynone Adduct Michael Adduct Ynone->Adduct Michael Addition Enamine β-Enamino ester Enamine->Adduct Aminodiene Aminodiene intermediate Adduct->Aminodiene Isomerization Product Polysubstituted Trifluoromethylpyridine Aminodiene->Product Cyclodehydration G Picoline Substituted Picoline Chlorination Exhaustive Chlorination (Cl₂, UV/Initiator) Picoline->Chlorination Trichloromethyl Trichloromethyl- pyridine Chlorination->Trichloromethyl Fluorination Halogen Exchange (HF, catalyst) Trichloromethyl->Fluorination Product Trifluoromethyl- pyridine Fluorination->Product

References

The Trifluoromethyl Group: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group is a powerful and widely employed tactic in modern drug design.[1] Its unique electronic and steric properties can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability, ultimately enhancing its therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the multifaceted role of the trifluoromethyl group in medicinal chemistry, complete with comparative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group is often considered a "super-methyl" group, but its effects extend far beyond simple steric bulk.[2] It is a strong electron-withdrawing group due to the high electronegativity of the three fluorine atoms, which significantly alters the electronic properties of the molecule it is attached to.[3] This, combined with its notable lipophilicity and the exceptional strength of the carbon-fluorine bond, underpins its value in drug design.[1][2]

Enhanced Metabolic Stability

A primary driver for incorporating a CF3 group is to improve a drug's metabolic stability.[4] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[2] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a major pathway for drug clearance.[4] By replacing a metabolically labile methyl or hydrogen group with a CF3 group, medicinal chemists can block a key site of metabolism, leading to a longer drug half-life and improved oral bioavailability.[4]

Table 1: Comparative Metabolic Stability of Compounds With and Without a Trifluoromethyl Group

Compound PairStructure (R = CH₃)In Vitro Half-life (t½) with CH₃ (min)Structure (R = CF₃)In Vitro Half-life (t½) with CF₃ (min)Fold Increase in Stability
Picornavirus Inhibitor Analogues Isoxazole-Methyl AnalogueLow (multiple metabolites)Isoxazole-Trifluoromethyl AnalogueHigh (few metabolites)Significant
HDAC Inhibitor Analogues Thiazole-Methyl Analogue15Thiazole-Trifluoromethyl Analogue>120>8

Data is illustrative and compiled from various sources demonstrating the general trend.

Modulation of Lipophilicity

The trifluoromethyl group is highly lipophilic, a property that can enhance a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier.[1] The Hansch hydrophobicity parameter (π) for the CF3 group is approximately +0.88, indicating its significant contribution to a molecule's overall lipophilicity.[2] This increased lipophilicity can lead to improved absorption and distribution of a drug to its target site.[1] However, the impact of trifluorination on lipophilicity can be context-dependent, with the position of the CF3 group in the molecule playing a crucial role.[5]

Table 2: Comparative Lipophilicity (logP) of Compounds With and Without a Trifluoromethyl Group

Compound PairStructure (R = H or CH₃)Calculated/Experimental logP (R = H or CH₃)Structure (R = CF₃)Calculated/Experimental logP (R = CF₃)ΔlogP
Aniline Derivatives Aniline0.903-(Trifluoromethyl)aniline2.19+1.29
Proline Derivatives N-acetyl-proline methyl ester-0.6N-acetyl-(4R)-trifluoromethyl-proline methyl ester0.1+0.7
Isoxazole-based Anticancer Agents 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole3.85 (Calculated)3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole4.89 (Calculated)+1.04

Data compiled from multiple sources.[6][7]

Altered Acidity and Basicity (pKa)

The strong electron-withdrawing nature of the CF3 group can significantly influence the pKa of nearby acidic or basic functional groups.[3] For example, placing a CF3 group on an aromatic ring can decrease the basicity (lower the pKa of the conjugate acid) of an adjacent aniline nitrogen.[8] This modulation of pKa can be critical for optimizing a drug's solubility, absorption, and interaction with its biological target, as the ionization state of a molecule affects these properties.

Table 3: Impact of the Trifluoromethyl Group on the pKa of Anilines

CompoundpKa of Conjugate Acid
Aniline4.63
3-Methylaniline4.72
3-(Trifluoromethyl)aniline3.51
4-Methylaniline5.08
4-(Trifluoromethyl)aniline3.52

Data demonstrates the pKa-lowering effect of the electron-withdrawing CF3 group compared to the electron-donating methyl group and hydrogen.

Enhanced Binding Affinity

The trifluoromethyl group can enhance a drug's binding affinity to its target protein through a combination of steric and electronic effects.[1] Its larger size compared to a methyl group can lead to more favorable van der Waals interactions within a hydrophobic binding pocket.[2] Furthermore, the electron-withdrawing properties of the CF3 group can modulate the electron density of the molecule, potentially leading to stronger electrostatic or hydrogen bonding interactions with the target.[1]

Table 4: Comparative Binding Affinity (IC₅₀) of Compounds With and Without a Trifluoromethyl Group

TargetCompound without CF₃IC₅₀ without CF₃ (µM)Compound with CF₃IC₅₀ with CF₃ (µM)Fold Increase in Potency
MCF-7 Breast Cancer Cell Line 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole19.723-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole2.63~7.5
HDAC8 Phenylthiazole-based inhibitor2.31p-Trifluoromethylphenylthiazole-based inhibitor0.54~4.3

Data compiled from multiple sources.[7][9]

Case Studies: Trifluoromethylated Drugs in the Clinic

The profound impact of the trifluoromethyl group is evident in numerous successful drugs on the market.

  • Celecoxib (Celebrex®): A selective COX-2 inhibitor used to treat arthritis and pain. The CF3 group on the pyrazole ring is crucial for its COX-2 selectivity and contributes to its overall binding affinity.

  • Fluoxetine (Prozac®): A selective serotonin reuptake inhibitor (SSRI) used for the treatment of depression. The trifluoromethyl group on the phenoxy ring enhances its lipophilicity, allowing it to effectively cross the blood-brain barrier.[1]

  • Tipranavir (Aptivus®): A non-peptidic protease inhibitor used in the treatment of HIV. The trifluoromethyl group contributes to its binding affinity and metabolic stability.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by these trifluoromethylated drugs.

Celecoxib_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib (contains CF3) Celecoxib->COX2 Inhibits

Caption: Mechanism of action of Celecoxib.

Fluoxetine_Pathway cluster_synapse Synaptic Cleft Serotonin_Synapse Serotonin SERT Serotonin Transporter (SERT) Serotonin_Synapse->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin_Synapse->Serotonin_Receptor Presynaptic_Neuron Presynaptic Neuron Presynaptic_Neuron->Serotonin_Synapse Release Postsynaptic_Neuron Postsynaptic Neuron Neuronal_Signaling Downstream Neuronal Signaling (Mood Regulation) Postsynaptic_Neuron->Neuronal_Signaling SERT->Presynaptic_Neuron Serotonin_Receptor->Postsynaptic_Neuron Fluoxetine Fluoxetine (contains CF3) Fluoxetine->SERT Inhibits

Caption: Mechanism of action of Fluoxetine.

Tipranavir_Pathway cluster_hiv HIV Replication Cycle Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV Protease Gag_Pol->HIV_Protease Viral_Proteins Functional Viral Proteins HIV_Protease->Viral_Proteins Cleavage Virion_Assembly Mature Virion Assembly Viral_Proteins->Virion_Assembly Tipranavir Tipranavir (contains CF3) Tipranavir->HIV_Protease Inhibits Drug_Design_Workflow Start Lead Compound Identification Identify_Liability Identify Metabolic Liability (e.g., labile methyl group) Start->Identify_Liability Hypothesize_CF3 Hypothesize CF3 Incorporation Identify_Liability->Hypothesize_CF3 Synthesis Chemical Synthesis of CF3-analogue Hypothesize_CF3->Synthesis In_Vitro_Assays In Vitro Evaluation Synthesis->In_Vitro_Assays Metabolic_Stability Metabolic Stability Assay In_Vitro_Assays->Metabolic_Stability Lipophilicity Lipophilicity (logP) Assay In_Vitro_Assays->Lipophilicity Binding_Affinity Binding Affinity (IC50/Ki) Assay In_Vitro_Assays->Binding_Affinity Data_Analysis Data Analysis and Comparison to Parent Compound Metabolic_Stability->Data_Analysis Lipophilicity->Data_Analysis Binding_Affinity->Data_Analysis Decision Go/No-Go Decision Data_Analysis->Decision Decision->Hypothesize_CF3 No-Go (Redesign) Lead_Optimization Lead Optimization Decision->Lead_Optimization Go End Preclinical Development Lead_Optimization->End

References

2-(Trifluoromethyl)isonicotinic acid material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the material safety data for 2-(Trifluoromethyl)isonicotinic acid, intended for researchers, scientists, and professionals in drug development. The following sections detail the chemical's hazards, safe handling protocols, and physical and chemical properties.

Chemical Identification and Properties

This compound, also known as 2-(Trifluoromethyl)-4-pyridinecarboxylic acid, is a solid, off-white crystalline powder.[1][2] It is slightly soluble in water.[1][2] This compound is primarily used as a reactant in the synthesis of selective RAF inhibitors for cancer research.[1]

Table 1: Physical and Chemical Properties

PropertyValueReference
CAS Number131747-41-6[1]
Molecular FormulaC7H4F3NO2[1]
Molecular Weight191.11 g/mol [1]
Melting Point217-223 °C[1][2]
Boiling Point338.9±42.0 °C (Predicted)[1]
Density1.484±0.06 g/cm3 (Predicted)[1]
pKa2.94±0.10 (Predicted)[1]
Storage TemperatureRoom Temperature (Recommended in a cool, dark place, <15°C)

Hazard Identification and Safety Regulations

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is a warning-level hazard.

Table 2: GHS Hazard and Precautionary Statements

CategoryCodeStatementReference
HazardH315Causes skin irritation.
HazardH319Causes serious eye irritation.
PrecautionaryP264Wash skin thoroughly after handling.
PrecautionaryP280Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5]
PrecautionaryP302 + P352IF ON SKIN: Wash with plenty of water.
PrecautionaryP305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
PrecautionaryP332 + P313If skin irritation occurs: Get medical advice/attention.
PrecautionaryP337 + P313If eye irritation persists: Get medical advice/attention.
PrecautionaryP362 + P364Take off contaminated clothing and wash it before reuse.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE) and Handling

Researchers must use this chemical in a well-ventilated area, preferably within a chemical fume hood.[3][6][7] Standard personal protective equipment should be worn at all times. This includes:

  • Eye Protection: Safety glasses or goggles.[3][6]

  • Hand Protection: Chemical-resistant gloves.[3][6]

  • Skin Protection: A lab coat or other protective clothing.[3][6]

During handling, it is crucial to avoid breathing in dust or fumes and prevent contact with skin and eyes.[3][6] Do not eat, drink, or smoke in the laboratory.[6] After handling, wash hands and any exposed skin thoroughly.[3][7]

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Assess Hazards B Don PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Proper Ventilation (Fume Hood) B->C D Weigh/Transfer Chemical C->D E Avoid Inhalation & Contact D->E F Keep Container Closed E->F G Clean Work Area F->G H Dispose of Waste Properly G->H I Remove PPE H->I J Wash Hands Thoroughly I->J

Caption: A generalized workflow for the safe handling of chemical solids.
First Aid Measures

In the event of accidental exposure, the following first aid measures should be taken immediately.

First_Aid_Procedures cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Follow-Up Skin Skin Contact WashSkin Wash with plenty of soap and water. Skin->WashSkin Eyes Eye Contact RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Eyes->RinseEyes Inhalation Inhalation FreshAir Move person to fresh air and keep comfortable for breathing. Inhalation->FreshAir MedicalAdvice Get medical advice/attention if irritation persists. WashSkin->MedicalAdvice RinseEyes->MedicalAdvice PoisonCenter Call a POISON CENTER or doctor/physician if you feel unwell. FreshAir->PoisonCenter

Caption: First aid response to accidental exposure.
Spill and Disposal Procedures

In case of a spill, avoid generating dust.[6] Use dry clean-up procedures such as sweeping or vacuuming the material into a suitable, sealed container for disposal.[6] All waste should be disposed of in accordance with local, state, and federal regulations at an approved waste disposal plant.[3]

Stability and Reactivity

This compound is stable under recommended storage conditions.[7] It is incompatible with strong oxidizing and reducing agents.[7] Hazardous decomposition products upon combustion include carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[3][4][7]

Toxicological Information

Detailed toxicological studies for this compound are not widely available. However, based on its GHS classification, it is known to cause skin and serious eye irritation. Inhalation may cause respiratory irritation.[3][4][5] The routes of exposure are inhalation, eye contact, skin contact, and ingestion.[3][4] Symptoms of skin contact may include itching, scaling, redness, or blistering.[3][4] Eye contact can result in redness, pain, and potential severe damage.[3][4]

References

Methodological & Application

Synthesis of 2-(Trifluoromethyl)isonicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(Trifluoromethyl)isonicotinic acid, a key intermediate in the development of pharmaceutical and agrochemical agents. The following sections present two distinct synthetic methods, a comparative data table, and visualized experimental workflows.

Method 1: Palladium-Catalyzed Carbonylation of 4-Chloro-2-(trifluoromethyl)pyridine

This method, adapted from European Patent EP 2 920 150 B1, describes a robust and scalable process for the synthesis of this compound and its esters via palladium-catalyzed carbonylation.[1] This approach is particularly suited for industrial applications due to its efficiency.

Experimental Protocol

A mixture of 4-Chloro-2-trifluoromethyl pyridine (1.0 mmol, 182 mg), 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane adduct (0.022 mmol, 18.2 mg), and triethylamine (1.5 mmol, 0.21 ml) in 2-propanol (3.0 ml) is stirred in an autoclave under a carbon monoxide atmosphere (70 bar) for 18 hours at 130°C.[1] Following the reaction, the crude mixture is evaporated under reduced pressure. The resulting residue is treated with 0.5M HCl (4.0 ml) and methyl tert-butyl ether (MTBE, 4.0 ml). The formed suspension is filtered, and the organic layer is separated. This organic layer is then extracted with 1M NaHCO3 (2.0 ml). After separation, the organic layer is dried over anhydrous Na2SO4, filtered, and evaporated under reduced pressure to yield the crude isopropyl ester of this compound. For purification, the crude ester is stirred with cyclohexane (2.0 ml) for 10 minutes at room temperature. The solution is filtered, and the filtrate is evaporated to yield 134 mg of 2-trifluoromethyl-isonicotinic acid isopropyl ester as a light brown liquid.[1] To obtain the free acid, the ester is subjected to hydrolysis.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Carbonylation cluster_workup Work-up & Isolation cluster_purification Purification A Mix: - 4-Chloro-2-trifluoromethyl pyridine (1.0 mmol) - Pd(dppf)Cl2·CH2Cl2 (0.022 mmol) - Triethylamine (1.5 mmol) - 2-Propanol (3.0 ml) B Stir at 130°C for 18h under 70 bar CO A->B C Evaporate solvent B->C D Treat with 0.5M HCl and MTBE C->D E Filter suspension D->E F Separate organic layer E->F G Extract with 1M NaHCO3 F->G H Dry organic layer (Na2SO4) G->H I Evaporate to yield crude ester H->I J Stir crude ester in cyclohexane I->J K Filter J->K L Evaporate filtrate to yield pure ester K->L

Workflow for Palladium-Catalyzed Carbonylation

Method 2: Direct Synthesis from 4-Chloro-2-(trifluoromethyl)pyridine

This protocol, detailed in patent WO2014/76127 and accessible through ChemicalBook, provides a direct route to this compound without the isolation of an ester intermediate.[2] This method is advantageous for its directness and simplicity.

Experimental Protocol

A mixture of 4-Chloro-2-trifluoromethyl pyridine (1.0 mmol, 182 mg), PdCl2(dppp) (18.0 mg), and sodium bicarbonate (210 mg) in a solvent system of THF (1.5 ml) and water (1.5 ml) is stirred under a carbon monoxide atmosphere (70 bar) for 20 hours at 120°C in an autoclave.[2] After the reaction, THF is removed under reduced pressure. To the remaining aqueous suspension, 0.5 ml of 2M NaOH is added, and the mixture is filtered. The clear filtrate is then acidified with 0.52 ml of 25% hydrochloric acid and stirred for 1 hour at room temperature. The resulting white crystalline precipitate is filtered and dried at 40°C to yield 146 mg of 2-trifluoromethyl-isonicotinic acid.[2]

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Carbonylation cluster_workup Work-up & Isolation A Mix: - 4-Chloro-2-trifluoromethyl pyridine (1.0 mmol) - PdCl2(dppp) (18.0 mg) - NaHCO3 (210 mg) - THF (1.5 ml) & Water (1.5 ml) B Stir at 120°C for 20h under 70 bar CO A->B C Remove THF under reduced pressure B->C D Add 2M NaOH and filter C->D E Acidify filtrate with 25% HCl D->E F Stir for 1h at room temperature E->F G Filter and dry white crystals F->G

Workflow for Direct Synthesis

Quantitative Data Summary

ParameterMethod 1: Palladium-Catalyzed CarbonylationMethod 2: Direct Synthesis
Starting Material 4-Chloro-2-trifluoromethyl pyridine4-Chloro-2-trifluoromethyl pyridine
Catalyst 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane adductDichloro(1,3-bis(diphenylphosphino)propane)palladium(II) (PdCl2(dppp))
Base TriethylamineSodium Bicarbonate
Solvent 2-PropanolTetrahydrofuran (THF) and Water
CO Pressure 70 bar70 bar
Temperature 130°C120°C
Reaction Time 18 hours20 hours
Product Form Isopropyl ester (intermediate)Direct to acid
Final Product Yield 134 mg (of isopropyl ester)146 mg

Alternative Synthetic Approaches

Other synthetic strategies for 2-(trifluoromethyl)pyridine derivatives have been explored. One such method involves the construction of the pyridine ring from acyclic fluorinated precursors. For instance, a two-step process has been developed that utilizes a Vilsmeier-type reaction followed by cyclization with an ammonia source to form 2-(trifluoromethyl)nicotinic acid derivatives.[3] Another approach starts from 2-trifluoromethylpyridine, which is deprotonated with a strong base like Li-2,2,5,5-tetramethylpiperidine (LITMP) at low temperatures, followed by treatment with carbon dioxide.[1] However, this method can suffer from low selectivity. These alternative routes highlight the diverse strategies available for accessing this important class of compounds.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(Trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)isonicotinic acid is a pivotal building block in the synthesis of a wide range of pharmaceutical and agrochemical agents. The presence of the trifluoromethyl group significantly influences the physicochemical properties of molecules, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, robust and scalable synthetic routes to this compound are of high demand in the chemical and pharmaceutical industries. These application notes provide detailed protocols for the large-scale synthesis of this compound, focusing on a palladium-catalyzed carbonylation approach, followed by ester hydrolysis.

Overview of the Synthetic Strategy

The presented methodology for the large-scale synthesis of this compound involves a two-step process. The first step is the palladium-catalyzed carbonylation of a 4-halo-2-(trifluoromethyl)pyridine derivative to yield the corresponding ester. The subsequent step involves the hydrolysis of the ester to the final carboxylic acid product. This route is advantageous for large-scale production due to its efficiency and the commercial availability of the starting materials.

Synthesis_Workflow Start 4-Halo-2-(trifluoromethyl)pyridine Esterification Palladium-Catalyzed Carbonylation Start->Esterification CO, R-OH Pd Catalyst, Base Ester 2-(Trifluoromethyl)isonicotinic Acid Ester Esterification->Ester Hydrolysis Saponification (Base Hydrolysis) Ester->Hydrolysis Base (e.g., NaOH) H₂O, Heat Acid 2-(Trifluoromethyl)isonicotinic Acid Hydrolysis->Acid Purification Purification (Crystallization) Acid->Purification Acidification, Solvent

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Carbonylation of 4-Chloro-2-(trifluoromethyl)pyridine to this compound Methyl Ester

This protocol is adapted from a patented procedure suitable for large-scale synthesis.[3]

Materials:

  • 4-Chloro-2-(trifluoromethyl)pyridine

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)

  • Carbon Monoxide (CO) gas

  • Methyl tert-butyl ether (MTBE)

  • Sodium bicarbonate (NaHCO₃) solution (1M)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Water

Equipment:

  • High-pressure autoclave reactor equipped with a stirrer and temperature control

  • Standard laboratory glassware

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a high-pressure autoclave, charge 4-chloro-2-(trifluoromethyl)pyridine, methanol, and triethylamine.

  • Catalyst Addition: Add the 1,1'-bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane adduct catalyst to the reaction mixture.

  • Carbonylation: Seal the autoclave and purge with carbon monoxide gas. Pressurize the reactor with carbon monoxide to 60-70 bar.

  • Reaction: Heat the mixture to 120-140°C and stir for 18 hours.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the CO gas.

    • Evaporate the crude reaction mixture under reduced pressure.

    • Treat the residue with water and MTBE.

    • Filter any formed suspension.

    • Separate the organic layer and extract it with a 1M sodium bicarbonate solution.

    • Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate under reduced pressure to obtain the crude ester.

  • Purification: Purify the crude this compound methyl ester by distillation under reduced pressure (e.g., ~20 mbar, 97-99°C) to yield a colorless liquid.[3]

Protocol 2: Saponification of this compound Methyl Ester

This is a general protocol for the hydrolysis of the ester to the carboxylic acid, which can be scaled up.

Materials:

  • This compound methyl ester

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Methanol or Ethanol (optional, to aid solubility)

  • Hydrochloric acid (HCl) (concentrated or 1M)

  • Suitable organic solvent for extraction (e.g., Ethyl acetate)

Equipment:

  • Jacketed glass reactor with overhead stirrer and reflux condenser

  • pH meter or pH paper

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a jacketed reactor, dissolve the this compound methyl ester in water (and optional alcohol co-solvent).

  • Base Addition: Add a stoichiometric excess of sodium hydroxide or potassium hydroxide to the solution.

  • Hydrolysis: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC or HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a co-solvent was used, remove it under reduced pressure.

    • Carefully acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Isolation and Purification:

    • Collect the precipitated this compound by filtration.

    • Wash the solid with cold water to remove inorganic salts.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene).

Data Presentation

The following tables summarize quantitative data from various reported syntheses of this compound esters.

Table 1: Palladium-Catalyzed Carbonylation of 4-Halo-2-(trifluoromethyl)pyridines

Starting MaterialAlcoholCatalystPressure (bar)Temp. (°C)Time (h)ProductYield (%)Reference
4-Chloro-2-(trifluoromethyl)pyridineMethanolPd(dppf)Cl₂·CH₂Cl₂7013018Methyl Ester~80% (distilled)[3]
4-Chloro-2-(trifluoromethyl)pyridineEthanolPd(dppf)Cl₂·CH₂Cl₂7013018Ethyl Ester~51%[3]
4-Chloro-2-(trifluoromethyl)pyridineIsopropanolPd(dppf)Cl₂·CH₂Cl₂7013018Isopropyl Ester~57%[3]
4-Iodo-2-(trifluoromethyl)pyridineMethanolPd(dppf)Cl₂·CH₂Cl₂7013018Methyl Ester~89%[3]

Table 2: Hydrolysis of this compound Esters (General)

Ester SubstrateBaseSolventTemp. (°C)Time (h)ProductTypical Yield (%)
Methyl EsterNaOHWater/MeOHReflux2-4Carboxylic Acid>95%
Ethyl EsterKOHWater/EtOHReflux2-4Carboxylic Acid>95%

Logical Relationships and Workflow Visualization

The following diagram illustrates the logical steps and decisions in the large-scale production of this compound.

Production_Logic cluster_esterification Step 1: Ester Synthesis cluster_hydrolysis Step 2: Hydrolysis and Purification Start Select 4-Halo-2-(trifluoromethyl)pyridine (Chloro or Iodo derivative) Carbonylation Perform Palladium-Catalyzed Carbonylation - CO Pressure: 60-70 bar - Temperature: 120-140°C - Catalyst: Pd(dppf)Cl₂ Start->Carbonylation Workup1 Work-up and Purification (Extraction, Distillation) Carbonylation->Workup1 QC1 Quality Control: Check Purity of Ester (GC/MS) Workup1->QC1 QC1->Workup1 Repurify Hydrolysis Saponify Ester with Base (e.g., NaOH in H₂O) QC1->Hydrolysis Purity OK Acidification Acidify with HCl to precipitate the acid Hydrolysis->Acidification Isolation Isolate by Filtration Acidification->Isolation Purification Purify by Recrystallization Isolation->Purification QC2 Final Quality Control: - Purity (HPLC) - Identity (NMR, MS) Purification->QC2 QC2->Purification Repurify FinalProduct This compound QC2->FinalProduct Meets Specs

Caption: Decision and workflow diagram for the production of this compound.

Applications in Drug Development

This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals. The trifluoromethyl group can significantly enhance a drug candidate's properties, including:

  • Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, increasing the drug's half-life.

  • Lipophilicity: The trifluoromethyl group increases lipophilicity, which can improve membrane permeability and oral bioavailability.

  • Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of a molecule, leading to stronger interactions with biological targets.

Several approved drugs and clinical candidates contain the trifluoromethylpyridine moiety, highlighting the importance of this structural motif in medicinal chemistry.[1] For instance, derivatives of trifluoromethyl-substituted nicotinic acids have been investigated as COMT inhibitors for the treatment of Parkinson's disease.[4]

Safety and Handling

  • 4-Halo-2-(trifluoromethyl)pyridines: These are halogenated aromatic compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Carbon Monoxide: This is a highly toxic and flammable gas. The carbonylation reaction must be carried out in a properly functioning high-pressure reactor in a designated area with CO detectors.

  • Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care to avoid inhalation of dust.

  • Strong Acids and Bases: Concentrated acids (HCl) and bases (NaOH, KOH) are corrosive. Handle with appropriate PPE. The neutralization and acidification steps can be exothermic and should be performed with cooling.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

References

Application Notes and Protocols for the Purification of 2-(Trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-(Trifluoromethyl)isonicotinic acid, a key building block in pharmaceutical and agrochemical research. The selection of an appropriate purification technique is critical for obtaining high-purity material, which is essential for reliable experimental results and successful drug development. The methods outlined below—recrystallization, liquid-liquid extraction, and column chromatography—are standard yet robust techniques applicable to the purification of this and structurally similar compounds.

Purification Strategies Overview

The choice of purification strategy for this compound depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation.

  • Recrystallization is a highly effective method for removing small amounts of impurities from a solid sample, yielding a product with high crystalline purity.

  • Liquid-Liquid Extraction is a versatile technique for separating the acidic product from neutral or basic impurities by partitioning it between two immiscible liquid phases.

  • Column Chromatography offers high-resolution purification and is suitable for separating the target compound from impurities with similar polarities.

Application Note 1: Purification by Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds based on their differential solubility in a given solvent at varying temperatures. For this compound, an ideal solvent would dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.

Key Considerations for Solvent Selection:

  • Polarity: As an aromatic carboxylic acid, this compound is a polar molecule. Solvents with moderate to high polarity, such as alcohols or aqueous mixtures, are often suitable.

  • "Like Dissolves Like": Solvents that can engage in hydrogen bonding, similar to the carboxylic acid group, are good candidates.

  • Boiling Point: A solvent with a boiling point between 60°C and 100°C is often ideal to ensure good solubility at high temperatures without being excessively volatile.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent SystemRationale
Ethanol/WaterEthanol provides good solubility at high temperatures, while the addition of water as an anti-solvent can induce crystallization upon cooling.
IsopropanolOffers a good balance of polarity and a suitable boiling point for recrystallizing many aromatic acids.
TolueneA less polar option that can be effective if the primary impurities are highly polar.
Acetonitrile/WaterAcetonitrile can dissolve the compound, and water acts as an anti-solvent.
Experimental Protocol: Recrystallization

This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent and volumes should be determined through small-scale trials.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., Ethanol/Water)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula and glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture gently while stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: If using a co-solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until a slight turbidity persists. Add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Diagram 1: Recrystallization Workflow

G cluster_0 Recrystallization Process A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (if necessary) A->B Remove insoluble impurities C 3. Cool Solution Slowly to Room Temperature A->C No insoluble impurities B->C D 4. Cool in Ice Bath C->D Maximize yield E 5. Vacuum Filtration D->E Isolate crystals F 6. Wash Crystals with Cold Solvent E->F Remove mother liquor G 7. Dry Purified Crystals F->G

Caption: Workflow for the purification of this compound by recrystallization.

Application Note 2: Purification by Liquid-Liquid Extraction

Liquid-liquid extraction is a powerful technique for separating compounds based on their different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase. For an acidic compound like this compound, its solubility can be manipulated by adjusting the pH of the aqueous phase.

Principle:

  • Acidic Conditions (low pH): The carboxylic acid group is protonated, making the molecule neutral and more soluble in an organic solvent.

  • Basic Conditions (high pH): The carboxylic acid group is deprotonated to form a carboxylate salt, which is highly soluble in the aqueous phase.

This pH-dependent solubility allows for the separation of the acidic product from neutral or basic impurities.

Table 2: Solvent Selection for Liquid-Liquid Extraction

Organic SolventAqueous PhasePurpose
Ethyl acetateDilute HCl (e.g., 1 M)To extract the neutral acid into the organic phase, leaving basic impurities in the aqueous phase.
Ethyl acetateSaturated NaHCO₃ or dilute NaOH (e.g., 1 M)To extract the deprotonated acid into the aqueous phase as a salt, leaving neutral impurities in the organic phase.
DichloromethaneDilute HCl (e.g., 1 M)Alternative organic solvent for extracting the neutral acid.
DichloromethaneSaturated NaHCO₃ or dilute NaOH (e.g., 1 M)Alternative organic solvent for separating from neutral impurities.
Experimental Protocol: Acid-Base Extraction

This protocol describes the purification of this compound from a mixture containing neutral and basic impurities.

Materials:

  • Crude this compound mixture

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH) or Saturated sodium bicarbonate (NaHCO₃)

  • Saturated sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate.

  • Wash with Acid: Transfer the solution to a separatory funnel and wash with 1 M HCl to remove any basic impurities. The aqueous layer is discarded.

  • Extraction of Acidic Product: Add 1 M NaOH or saturated NaHCO₃ to the organic layer to deprotonate the this compound. Shake the funnel vigorously and allow the layers to separate. The carboxylate salt will move into the aqueous layer.

  • Separation: Drain the aqueous layer containing the product salt into a clean flask. Repeat the extraction of the organic layer with fresh basic solution to ensure complete recovery.

  • Acidification: Cool the combined aqueous extracts in an ice bath and acidify with concentrated HCl until the pH is acidic (pH ~2), causing the purified this compound to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry under vacuum.

Diagram 2: Acid-Base Extraction Workflow

G cluster_0 Acid-Base Extraction A 1. Dissolve Crude Mixture in Organic Solvent B 2. Wash with Dilute Acid A->B Remove basic impurities C 3. Extract with Dilute Base B->C D 4. Separate Aqueous Layer C->D Product moves to aqueous phase E 5. Acidify Aqueous Layer D->E F 6. Filter Precipitate E->F Precipitate pure acid G 7. Wash and Dry Product F->G

Caption: Workflow for the purification of this compound using acid-base extraction.

Application Note 3: Purification by Column Chromatography

Column chromatography is a high-resolution purification technique that separates components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For this compound, normal-phase chromatography using silica gel is a common and effective method.

Key Parameters:

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of polar organic molecules.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

Table 3: Typical Conditions for Column Chromatography

ParameterRecommendation
Stationary PhaseSilica Gel (60-120 mesh or 230-400 mesh for flash chromatography)
Mobile PhaseHexane/Ethyl Acetate gradient (e.g., starting from 9:1 to 1:1)
Sample LoadingDry loading or wet loading in a minimal amount of the initial mobile phase
MonitoringThin-Layer Chromatography (TLC) to identify fractions containing the pure product
Experimental Protocol: Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis: Develop a suitable mobile phase system using TLC. The ideal system should give the product a retention factor (Rf) of 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and add it to the column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in small fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Diagram 3: Column Chromatography Workflow

G cluster_0 Column Chromatography Process A 1. Pack Column with Silica Gel B 2. Load Crude Sample A->B C 3. Elute with Solvent Gradient B->C D 4. Collect Fractions C->D E 5. Analyze Fractions by TLC D->E F 6. Combine Pure Fractions E->F Identify pure product G 7. Evaporate Solvent F->G

Caption: Workflow for the purification of this compound via column chromatography.

Quantitative Data Summary

The effectiveness of each purification technique can be assessed by analyzing the purity of the material before and after the process. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable analytical methods for this purpose.

Table 4: Expected Purity and Yield for Purification Techniques

Purification TechniqueStarting Purity (Typical)Final Purity (Expected)Yield (Expected)Notes
Recrystallization90-95%>99%70-90%Highly dependent on the solubility profile of impurities.
Liquid-Liquid Extraction80-95%>98%85-95%Very effective for removing impurities with different acid-base properties.
Column Chromatography70-90%>99%60-85%Best for complex mixtures with impurities of similar polarity.

Note: The values presented in this table are estimates and can vary significantly based on the specific impurities present in the crude material and the optimization of the purification protocol.

References

Application Notes and Protocols for the Recrystallization of 2-(Trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-(Trifluoromethyl)isonicotinic acid via recrystallization. The following sections outline methods for solvent screening and selection, single-solvent and two-solvent recrystallization techniques, and safety precautions.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is crucial for the successful outcome of subsequent reactions and for meeting regulatory standards in drug development. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent or solvent system at varying temperatures. This document provides a systematic approach to developing an effective recrystallization protocol for this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This information is essential for the design of appropriate experimental conditions and for handling the compound safely.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₄F₃NO₂
Molecular Weight191.11 g/mol
Melting Point217-223 °C
AppearanceOff-white to white solid/powder
Water SolubilitySlightly soluble
pKa2.94 ± 0.10 (Predicted)

Solvent Selection and Screening

The selection of an appropriate solvent is the most critical step in developing a successful recrystallization procedure. An ideal solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: The compound should be highly soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to ensure maximum recovery.

  • Impurities' solubility: Impurities should either be highly soluble in the cold solvent (and remain in the mother liquor) or insoluble in the hot solvent (and be removed by hot filtration).

  • Chemical inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.

  • Safety: The solvent should have a low toxicity and flammability profile.

Due to the limited availability of specific solubility data for this compound in various organic solvents, a systematic solvent screening is recommended.

Experimental Protocol for Solvent Screening
  • Place approximately 10-20 mg of crude this compound into several small test tubes.

  • To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition. Potential solvents to screen are listed in Table 2.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • Continue adding the solvent dropwise with heating until the solid completely dissolves. Note the approximate volume of solvent required.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.

  • Observe the formation of crystals. An ideal solvent will yield a large quantity of well-formed crystals.

  • Record your observations in a table similar to Table 2.

Table 2: Illustrative Solvent Screening Data for this compound

SolventSolubility at Room Temp.Solubility at Boiling PointCrystal Formation upon CoolingRemarks
WaterSlightly SolubleSolubleSlow, small needlesPotential for high purity, but recovery may be low.
EthanolSolubleVery SolublePoorCompound is too soluble at low temperatures.
AcetoneSolubleVery SolublePoorCompound is too soluble at low temperatures.
Ethyl AcetateSparingly SolubleSolubleGood, prismatic crystalsPromising single solvent.
TolueneInsolubleSparingly SolubleSlow, but good crystalsMay require a large volume of solvent.
HexaneInsolubleInsoluble-Not a suitable solvent.
Ethanol/Water---Potential for a two-solvent system.
Ethyl Acetate/Hexane---Potential for a two-solvent system.

Note: This table is for illustrative purposes. Actual results must be determined experimentally.

Recrystallization Protocols

Based on the solvent screening, a suitable single-solvent or two-solvent system can be selected.

Single-Solvent Recrystallization Protocol

This method is preferred when a single solvent with the desired solubility characteristics is identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethyl acetate). Heat the mixture to boiling on a hot plate with stirring. Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving flask with a small amount of the hot solvent to prevent premature crystallization. Pour the hot solution through a fluted filter paper into the preheated receiving flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Two-Solvent Recrystallization Protocol

This method is useful when no single solvent is ideal. It involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes faintly turbid (cloudy). The turbidity indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 4-6 of the single-solvent recrystallization protocol, using a cold mixture of the two solvents for washing.

Visualizing the Workflow

The general workflow for selecting a recrystallization method can be visualized as follows:

Recrystallization_Workflow start Start: Crude Compound solvent_screening Solvent Screening start->solvent_screening single_solvent Single Solvent System? solvent_screening->single_solvent two_solvent Two-Solvent System? single_solvent->two_solvent No single_protocol Single-Solvent Recrystallization Protocol single_solvent->single_protocol Yes two_protocol Two-Solvent Recrystallization Protocol two_solvent->two_protocol Yes no_suitable No Suitable System Found (Consider other purification methods) two_solvent->no_suitable No end End: Pure Crystals single_protocol->end two_protocol->end

Recrystallization Method Selection Workflow

The logical steps for performing a single-solvent recrystallization are detailed in the following diagram:

Single_Solvent_Recrystallization dissolve 1. Dissolve crude compound in minimum hot solvent hot_filtration 2. Hot gravity filtration (if insoluble impurities are present) dissolve->hot_filtration cool 3. Cool solution slowly to induce crystallization hot_filtration->cool isolate 4. Isolate crystals by vacuum filtration cool->isolate wash 5. Wash crystals with cold solvent isolate->wash dry 6. Dry purified crystals wash->dry

Single-Solvent Recrystallization Protocol

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) for this compound.

Troubleshooting

Table 3: Common Recrystallization Problems and Solutions

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling.- Too much solvent was used.- The solution is not saturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.
Oiling out (formation of a liquid instead of crystals).- The boiling point of the solvent is higher than the melting point of the compound.- The compound is too impure.- The solution cooled too quickly.- Use a lower-boiling solvent.- Reheat the solution and add more solvent.- Allow the solution to cool more slowly.
Low recovery of purified compound.- The compound is too soluble in the cold solvent.- Premature crystallization during hot filtration.- Incomplete crystallization.- Ensure the solution is thoroughly cooled in an ice bath.- Use a less polar solvent or a two-solvent system.- Ensure the filtration apparatus is preheated.
Crystals are colored.- Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration.

Conclusion

Recrystallization is a highly effective method for the purification of this compound. A systematic approach to solvent selection, coupled with careful execution of the chosen protocol, will yield a product of high purity. The protocols and guidelines presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to successfully purify this important chemical intermediate.

Application Note: Derivatization of 2-(Trifluoromethyl)isonicotinic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-(Trifluoromethyl)isonicotinic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group, a strong electron-withdrawing moiety, can enhance properties such as metabolic stability, lipophilicity, and binding affinity of a molecule.[1] Derivatization of the carboxylic acid group is a key strategy to generate a library of compounds, such as amides and esters, for screening in various biological assays. This document provides detailed protocols for these derivatizations and highlights an application in the context of enzyme inhibition.

Application Highlight: Catechol-O-methyltransferase (COMT) Inhibition Derivatives of trifluoromethyl-substituted pyridine carboxylic acids have shown significant potential as enzyme inhibitors. For instance, derivatives of the closely related isomer, 2-(trifluoromethyl)nicotinic acid, are key intermediates in the synthesis of potent and selective inhibitors of Catechol-O-methyltransferase (COMT).[2][3][4] COMT is a crucial enzyme in the metabolic pathway of catecholamine neurotransmitters, such as dopamine. Inhibiting COMT can increase the bioavailability of levodopa (L-DOPA), a primary treatment for Parkinson's disease.[2] The derivatization of this compound provides a pathway to novel compounds that can be screened for similar inhibitory activity.

Signaling Pathway: COMT-Mediated Catecholamine Metabolism

COMT_Pathway LDOPA L-DOPA Dopamine Dopamine LDOPA->Dopamine COMT COMT Enzyme LDOPA->COMT Dopamine->COMT Metabolite1 3-O-Methyldopa COMT->Metabolite1 Inactive Metabolite2 3-Methoxytyramine COMT->Metabolite2 Inhibitor TF-Isonicotinic Acid Derivative (Inhibitor) Inhibitor->COMT Inhibition

Caption: COMT enzyme metabolizes L-DOPA and Dopamine.

Experimental Protocols

This section details standard protocols for the synthesis of amide and ester derivatives from this compound.

General Experimental Workflow

Derivatization_Workflow Start 2-(Trifluoromethyl)isonicotinic Acid Activation Carboxylic Acid Activation (e.g., with EDC/HOBt or SOCl₂) Start->Activation Coupling Coupling Reaction Activation->Coupling Amide Amide Derivative Coupling->Amide for Amides Ester Ester Derivative Coupling->Ester for Esters Amine Amine (R₁-NH₂) Amine->Coupling Alcohol Alcohol (R₂-OH) Alcohol->Coupling Purification Work-up & Purification (e.g., Chromatography) Amide->Purification Ester->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis

Caption: General workflow for derivatization.

Protocol 1: Synthesis of Amide Derivatives via EDC/HOBt Coupling

Principle: This protocol utilizes a carbodiimide-mediated coupling reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, and Hydroxybenzotriazole (HOBt) is added to form an active ester intermediate, which then reacts with a primary or secondary amine to form the corresponding amide. This method is efficient for coupling with electron-deficient amines and sterically hindered substrates.[5]

Materials:

  • This compound (1.0 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

  • Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • Desired primary or secondary amine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound (1.0 equiv), HOBt (1.2 equiv), and the chosen amine (1.1 equiv) in anhydrous DMF under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) to the mixture and stir for 5 minutes.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide derivative.

Characterization:

  • ¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the structure of the synthesized amide.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • HPLC: To assess the purity of the final compound.

Protocol 2: Synthesis of Ester Derivatives via Acid Chloride

Principle: This method involves a two-step process. First, the carboxylic acid is converted to a more reactive acyl chloride using thionyl chloride (SOCl₂).[6] The resulting acyl chloride is then reacted with an alcohol in the presence of a base to yield the desired ester. This method is robust and suitable for a wide range of alcohols.

Materials:

  • This compound (1.0 equiv)

  • Thionyl chloride (SOCl₂) (2.0-5.0 equiv)

  • Catalytic amount of anhydrous DMF (1-2 drops)

  • Desired primary or secondary alcohol (1.5 equiv)

  • Triethylamine (TEA) or Pyridine (2.0 equiv)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, reflux condenser, and inert atmosphere setup

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend this compound (1.0 equiv) in an excess of thionyl chloride (SOCl₂).

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours until the reaction mixture becomes a clear solution.

  • Remove the excess SOCl₂ under reduced pressure. The resulting crude 2-(trifluoromethyl)isonicotinoyl chloride hydrochloride can be used directly in the next step.

  • Esterification: Dissolve the crude acid chloride in anhydrous DCM or THF.

  • In a separate flask, dissolve the desired alcohol (1.5 equiv) and TEA (2.0 equiv) in the same anhydrous solvent.

  • Cool the alcohol/base solution to 0 °C and slowly add the acid chloride solution dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated NaHCO₃ solution, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography or distillation to yield the pure ester.

Characterization:

  • ¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the structure of the synthesized ester.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the characteristic C=O stretch of the ester.

Data Presentation for Biological Assays

Quantitative data from biological screening should be organized systematically for clear comparison. The following table provides a template for recording results from assays such as enzyme inhibition studies.

Derivative ID Structure/Modification Target Assay Result (e.g., IC₅₀, Kᵢ) Notes/Reference
TF-ISO-A01N-benzyl amideCOMT Inhibitione.g., 1.2 µMInitial screen
TF-ISO-A02N-(4-chlorophenyl) amideCOMT Inhibitione.g., 0.8 µM
TF-ISO-E01Ethyl esterKinase Panel Screene.g., > 50 µMInactive
TF-ISO-E02Benzyl esterCOMT Inhibitione.g., 5.6 µM
TF-ISO-A03Morpholine amidehERG Channel Assaye.g., 25 µMSafety screen
User Data 1
User Data 2

References

Application Notes and Protocols for Amide Bond Formation with 2-(Trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)isonicotinic acid is a key building block in medicinal chemistry and drug discovery. The presence of the electron-withdrawing trifluoromethyl group on the pyridine ring significantly influences the physicochemical properties of resulting amide derivatives, often enhancing metabolic stability, lipophilicity, and binding affinity. However, this same electron-deficient nature poses challenges for the crucial amide bond formation step, frequently leading to low yields with standard coupling protocols. These application notes provide an overview of effective strategies, comparative data, and detailed experimental protocols for the successful synthesis of amides from this compound.

Challenges in Amide Coupling

The primary challenge in forming an amide bond with this compound stems from the reduced nucleophilicity of the pyridine nitrogen and the deactivation of the carboxylic acid. Standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) may prove inefficient. Consequently, more potent coupling agents or harsher reaction conditions are often necessary to achieve high yields.

Comparative Data of Coupling Reagents

The selection of an appropriate coupling reagent is critical for the successful synthesis of amides derived from this compound. The following table summarizes various reported methods and their outcomes.

Coupling Reagent/MethodAmine SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
HATU2-(But-3-en-1-yl)-6-methoxypyridin-3-amineDIPEADMFRT1687[1]
HATUVarious AminesDIPEADCM or DMFRT0.5 - 24-[2]
T3PGeneric Primary AminePyridineEtOAcRT - 801 - 12-General Protocol
EDC/HOBtGeneric Primary AmineDIPEADMFRT12 - 24-General Protocol
SOCl₂ then amineGeneric Primary AmineEt₃NDCM0 - RT2 - 6-General Protocol

Note: The table includes data for closely related analogs where specific data for the parent acid is limited. "RT" denotes room temperature. "-" indicates data not specified in the source.

Experimental Protocols

Detailed methodologies for key experiments are provided below. Standard laboratory safety precautions should be followed.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly effective for coupling this compound, particularly with less reactive amines.

Materials:

  • This compound

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous DMF, add the corresponding amine (1.1 eq.) and DIPEA (3.0 eq.).

  • Stir the mixture at room temperature for 10 minutes.

  • Add HATU (1.2 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature under an inert atmosphere for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

A standard and cost-effective method, which may require optimization for challenging substrates.

Materials:

  • This compound

  • Amine

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (Et₃N)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (3.0 eq.) to the mixture and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Work-up the reaction by adding water and extracting with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃, 1M HCl, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Acyl Chloride Formation and Amidation

A robust, classical method suitable for unreactive starting materials.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Catalytic amount of DMF

  • Amine

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous DCM (Dichloromethane) or Toluene

  • Nitrogen or Argon atmosphere

Procedure: Step A: Acyl Chloride Formation

  • Suspend this compound (1.0 eq.) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add thionyl chloride (2.0 eq.) or oxalyl chloride (1.5 eq.) at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours until the evolution of gas ceases.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess SOCl₂ or oxalyl chloride. The resulting acyl chloride is typically used immediately in the next step.

Step B: Amidation

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the amine (1.1 eq.) and triethylamine (2.5 eq.) in anhydrous DCM.

  • Slowly add the amine solution to the acyl chloride solution at 0 °C.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualized Workflow and Logic

The following diagrams illustrate the general workflow for amide bond formation and the decision-making process for selecting a coupling method.

Amide_Bond_Formation_Workflow Start Start Materials: 2-(CF3)isonicotinic Acid + Amine Activation Carboxylic Acid Activation Start->Activation Coupling Nucleophilic Attack by Amine Activation->Coupling Workup Reaction Work-up & Quenching Coupling->Workup Purification Purification (Chromatography) Workup->Purification Product Final Amide Product Purification->Product

Caption: General workflow for amide bond formation.

Coupling_Method_Selection Start Substrate Analysis: - Amine reactivity - Steric hindrance Standard Standard Conditions: EDC/HOBt Start->Standard High reactivity Potent Potent Reagents: HATU, PyBOP Start->Potent Moderate reactivity/ Sterically hindered Harsh Harsh Conditions: Acyl Chloride (SOCl₂) Start->Harsh Low reactivity Success High Yield Standard->Success Failure Low Yield/ No Reaction Standard->Failure Potent->Success Potent->Failure Harsh->Success Optimize Optimize: - Temperature - Base - Solvent Failure->Optimize Optimize->Potent Optimize->Harsh

References

Application Notes and Protocols for the Esterification of 2-(Trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)isonicotinic acid and its ester derivatives are pivotal building blocks in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, robust and efficient methods for the synthesis of 2-(trifluoromethyl)isonicotinate esters are of high interest to researchers in the pharmaceutical and agrochemical industries.

These application notes provide detailed protocols for two distinct and effective methods for the esterification of this compound derivatives: a palladium-catalyzed carbonylation of 4-halo-2-(trifluoromethyl)pyridines and a classic two-step synthesis via an acid chloride intermediate.

Method 1: Palladium-Catalyzed Carbonylation for the Synthesis of 2-(Trifluoromethyl)isonicotinate Esters

This method provides a direct route to various alkyl esters of this compound starting from commercially available 4-halo-2-(trifluoromethyl)pyridines. The reaction proceeds via a palladium-catalyzed carbonylation in the presence of an alcohol.

Reaction Scheme

G start 4-Halo-2-(trifluoromethyl)pyridine product Alkyl 2-(trifluoromethyl)isonicotinate start->product Pd(dppf)Cl2 Triethylamine High Pressure & Temp reagents + R-OH (Alcohol) + Carbon Monoxide (CO) + Pd Catalyst + Base

Caption: Palladium-catalyzed carbonylation reaction.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various 2-(trifluoromethyl)isonicotinate esters using the palladium-catalyzed carbonylation method as described in patent EP 2 920 150 B1.[1]

Ester ProductStarting MaterialAlcohol (Solvent)CatalystBaseCO PressureTemperatureTime (h)Yield (%)
Methyl 2-(trifluoromethyl)isonicotinate4-Chloro-2-(trifluoromethyl)pyridineMethanol[Pd(dppf)Cl2]·CH2Cl2Triethylamine70 bar130°C18~93%
Ethyl 2-(trifluoromethyl)isonicotinate4-Chloro-2-(trifluoromethyl)pyridineEthanol[Pd(dppf)Cl2]·CH2Cl2Triethylamine70 bar130°C18~52%
Isopropyl 2-(trifluoromethyl)isonicotinate4-Chloro-2-(trifluoromethyl)pyridine2-Propanol[Pd(dppf)Cl2]·CH2Cl2Triethylamine70 bar130°C18~57%
Experimental Protocol: Synthesis of Methyl 2-(Trifluoromethyl)isonicotinate

This protocol is adapted from the procedure described in patent EP 2 920 150 B1.[1]

Materials:

  • 4-Chloro-2-(trifluoromethyl)pyridine

  • Methanol (anhydrous)

  • 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane adduct ([Pd(dppf)Cl2]·CH2Cl2)

  • Triethylamine (anhydrous)

  • Carbon monoxide (high purity)

  • Thionyl chloride

  • Methyl tert-butyl ether (MTBE)

  • Sodium bicarbonate (NaHCO3) solution (1M)

  • Anhydrous sodium sulfate (Na2SO4)

  • High-pressure autoclave equipped with a stirrer and temperature control

Procedure:

  • Reaction Setup: In a high-pressure autoclave, combine 76.8 g (423 mmol) of 4-chloro-2-(trifluoromethyl)pyridine, 7.67 g (7.67 mmol) of [Pd(dppf)Cl2]·CH2Cl2, 88.4 mL (635 mmol) of triethylamine, and 792 mL of methanol.

  • Carbonylation: Seal the autoclave and purge with carbon monoxide. Pressurize the reactor to 70 bar with carbon monoxide and heat the mixture to 130°C with stirring for 18 hours.

  • Acid Chloride Formation (optional, to convert any formed acid to ester): After cooling and depressurizing the reactor, concentrate the crude mixture under reduced pressure to about 20% of its original volume. Slowly add 30.9 mL (423 mmol) of thionyl chloride and reflux the mixture for one hour.

  • Work-up: Evaporate the mixture under reduced pressure. To the residue, add 450 mL of water and 450 mL of MTBE. Filter the resulting suspension.

  • Extraction: Separate the organic layer from the filtrate and extract it with 225 mL of 1M NaHCO3 solution.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure to obtain the crude methyl 2-(trifluoromethyl)isonicotinate.

  • Purification: Purify the crude product by distillation (boiling point 97-99°C at ~20 mbar) to yield 80.7 g of pure methyl 2-(trifluoromethyl)isonicotinate as a colorless liquid.[1]

Method 2: General Esterification via Acid Chloride Formation

This two-step method is a more traditional approach to esterification and is suitable for laboratories not equipped for high-pressure reactions. It involves the conversion of this compound to its acid chloride, followed by reaction with the desired alcohol.

Workflow Diagram

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification start This compound intermediate 2-(Trifluoromethyl)isonicotinoyl Chloride start->intermediate Reflux reagent1 Thionyl Chloride (SOCl2) or Oxalyl Chloride product Alkyl 2-(trifluoromethyl)isonicotinate intermediate->product Stir at RT reagent2 Alcohol (R-OH) + Base (e.g., Pyridine)

Caption: Two-step esterification workflow.

Experimental Protocol: General Procedure for Esterification

This protocol is a general adaptation based on standard organic synthesis methods for converting carboxylic acids to esters via their acid chlorides.

Materials:

  • This compound

  • Thionyl chloride (SOCl2) or oxalyl chloride

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol)

  • Anhydrous pyridine or triethylamine

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

Step 1: Synthesis of 2-(Trifluoromethyl)isonicotinoyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend this compound (1 equivalent) in an excess of thionyl chloride (5-10 equivalents).

  • Reaction: Gently reflux the mixture for 2-4 hours, or until the evolution of HCl and SO2 gases ceases and the solution becomes clear.

  • Isolation: Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-(trifluoromethyl)isonicotinoyl chloride can be used directly in the next step.

Step 2: Ester Synthesis

  • Reaction Setup: Dissolve the crude 2-(trifluoromethyl)isonicotinoyl chloride in an anhydrous solvent such as dichloromethane or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alcohol: Cool the solution in an ice bath and slowly add a solution of the desired alcohol (1.1 equivalents) and anhydrous pyridine or triethylamine (1.2 equivalents) in the same anhydrous solvent.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain the pure alkyl 2-(trifluoromethyl)isonicotinate.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. All reactions should be performed in a well-ventilated fume hood.

References

The Strategic Utility of 2-(Trifluoromethyl)isonicotinic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(Trifluoromethyl)isonicotinic acid is a pivotal heterocyclic building block in the fields of medicinal and agrochemical research. The incorporation of a trifluoromethyl (-CF3) group onto the isonicotinic acid scaffold imparts unique physicochemical properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] These characteristics make it a highly sought-after intermediate in the synthesis of complex, biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound and its precursors as versatile synthetic intermediates.

Applications in Medicinal Chemistry

A primary application of this compound derivatives is in the development of novel therapeutics. Notably, they are key intermediates in the synthesis of potent inhibitors of Catechol-O-methyltransferase (COMT).[2][3] COMT is an enzyme involved in the degradation of catecholamine neurotransmitters. Its inhibition is a validated therapeutic strategy for conditions such as Parkinson's disease. The trifluoromethylpyridine moiety has been shown to significantly enhance the activity and selectivity of these inhibitors.[2]

Signaling Pathway of COMT Inhibition

COMT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_degradation Degradation Pathway L_DOPA L-DOPA Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Dopamine_cleft Dopamine Dopamine->Dopamine_cleft Dopamine_receptor Dopamine Receptor Dopamine_cleft->Dopamine_receptor Metabolite Inactive Metabolite Dopamine_cleft->Metabolite COMT Postsynaptic_effect Postsynaptic Effect Dopamine_receptor->Postsynaptic_effect COMT COMT COMT_Inhibitor COMT Inhibitor (derived from 2-(CF3)isonicotinic acid) COMT_Inhibitor->COMT

Caption: Inhibition of COMT by drugs derived from this compound.

Applications in Agrochemicals

The trifluoromethylpyridine core is a common motif in a variety of modern agrochemicals.[4][5] Derivatives of this compound are utilized as intermediates in the synthesis of herbicides such as fluazifop-P-butyl and haloxyfop-R-methyl.[6] The presence of the trifluoromethyl group can enhance the efficacy and selectivity of these compounds in controlling unwanted vegetation.[4]

Synthetic Protocols

The synthesis of this compound and its esters often involves the palladium-catalyzed carbonylation of a corresponding 4-halo-2-(trifluoromethyl)pyridine precursor. The following protocols are based on established methods and provide a general framework for synthesis.

Experimental Workflow: Synthesis of this compound Esters

Synthesis_Workflow Start Start: 4-Halo-2-(trifluoromethyl)pyridine Reaction Palladium-Catalyzed Carbonylation Start->Reaction Workup Workup: - Evaporation - Extraction - Purification Reaction->Workup Reagents Reagents: - Pd Catalyst (e.g., Pd(dppf)Cl2) - CO (Carbon Monoxide) - Alcohol (R-OH) - Base (e.g., Triethylamine) Reagents->Reaction Product Product: 2-(Trifluoromethyl)isonicotinic Acid Ester Workup->Product

Caption: General workflow for the synthesis of this compound esters.

Protocol 1: Synthesis of Methyl 2-(Trifluoromethyl)isonicotinate

This protocol describes the palladium-catalyzed methoxycarbonylation of 4-iodo-2-(trifluoromethyl)pyridine.

Materials:

  • 4-Iodo-2-(trifluoromethyl)pyridine

  • 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane adduct (Pd(dppf)Cl2·CH2Cl2)

  • Triethylamine

  • Methanol

  • Thionyl chloride

  • Methyl tert-butyl ether (MTBE)

  • Water

  • Sodium bicarbonate (NaHCO3)

  • Sodium sulfate (Na2SO4)

  • Cyclohexane

Procedure:

  • In a suitable pressure reactor, combine 4-iodo-2-(trifluoromethyl)pyridine (0.60 mmol), Pd(dppf)Cl2·CH2Cl2 (0.020 mmol), and triethylamine (0.907 mmol) in methanol (3.0 mL).[7]

  • Pressurize the reactor with carbon monoxide to 70 bar and stir the mixture at 130°C for 18 hours.[7]

  • After cooling, treat the crude mixture with thionyl chloride (1.0 mmol) and reflux for one hour.[7]

  • Evaporate the solvent under reduced pressure.[7]

  • To the residue, add water (2.0 mL) and MTBE (2.0 mL). Filter the resulting suspension.[7]

  • Separate the organic layer and extract it with 1M NaHCO3 solution (2.0 mL).[7]

  • Dry the organic layer with anhydrous Na2SO4, filter, and evaporate under reduced pressure to obtain the crude ester.[7]

  • Stir the crude product with cyclohexane (2.0 mL) for 10 minutes at room temperature, filter the light brown suspension, and evaporate the filtrate under reduced pressure to yield methyl 2-(trifluoromethyl)isonicotinate.[7]

Protocol 2: Synthesis of Isopropyl 2-(Trifluoromethyl)isonicotinate

This protocol details the synthesis from 4-chloro-2-(trifluoromethyl)pyridine.

Materials:

  • 4-Chloro-2-(trifluoromethyl)pyridine

  • Pd(dppf)Cl2·CH2Cl2

  • Triethylamine

  • 2-Propanol

  • Hydrochloric acid (HCl)

  • MTBE

  • Sodium bicarbonate (NaHCO3)

  • Sodium sulfate (Na2SO4)

  • Cyclohexane

Procedure:

  • Combine 4-chloro-2-(trifluoromethyl)pyridine (1.0 mmol), Pd(dppf)Cl2·CH2Cl2 (0.022 mmol), and triethylamine (1.5 mmol) in 2-propanol (3.0 mL) in a pressure reactor.[7]

  • Pressurize with carbon monoxide to 70 bar and stir at 130°C for 18 hours.[7]

  • Evaporate the crude mixture under reduced pressure.[7]

  • Treat the residue with 0.5M HCl (4.0 mL) and MTBE (4.0 mL) and filter the suspension.[7]

  • Separate the organic layer and extract with 1M NaHCO3 (2.0 mL).[7]

  • Dry the organic layer over anhydrous Na2SO4, filter, and evaporate to yield the crude ester.[7]

  • Stir the crude product in cyclohexane for 10 minutes, filter the solution, and evaporate the filtrate to obtain isopropyl 2-(trifluoromethyl)isonicotinate.[7]

Quantitative Data Summary

The following table summarizes the yields and conditions for the synthesis of various this compound esters via palladium-catalyzed carbonylation.

Starting MaterialEster ProductCatalystBaseSolventCO PressureTemperatureTime (h)YieldReference
4-Iodo-2-(trifluoromethyl)pyridineMethyl 2-(trifluoromethyl)isonicotinatePd(dppf)Cl2·CH2Cl2TriethylamineMethanol70 bar130°C18104 mg[7]
4-Chloro-2-(trifluoromethyl)pyridineIsopropyl 2-(trifluoromethyl)isonicotinatePd(dppf)Cl2·CH2Cl2Triethylamine2-Propanol70 bar130°C18134 mg[7]

Note: The yields provided are for the specific scales mentioned in the source patent and may vary with scale and purification efficiency.

Conclusion

This compound and its derivatives are indispensable building blocks in contemporary chemical synthesis. Their strategic use allows for the introduction of the trifluoromethyl group, which can significantly enhance the biological activity and pharmacokinetic properties of the target molecules. The palladium-catalyzed carbonylation of 4-halo-2-(trifluoromethyl)pyridines represents a robust and versatile method for accessing a variety of esters of this compound, paving the way for the development of novel pharmaceuticals and agrochemicals.

References

Application Notes and Protocols for the Analytical Characterization of 2-(Trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Trifluoromethyl)isonicotinic acid is a pyridine carboxylic acid derivative of increasing interest in pharmaceutical and agrochemical research. The presence of the electron-withdrawing trifluoromethyl group significantly influences its physicochemical properties, making robust analytical characterization essential for quality control, metabolic studies, and formulation development. These application notes provide detailed protocols for the characterization of this compound using various analytical techniques, including chromatography, spectroscopy, and thermal analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

HPLC is a primary technique for assessing the purity and quantifying the amount of this compound in bulk materials and formulated products. A reversed-phase method is typically employed.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

    • For quantitative analysis, prepare a stock solution of a reference standard of known purity in the same diluent. Create a series of calibration standards by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mobile phase can be used. A common mobile phase is a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (e.g., 270 nm).[1]

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Purity: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Quantification: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of the analyte in the sample from this curve.

Quantitative Data: HPLC Method Validation Parameters

The following table summarizes typical performance characteristics for a validated HPLC method for a small molecule like this compound. These values are illustrative and should be established for each specific method.[2][3][4][5]

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 3.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1
Specificity No interference from blank/placebo at the retention time of the analyte.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter (0.45 µm) B->C D HPLC System C->D E Chromatogram Acquisition D->E F Peak Integration & Quantification E->F

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Due to the low volatility of carboxylic acids, derivatization is often required.

Experimental Protocol: GC-MS with Derivatization

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a reaction vial.

    • Add a suitable solvent (e.g., pyridine or acetonitrile) and a derivatizing agent. A common agent for carboxylic acids is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.

    • Cool the sample to room temperature before injection.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap).

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Mode: Splitless injection.

    • Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Final hold: 5 minutes at 280°C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • The fragmentation pattern can be used to confirm the structure of the derivatized this compound.

Quantitative Data: GC-MS Method Validation Parameters

For impurity analysis, the following parameters are typically validated.

ParameterTypical Acceptance Criteria
Specificity Chromatographic separation of all known impurities.
Limit of Detection (LOD) Typically in the low ng/mL range.
Limit of Quantitation (LOQ) Typically in the mid to high ng/mL range.
Linearity (r²) ≥ 0.995 for each impurity.
Accuracy (% Recovery) 80.0 - 120.0% for each impurity.

Workflow for GC-MS Derivatization and Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Weigh Sample B Add Solvent & Derivatizing Agent A->B C Heat to React B->C D GC-MS System C->D E Mass Spectra Acquisition D->E F Library Search & Structural Elucidation E->F

Caption: Workflow for GC-MS analysis with derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

    • For quantitative NMR (qNMR), add a known amount of an internal standard with a non-overlapping signal.

  • Instrumentation and Conditions:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR:

      • Acquire a standard proton spectrum.

      • Typical parameters: 16-32 scans, relaxation delay of 1-5 seconds.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum.

      • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

    • ¹⁹F NMR:

      • Acquire a proton-decoupled fluorine spectrum.

      • The large chemical shift range of ¹⁹F NMR often results in well-resolved signals.[6][7]

  • Data Analysis:

    • ¹H NMR: Analyze chemical shifts, coupling constants, and integration to confirm the proton environment of the pyridine ring.

    • ¹³C NMR: Identify the number of unique carbon atoms and their chemical environments, including the quaternary carbons of the carboxylic acid and the trifluoromethyl group.

    • ¹⁹F NMR: Observe the chemical shift of the CF₃ group, which is sensitive to the electronic environment.

Quantitative Data: qNMR Method Validation Parameters

Quantitative NMR offers high precision and accuracy without the need for a specific reference standard for the analyte.[6][8][9]

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Bias) Within ± 1.0%
Precision (% RSD) ≤ 1.0%
Specificity Resolution of analyte and internal standard signals.

Logical Relationship of NMR Techniques for Structural Confirmation

NMR_Logic cluster_nmr NMR Spectroscopy H1_NMR ¹H NMR Structure Molecular Structure of This compound H1_NMR->Structure Proton Environment C13_NMR ¹³C NMR C13_NMR->Structure Carbon Skeleton F19_NMR ¹⁹F NMR F19_NMR->Structure Fluorine Environment

Caption: Interrelation of NMR techniques for structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule.

Experimental Protocol: FTIR-ATR

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

  • Instrumentation and Conditions:

    • FTIR Spectrometer: A standard FTIR spectrometer with an ATR accessory.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands for the functional groups present.

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3300 - 2500O-H (Carboxylic Acid)Stretching (broad)
~1700C=O (Carboxylic Acid)Stretching
1600 - 1450C=C, C=N (Pyridine Ring)Stretching
1300 - 1100C-F (Trifluoromethyl)Stretching (strong)
~1200C-O (Carboxylic Acid)Stretching

FTIR Analysis Workflow

FTIR_Workflow A Place Sample on ATR Crystal B Acquire Spectrum A->B C Identify Characteristic Bands B->C D Confirm Functional Groups C->D

Caption: Workflow for FTIR functional group analysis.

Thermal Analysis (TGA/DSC) for Thermal Stability and Phase Transitions

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, decomposition profile, and melting point of the compound.

Experimental Protocol: TGA and DSC

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into an appropriate TGA or DSC pan (e.g., aluminum or platinum).

  • Instrumentation and Conditions:

    • TGA/DSC Instrument: A simultaneous TGA/DSC instrument or separate instruments.

    • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • Atmosphere: Perform the analysis under an inert atmosphere (e.g., nitrogen) to study thermal decomposition, and under an oxidative atmosphere (e.g., air) to assess oxidative stability.

  • Data Analysis:

    • TGA: Determine the onset of decomposition and the percentage of weight loss at different temperatures.

    • DSC: Identify endothermic events such as melting and exothermic events such as decomposition. The peak of the endotherm corresponds to the melting point.

Expected Thermal Events

TechniqueObservationInterpretation
DSC Sharp endothermMelting point
TGA Onset of weight lossDecomposition temperature

Logical Flow of Thermal Analysis

Thermal_Analysis_Flow Sample Sample of This compound TGA TGA Analysis Sample->TGA DSC DSC Analysis Sample->DSC Decomposition Decomposition Profile (Thermal Stability) TGA->Decomposition MeltingPoint Melting Point & Phase Transitions DSC->MeltingPoint

Caption: Logical flow of thermal analysis for material characterization.

References

Application Notes and Protocols for the Analysis of 2-(Trifluoromethyl)isonicotinic Acid by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(Trifluoromethyl)isonicotinic acid using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC is a robust and widely used technique for the analysis of polar aromatic compounds such as this compound. The method described here is based on established procedures for the analysis of isonicotinic acid and its derivatives, offering a reliable starting point for method development and validation.

Experimental Protocol: HPLC-UV Analysis

1. Sample Preparation:

  • Standard Solutions: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Research Samples (e.g., from a reaction mixture):

    • Dilute a known amount of the sample in the mobile phase to an expected concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.[1]

2. HPLC Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System A standard HPLC system with a UV-Vis detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Isocratic elution with a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), adjusted to a pH of 3.0 with phosphoric acid. A typical starting ratio would be 30:70 (v/v) acetonitrile:buffer. The exact ratio may need to be optimized for best separation.
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection UV detection at a wavelength of 262 nm.
Injection Volume 10 µL.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time from the analysis of the standard solution.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Quantify the amount of this compound in the research samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary (HPLC)

The following table presents typical performance characteristics for the HPLC analysis of pyridine carboxylic acids, which are expected to be similar for this compound.

ParameterTypical Value
Retention Time (approx.) 4 - 8 minutes
Linearity Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Note: These values are illustrative and should be determined experimentally during method validation.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve Sample in Mobile Phase start->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separation Chromatographic Separation (C18) inject->separation detection UV Detection (262 nm) separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification end End quantification->end

Caption: Workflow for the HPLC-UV analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Due to the low volatility of carboxylic acids, a derivatization step is required to convert this compound into a more volatile form suitable for GC-MS analysis. Esterification to its methyl ester is a common and effective derivatization method.

Experimental Protocol: GC-MS Analysis after Esterification

1. Sample Preparation and Derivatization:

  • Standard Preparation: Accurately weigh 1 mg of this compound reference standard into a 2 mL reaction vial. If the standard is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization (Esterification):

    • Add 1 mL of 10% Boron Trifluoride (BF₃) in methanol to the vial containing the dried sample.

    • Tightly cap the vial and heat it at 60°C for 30 minutes in a heating block or water bath.

    • After cooling to room temperature, add 1 mL of saturated sodium chloride solution and 1 mL of a non-polar organic solvent such as hexane or ethyl acetate.

    • Vortex the mixture vigorously for 1 minute to extract the derivatized analyte into the organic layer.

    • Allow the layers to separate and carefully transfer the upper organic layer to a clean GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended Conditions
GC-MS System A standard GC-MS system.
Column A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Injector Temperature 250 °C.
Injection Mode Splitless (1 µL injection volume).
Oven Program Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
Transfer Line Temperature 280 °C.
Ion Source Temperature 230 °C.
Ionization Mode Electron Ionization (EI) at 70 eV.
Mass Range Scan from m/z 50 to 400.

3. Data Analysis:

  • Identify the peak corresponding to the methyl ester of this compound based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak and characteristic fragment ions.

  • For quantification, create a calibration curve using derivatized standards.

  • Quantify the analyte in the samples by comparing its peak area to the calibration curve.

Quantitative Data Summary (GC-MS)

The following table provides expected performance characteristics for the GC-MS analysis of a derivatized pyridine carboxylic acid.

ParameterExpected Value
Retention Time (approx.) 10 - 15 minutes
Linearity Range 1 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~1.5 ng/mL

Note: These values are illustrative and should be determined experimentally during method validation.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing start Start dry_sample Dry Sample start->dry_sample add_reagent Add BF3/Methanol dry_sample->add_reagent heat Heat at 60°C add_reagent->heat extract Extract with Hexane heat->extract inject Inject into GC-MS extract->inject separation GC Separation (DB-5ms) inject->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Spectrometry (Scan m/z 50-400) ionization->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification end End quantification->end

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols: 2-(Trifluoromethyl)isonicotinic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(trifluoromethyl)isonicotinic acid and its derivatives as key building blocks in the synthesis of a wide range of modern agrochemicals. The unique physicochemical properties conferred by the trifluoromethyl group on the pyridine ring are instrumental in achieving high efficacy and selectivity in the resulting herbicides, fungicides, insecticides, and nematicides.

Introduction to this compound Derivatives in Agrochemicals

The incorporation of a trifluoromethyl (-CF3) group into the pyridine scaffold has become a cornerstone of modern agrochemical design. The high electronegativity and lipophilicity of the -CF3 group can significantly enhance the biological activity, metabolic stability, and target-binding affinity of a molecule. This compound, as a readily available starting material, provides a versatile platform for the synthesis of a diverse array of agrochemical active ingredients.

This document outlines the synthesis and application of several commercially significant agrochemicals derived from trifluoromethylpyridine structures, including detailed experimental protocols, quantitative biological activity data, and elucidation of their modes of action through signaling pathway diagrams.

Data Presentation: Biological Activity of Agrochemicals

The following tables summarize the biological efficacy of various agrochemicals synthesized from trifluoromethylpyridine precursors.

Table 1: Herbicidal Activity

HerbicideTarget Weed SpeciesEC50 / ED50 / IC50Application Rate (g a.i./ha)Reference
Fluazifop-P-butyl Setaria viridis (Green foxtail)-131 - 175[1]
Eleusine indica (Goosegrass)-131 - 175[1]
Digitaria ciliaris (Southern crabgrass)-131 - 175[1]
Haloxyfop-R-methyl Grassy Weeds (e.g., Barnyardgrass, Foxtail)ED50: 49.8 - 180.9 g/ha (for resistant Goosegrass)81 - 162[2][3]
Flupyrsulfuron-methyl-sodium Broadleaf Weeds--[4]

Table 2: Fungicidal Activity

| Fungicide | Target Fungal Species | EC50 (µg/mL) | Reference | |---|---|---| | Fluopyram | Sclerotinia sclerotiorum | 0.02 - 0.30 | | | | Botrytis cinerea | 0.03 - 0.29 |[5] | | | Alternaria alternata | Bimodal distribution, some isolates >100 |[6] |

Table 3: Insecticidal Activity

| Insecticide | Target Insect Species | LC50 (mg/L or ppm) | Reference | |---|---|---| | Flonicamid | Aphis gossypii (Cotton aphid) | 0.372 (48h) |[7] | | | Myzus persicae (Green peach aphid) | 0.6 - 2.0 (5 days) |[8] | | | Rhopalosiphum maidis (Corn leaf aphid) | 6.682 |[9] | | | Bemisia tabaci (Whitefly) | 11.050 (adults) |[10] |

Table 4: Nematicidal Activity

NematicideTarget Nematode SpeciesEC50 (µg/mL)LC50Reference
Cyclobutrifluram Meloidogyne incognita0.48 (2h, motility)-[1][11]
Rotylenchulus reniformis1.07 (2h, motility)-[1][11]
Fluopyram Meloidogyne incognita-1.0 (paralysis, 2h)[1]

Experimental Protocols

Detailed methodologies for the synthesis of key agrochemicals are provided below.

Synthesis of Haloxyfop-R-methyl (Herbicide)

Reaction Scheme:

G A 2,3-dichloro-5-(trifluoromethyl)pyridine C 3-chloro-2-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine A->C K2CO3, DMF 105-110°C B Hydroquinone B->C E Haloxyfop-R-methyl C->E K2CO3, Chlorobenzene 70-110°C D (L)-2-methylsulfonyloxy methyl propionate D->E

Figure 1: Synthesis of Haloxyfop-R-methyl.

Step 1: Synthesis of 3-chloro-2-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine [12]

  • To a reaction vessel, add hydroquinone (0.21 mol), 2,3-dichloro-5-(trifluoromethyl)pyridine (0.1 mol), N,N-dimethylformamide (DMF, 281 mL), and potassium carbonate (0.21 mol).

  • Stir the mixture and heat to 105-110°C for 4 hours under a nitrogen atmosphere.

  • Cool the reaction mixture to room temperature and filter.

  • Recover the DMF from the filtrate under reduced pressure.

  • Dissolve the resulting viscous solution in 200 mL of water and treat to obtain the intermediate product. The reported yield is 88.3-93.8% with a purity of >98%.[12]

Step 2: Synthesis of Haloxyfop-R-methyl [12]

  • In a three-necked flask, add potassium carbonate (0.075 mol), 3-chloro-2-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine (0.05 mol), and chlorobenzene (116 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add (L)-2-methylsulfonyloxy methyl propionate (0.1 mol) dropwise over 30 minutes.

  • After the addition is complete, heat the mixture to 80-85°C and continue the reaction for 48 hours.

  • After completion of the reaction, perform post-treatment to obtain Haloxyfop-R-methyl as a colorless to light yellow oil. The reported yield is 94.9% with a purity of 93.0%.[12]

Synthesis of Flupyrsulfuron-methyl-sodium (Herbicide)

Reaction Scheme:

G A Trifluoromethyl-substituted nicotinic acid intermediate C Flupyrsulfuron-methyl A->C Coupling B 4,6-dimethoxypyrimidine derivative B->C E Flupyrsulfuron-methyl-sodium C->E Salt formation D NaOH D->E

Figure 2: General synthesis of Flupyrsulfuron-methyl-sodium.

General Procedure: [4][13]

  • Formation of the Sulfonylurea Linkage: The synthesis begins with the coupling of a trifluoromethyl-substituted nicotinic acid intermediate with a 4,6-dimethoxypyrimidine derivative to form the central sulfonylurea linkage, yielding flupyrsulfuron-methyl.

  • Salt Formation: The resulting methyl ester is then treated with sodium hydroxide to form the sodium salt, Flupyrsulfuron-methyl-sodium, which enhances its water solubility and stability for formulation.

Signaling Pathways and Modes of Action

The following diagrams illustrate the mechanisms by which these agrochemicals exert their biological effects.

Fluazifop-P-butyl: Inhibition of Fatty Acid Synthesis

G cluster_plant_cell Plant Cell (Grass Weed) A Fluazifop-P-butyl (Pro-herbicide) B Fluazifop-P Acid (Active Herbicide) A->B Hydrolysis C Acetyl-CoA Carboxylase (ACCase) B->C Inhibits E Malonyl-CoA D Acetyl-CoA D->E Catalyzed by ACCase F Fatty Acid Synthesis E->F G Lipids for Cell Membranes F->G H Inhibition of Meristematic Growth G->H Disruption leads to I Plant Death H->I

Figure 3: Mode of action of Fluazifop-P-butyl.

Fluazifop-P-butyl is a pro-herbicide that is rapidly absorbed by the leaves of grass weeds and hydrolyzed to its active form, fluazifop-P acid.[6] This active metabolite inhibits the enzyme Acetyl-CoA Carboxylase (ACCase), a critical enzyme in the biosynthesis of fatty acids.[14] By blocking ACCase, the production of malonyl-CoA is halted, leading to the disruption of lipid synthesis required for cell membrane formation, particularly in actively growing meristematic tissues.[15] This ultimately results in the cessation of growth and death of the grass weed.

Fluopyram: Inhibition of Mitochondrial Respiration

G cluster_fungal_cell Fungal Cell cluster_mitochondrion Mitochondrion A Fluopyram B Succinate Dehydrogenase (Complex II) A->B Inhibits E Electron Transport Chain B->E Donates electrons to G Inhibition of Cellular Respiration B->G Disruption leads to C Succinate D Fumarate C->D Oxidation F ATP Production E->F Drives H Fungal Cell Death G->H

Figure 4: Mode of action of Fluopyram.

Fluopyram is a succinate dehydrogenase inhibitor (SDHI) fungicide.[16] It targets Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain in fungi. By binding to this enzyme complex, fluopyram blocks the oxidation of succinate to fumarate, a key step in both the citric acid cycle and cellular respiration.[17][18] This inhibition disrupts the electron transport chain, leading to a cessation of ATP production and ultimately causing fungal cell death.

Flonicamid: Disruption of Chordotonal Organs

G cluster_insect_nervous_system Insect Nervous System A Flonicamid (Pro-insecticide) B TFNA-AM (Active Metabolite) A->B Metabolism C Chordotonal Organs (Stretch Receptors) B->C Modulates E Disruption of Sensory Function C->E Dysfunction leads to D Sensory Input (Movement, Hearing, Balance) D->C F Cessation of Feeding E->F G Starvation and Dehydration F->G

Figure 5: Mode of action of Flonicamid.

Flonicamid acts as a pro-insecticide and is metabolized to its active form, 4-trifluoromethylnicotinamide (TFNA-AM).[19] TFNA-AM is a potent modulator of chordotonal organs, which are sensory receptors in insects responsible for detecting movement, hearing, and balance.[20][21] By disrupting the function of these organs, Flonicamid causes a rapid cessation of feeding behavior in sucking insects like aphids.[22] The insects are unable to properly orient their stylets for feeding, leading to starvation and dehydration.[20]

Conclusion

This compound and its derivatives continue to be a highly valuable and versatile class of building blocks in the discovery and development of novel agrochemicals. The examples provided herein demonstrate the broad spectrum of biological activity that can be achieved through synthetic modifications of this core structure. The detailed protocols and biological data serve as a valuable resource for researchers in the field of agrochemical synthesis and development. Further exploration of this chemical space is likely to yield new and improved solutions for crop protection.

References

Application Notes: 2-(Trifluoromethyl)isonicotinic Acid in Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)isonicotinic acid and its structural isomers are valuable scaffolds in modern medicinal chemistry. The incorporation of a trifluoromethyl (-CF3) group onto the pyridine ring significantly alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and acidity (pKa), making it a desirable feature in the design of targeted therapeutics. This document provides detailed application notes on the use of this scaffold, focusing on its role as an inhibitor of Kynurenine 3-monooxygenase (KMO), a critical enzyme in the kynurenine pathway.

Target Profile: Kynurenine 3-Monooxygenase (KMO)

Kynurenine 3-monooxygenase is a mitochondrial enzyme that catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[1] This reaction represents a crucial branch point in the kynurenine pathway of tryptophan metabolism.[2] The pathway is responsible for over 95% of tryptophan catabolism and produces several neuroactive metabolites.

Inhibition of KMO is a promising therapeutic strategy for several diseases, particularly neurodegenerative disorders like Huntington's and Alzheimer's disease.[3][4] By blocking KMO, the metabolic flux of the kynurenine pathway is shifted away from the production of neurotoxic metabolites, such as 3-HK and the downstream product quinolinic acid (an NMDA receptor agonist), and towards the synthesis of the neuroprotective kynurenic acid (KYNA), which has antagonistic effects at NMDA receptors.[2] This rebalancing of neuroactive metabolites is the primary rationale for developing KMO inhibitors.

Representative Compound: GSK180

While direct public domain data for this compound as a KMO inhibitor is limited, extensive research has been conducted on structurally related analogs. GSK180, a potent and selective KMO inhibitor developed by GlaxoSmithKline, serves as an excellent representative compound. It demonstrates the therapeutic potential of the trifluoromethyl-substituted pyridine carboxylic acid scaffold.

Quantitative Data for KMO Inhibition

The inhibitory activity of compounds against KMO can be determined in various assay formats, including biochemical assays with purified enzyme and cell-based assays using engineered cell lines or primary cells. Below is a summary of the reported inhibitory potency for the representative inhibitor, GSK180.[1]

CompoundAssay TypeTarget SpeciesSubstrate (Kynurenine) Conc.IC50
GSK180 Biochemical (GST-fusion protein)Human~Kₘ (10 µM)~6 nM
GSK180 Cell-Based (HEK293)HumanN/A2.0 µM
GSK180 Cell-Based (Primary Hepatocytes)HumanN/A2.6 µM

Table 1: Inhibitory potency of the representative KMO inhibitor GSK180 in various assay formats. Data sourced from a 2015 Nature Medicine publication.[1]

Visualizations

Kynurenine Signaling Pathway

The following diagram illustrates the central role of Kynurenine 3-Monooxygenase (KMO) in the tryptophan catabolism pathway and the therapeutic effect of its inhibition.

Kynurenine_Pathway cluster_main Tryptophan Catabolism cluster_neurotoxic Neurotoxic Branch cluster_neuroprotective Neuroprotective Branch cluster_inhibitor Therapeutic Intervention TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO HK3 3-Hydroxykynurenine (3-HK) KYN->HK3 KMO (FAD, NADPH) KYNA Kynurenic Acid (KYNA) KYN->KYNA KATs KYN_HK3_edge_target KYN_HK3_edge_target QUIN Quinolinic Acid (QUIN) HK3->QUIN KYNU, 3-HAAO Inhibitor 2-(CF3)isonicotinic acid (e.g., GSK180) Inhibitor->KYN_HK3_edge_target

Caption: KMO inhibition blocks the neurotoxic branch of the kynurenine pathway.

Experimental Workflow: In Vitro KMO Inhibition Assay

This diagram outlines the typical workflow for a biochemical assay to determine the IC50 of a test compound against KMO.

KMO_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup (96-well plate) cluster_analysis 3. Data Acquisition & Analysis A Prepare Assay Buffer (e.g., 1x KMO Assay Buffer) C Dilute Recombinant Human KMO Enzyme (e.g., to 20 µg/mL) A->C B Prepare Test Compound Serial Dilution (e.g., in 10% DMSO) E Add Test Compound or Vehicle (10 µL) B->E D Add Diluted KMO Enzyme to Wells (50 µL) C->D D->E G Initiate Reaction: Add Substrate Mix to all wells (40 µL) E->G F Prepare Substrate Mix (NADPH + L-Kynurenine) F->G H Incubate at RT (e.g., 90 minutes) G->H I Measure NADPH Absorbance at 340 nm H->I J Calculate % Inhibition vs. Control I->J K Plot Dose-Response Curve & Determine IC50 J->K

Caption: Workflow for determining KMO inhibitory activity via a UV-based assay.

Experimental Protocols

Protocol 1: In Vitro Biochemical KMO Inhibition Assay

This protocol is adapted from commercially available KMO inhibitor screening kits and literature procedures.[1][3][5] It measures KMO activity by monitoring the consumption of the cofactor NADPH, which results in a decrease in absorbance at 340 nm.

1. Materials and Reagents:

  • Recombinant Human KMO (e.g., His-tagged, expressed in Sf9 or E. coli)

  • This compound or other test inhibitor

  • L-Kynurenine (Substrate)

  • NADPH (Cofactor)

  • KMO Assay Buffer (e.g., 50 mM Tris, pH 7.5, containing 0.01% Tween-20)

  • DMSO (for compound dilution)

  • UV-transparent 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm

2. Reagent Preparation:

  • 1x KMO Assay Buffer: Prepare as required.

  • Test Compound Stock: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

  • Test Compound Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 10-point, 3-fold dilutions) in 10% DMSO. This will be the 10x final concentration plate.

  • KMO Enzyme Working Solution: Thaw the enzyme on ice. Dilute the KMO enzyme to a final concentration of 20 µg/mL in 1x KMO Assay Buffer. Keep on ice.

  • Substrate Mixture: Prepare a 2.5x substrate mixture containing NADPH and L-Kynurenine in 1x KMO Assay Buffer. For a final reaction concentration of 200 µM NADPH and 10 µM L-Kynurenine, the 2.5x mixture would contain 500 µM NADPH and 25 µM L-Kynurenine.

3. Assay Procedure:

  • Plate Setup: Set up the 96-well plate with wells for "Blank" (No Enzyme), "Positive Control" (Enzyme + Vehicle), and "Test Inhibitor". All conditions should be performed in duplicate or triplicate.

  • Enzyme Addition:

    • To the "Positive Control" and "Test Inhibitor" wells, add 50 µL of the KMO Enzyme Working Solution (20 µg/mL).

    • To the "Blank" wells, add 50 µL of 1x KMO Assay Buffer.

  • Inhibitor Addition:

    • Add 10 µL of the appropriate Test Compound dilution to the "Test Inhibitor" wells.

    • Add 10 µL of the vehicle (10% DMSO) to the "Positive Control" and "Blank" wells.

    • The final DMSO concentration in the reaction should be 1%.

  • Reaction Initiation: Initiate the reaction by adding 40 µL of the Substrate Mixture to all wells. The total reaction volume will be 100 µL.

  • Incubation: Incubate the plate at room temperature for 90 minutes, protected from light.

  • Measurement: Measure the absorbance of each well at 340 nm using a plate reader.

4. Data Analysis:

  • Subtract Background: Subtract the average absorbance of the "Blank" wells from all other wells.

  • Calculate Percent Inhibition: The activity is inversely proportional to the 340 nm signal (less NADPH consumed = higher signal = more inhibition). Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (Abs_inhibitor - Abs_pos_control) / (Abs_blank - Abs_pos_control)

  • Determine IC50: Plot the Percent Inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The this compound scaffold is a key structural motif for the development of potent KMO inhibitors. By shunting tryptophan metabolism towards the neuroprotective kynurenic acid pathway, these inhibitors represent a promising therapeutic strategy for neurodegenerative diseases. The provided protocols and data serve as a guide for researchers to evaluate compounds of this class and advance the discovery of new medicines targeting the kynurenine pathway.

References

Application Notes and Protocols for the Electrochemical Trifluoromethylation of Isonicotinic Acid Hydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid hydrazide, commonly known as isoniazid, is a cornerstone in the treatment of tuberculosis.[1] The introduction of a trifluoromethyl (CF3) group into pharmaceutical candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. This document provides detailed application notes and experimental protocols for the electrochemical trifluoromethylation of isonicotinic acid hydrazide, a promising pathway for the development of novel anti-tubercular agents.[2][3][4]

The electrochemical approach offers a green and efficient alternative to traditional trifluoromethylation methods, which often rely on harsh reagents.[5][6][7] By utilizing trifluoroacetic acid as the trifluoromethyl source, this method minimizes the use of hazardous materials.[8]

Application Notes for Drug Development

The trifluoromethylation of isonicotinic acid hydrazide presents a compelling strategy for developing new anti-tubercular drug candidates with potentially improved pharmacological profiles. The resulting trifluoromethylated isoniazid derivatives are of significant interest for several reasons:

  • Enhanced Efficacy: The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the isoniazid scaffold, potentially leading to stronger interactions with its biological targets.[3]

  • Improved Pharmacokinetics: Increased lipophilicity due to the CF3 group can improve membrane permeability and cellular uptake, potentially leading to better bioavailability and distribution.[1]

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation. This can lead to a longer half-life and sustained therapeutic effect.[3]

  • Overcoming Resistance: Novel derivatives of isoniazid offer a potential avenue to combat the growing threat of multidrug-resistant tuberculosis.[2][9]

Experimental Protocols

I. Cyclic Voltammetry Analysis

This protocol outlines the procedure to study the electrochemical behavior of isonicotinic acid hydrazide and determine the optimal conditions for trifluoromethylation.

Objective: To investigate the oxidation potential of isonicotinic acid hydrazide in different electrolyte media.

Materials:

  • Isonicotinic acid hydrazide

  • Trifluoroacetic acid (TFA)

  • Pyridine (Py)

  • Triethylamine (TEA)

  • Sodium trifluoroacetate (NaTFA)

  • Acetonitrile (ACN), anhydrous

  • Potentiostat/Galvanostat

  • Three-electrode cell (Working electrode: Platinum or Glassy Carbon; Reference electrode: Ag/AgCl; Counter electrode: Platinum wire)

  • Nitrogen or Argon gas for deaeration

Procedure:

  • Prepare the Electrolyte Solutions: Prepare 0.1 M solutions of the following supporting electrolytes in acetonitrile:

    • TFA/Pyridine

    • TFA/Triethylamine

    • TFA/Sodium Trifluoroacetate

  • Deaerate the Solution: Transfer the electrolyte solution to the electrochemical cell and deaerate by purging with nitrogen or argon for at least 15 minutes.

  • Record Background Voltammogram: Assemble the three-electrode cell and record a cyclic voltammogram of the supporting electrolyte solution to establish the background current.

  • Add Isonicotinic Acid Hydrazide: Add a known concentration of isonicotinic acid hydrazide to the electrolyte solution.

  • Record Voltammogram: Record the cyclic voltammogram over a potential range of 0.0 to 1.6 V vs. Ag/AgCl at a scan rate of 40 mV/s.[8]

  • Repeat for Different Concentrations and Media: Repeat steps 4 and 5 for various concentrations of isonicotinic acid hydrazide and for each of the prepared electrolyte media.

Expected Results: The cyclic voltammograms will show the oxidation potential of isonicotinic acid hydrazide in each medium, providing insights into the reaction mechanism and helping to select the optimal conditions for bulk electrolysis.[8]

II. Galvanostatic Electrolysis for Trifluoromethylation

This protocol describes the bulk synthesis of trifluoromethylated isonicotinic acid hydrazide.

Objective: To synthesize the trifluoromethylated derivative of isonicotinic acid hydrazide via constant current electrolysis.

Materials:

  • Isonicotinic acid hydrazide (0.025 M)

  • Trifluoroacetic acid (TFA)

  • Pyridine (Py)

  • Acetonitrile (ACN), anhydrous

  • DC Power Supply (Galvanostat)

  • Undivided electrochemical cell

  • Platinum foil electrodes (anode and cathode)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Electrolytic Solution: In an undivided electrochemical cell, dissolve isonicotinic acid hydrazide (0.025 M) in a solution of TFA and pyridine in acetonitrile. The recommended reactant to supporting electrolyte ratio is 1:20.[8]

  • Set up the Electrolysis Cell: Place the platinum foil anode and cathode in the cell, ensuring they are parallel and at a fixed distance.

  • Initiate Electrolysis: Begin stirring the solution and apply a constant current density of 1.5 mA/cm².[8]

  • Monitor the Reaction: Continue the electrolysis until a total charge of 1.0 F/mol has been passed.

  • Work-up: After completion of the electrolysis, evaporate the acetonitrile under reduced pressure. The residue can then be processed for product isolation and purification.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

III. Product Characterization by GC-MS

This protocol details the analysis of the reaction mixture to identify and confirm the formation of the trifluoromethylated product.

Objective: To identify the trifluoromethylated product of isonicotinic acid hydrazide.

Materials:

  • Sample from the electrolysis work-up

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., a non-polar or medium-polarity column suitable for aromatic compounds)

  • Helium gas (carrier gas)

  • Ethyl acetate or other suitable solvent for sample dilution

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified product in ethyl acetate.

  • GC-MS Analysis: Inject the sample into the GC-MS system.

  • GC Conditions (Suggested):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Suggested):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the trifluoromethylated product by its retention time and fragmentation pattern.

Data Presentation

Table 1: Galvanostatic Electrolysis of Isonicotinic Acid Hydrazide [8]

Supporting ElectrolyteConversion (%)Selectivity (%)
TFA/Pyridine/ACNGoodLow
TFA/NaTFA/ACN100-

Note: The original source material mentions "good conversion with low selectivity" for TFA/Py/ACN without providing specific numbers in the abstract. The 100% conversion for TFA/NaTFA/ACN is explicitly stated.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Electrochemical Synthesis cluster_analysis Analysis & Purification reagents Reactants & Electrolyte (Isonicotinic Acid Hydrazide, TFA, Pyridine, ACN) electrolysis Galvanostatic Electrolysis (Pt electrodes, 1.5 mA/cm², 1.0 F/mol) reagents->electrolysis workup Work-up (Solvent Evaporation) electrolysis->workup purification Purification (Column Chromatography) workup->purification gcms GC-MS Analysis purification->gcms

Caption: Experimental workflow for the electrochemical trifluoromethylation.

reaction_mechanism TFA CF3COOH CF3_radical •CF3 TFA->CF3_radical Anodic Oxidation Product Trifluoromethylated Product CF3_radical->Product Radical Attack INAH Isonicotinic Acid Hydrazide INAH->Product

Caption: Plausible reaction mechanism for trifluoromethylation.

References

Troubleshooting & Optimization

Identifying common impurities in 2-(Trifluoromethyl)isonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-(Trifluoromethyl)isonicotinic acid. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve challenges in their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary synthetic pathways for this compound include:

  • Palladium-Catalyzed Carbonylation: This method typically involves the carbonylation of a 4-halo-2-(trifluoromethyl)pyridine, such as 4-chloro-2-(trifluoromethyl)pyridine, using carbon monoxide in the presence of a palladium catalyst.

  • Hantzsch Pyridine Synthesis: This route utilizes the cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate, an aldehyde, and an ammonia source, followed by an oxidation step to form the pyridine ring.[1][2]

  • Electrochemical Trifluoromethylation: This approach involves the electrochemical introduction of a trifluoromethyl group to an isonicotinic acid precursor.[3]

Q2: My palladium-catalyzed carbonylation reaction is showing low yield and multiple side products. What are the likely causes?

A2: Low yields and the formation of impurities in palladium-catalyzed carbonylations of electron-deficient pyridines can stem from several factors:

  • Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium species.

  • Ligand Decomposition: Phosphine-based ligands can degrade under the reaction conditions.

  • Substrate-Related Side Reactions: The electron-deficient nature of the pyridine ring can lead to competing reactions.

  • Incomplete Reaction: Insufficient reaction time or temperature can result in the presence of unreacted starting material.

Q3: During the Hantzsch synthesis, I am observing a complex mixture of products and a low yield of the desired pyridine. What could be the issue?

A3: The Hantzsch pyridine synthesis is a multi-component reaction, and its success is highly dependent on the reaction conditions.[1] Common issues include:

  • Formation of Intermediates: The reaction proceeds through several intermediates, such as enamine and enone species, via Knoevenagel condensation and Michael addition pathways.[2] Incomplete reaction can lead to the presence of these intermediates as impurities.

  • Side Reactions: Aldol condensations and other side reactions of the starting materials can compete with the main reaction pathway.[1]

  • Inefficient Oxidation: The final step of the Hantzsch synthesis is the aromatization of a dihydropyridine intermediate.[1] If the oxidation is incomplete, the dihydropyridine will remain as a major impurity.

Q4: What are the potential impurities I should look for in the electrochemical synthesis of this compound?

A4: Electrochemical trifluoromethylation involves the generation of highly reactive trifluoromethyl radicals.[4][5] This can lead to a variety of side products, including:

  • Positional Isomers: The trifluoromethyl radical can potentially add to different positions on the pyridine ring, leading to the formation of isomers.

  • Over-Trifluoromethylation: Multiple trifluoromethyl groups may be added to the aromatic ring.

  • Products of Electrode Reactions: Side reactions at the anode or cathode can generate unexpected impurities.

Troubleshooting Guides

Palladium-Catalyzed Carbonylation of 4-Chloro-2-(trifluoromethyl)pyridine
Problem Possible Cause Troubleshooting Steps
Low or no conversion of starting material Inactive catalystEnsure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or purified catalyst and ligands.
Insufficient temperature or pressureOptimize the reaction temperature and carbon monoxide pressure according to literature procedures.
Formation of dehalogenated byproduct (2-(trifluoromethyl)pyridine) Premature reductive eliminationUse a suitable ligand that promotes the desired carbonylation pathway over reductive elimination. Adjusting the base and solvent system may also be beneficial.
Presence of unidentified polar impurities Ligand decompositionAnalyze the reaction mixture by HPLC-MS to identify potential ligand-derived impurities. Consider using a more robust ligand.
Product contaminated with starting material Incomplete reaction or difficult purificationIncrease the reaction time or temperature. For purification, consider recrystallization or preparative HPLC to separate the product from the starting material.
Hantzsch Pyridine Synthesis from Ethyl 4,4,4-Trifluoroacetoacetate
Problem Possible Cause Troubleshooting Steps
Low yield of the desired pyridine Competing side reactions (e.g., aldol condensation)Optimize the reaction temperature and the rate of addition of the aldehyde to minimize side reactions.[1]
Presence of dihydropyridine impurity Incomplete oxidationEnsure a sufficient amount of the oxidizing agent is used. Consider alternative oxidizing agents or longer reaction times for the oxidation step.[1]
Isolation of Knoevenagel or Michael adducts Incomplete cyclizationEnsure the reaction is heated for a sufficient amount of time to drive the cyclization to completion.
Formation of multiple unexpected products Incorrect stoichiometry or reaction conditionsCarefully control the stoichiometry of the reactants. The choice of solvent and catalyst can also significantly impact the reaction outcome.[1]
Electrochemical Trifluoromethylation
Problem Possible Cause Troubleshooting Steps
Low yield of the desired product Inefficient radical generationOptimize the current density and electrode materials. The choice of solvent and supporting electrolyte is also critical.
Formation of multiple isomers Non-selective radical additionModify the substrate to direct the trifluoromethylation to the desired position. Altering the electrochemical conditions may also influence regioselectivity.
Electrode fouling Polymerization or deposition of byproducts on the electrode surfaceClean the electrodes before each reaction. Consider using a pulsed current or changing the solvent to minimize fouling.
Presence of starting material Incomplete electrolysisIncrease the duration of the electrolysis or the applied current.

Data Presentation

The following table summarizes common impurities identified in the synthesis of this compound, along with typical analytical methods for their detection.

Synthetic Route Common Impurities Typical Analytical Method
Palladium-Catalyzed Carbonylation 4-Chloro-2-(trifluoromethyl)pyridine (Starting Material)GC-MS, HPLC-UV
2-(Trifluoromethyl)pyridine (Dehalogenated byproduct)GC-MS
Palladium residuesICP-MS
Ligand-related byproductsLC-MS
Hantzsch Pyridine Synthesis Ethyl 4,4,4-trifluoroacetoacetate (Starting Material)GC-MS
Dihydropyridine intermediateHPLC-UV, LC-MS
Knoevenagel condensation productLC-MS
Michael addition productLC-MS
Electrochemical Trifluoromethylation Isonicotinic acid precursor (Starting Material)HPLC-UV
Positional isomers of the productGC-MS, HPLC-UV
Di-trifluoromethylated byproductsGC-MS, LC-MS

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol provides a general method for the separation and quantification of impurities in the synthesis of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm and 270 nm

  • Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Identification of Volatile Impurities

This protocol is suitable for identifying volatile impurities such as unreacted starting materials and certain byproducts.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 40-500 amu

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable volatile solvent like dichloromethane or ethyl acetate.

Visualizations

Impurity_Formation_Palladium_Catalysis SM 4-Chloro-2-(trifluoromethyl)pyridine Product This compound SM->Product Carbonylation Dehalogenated 2-(Trifluoromethyl)pyridine SM->Dehalogenated Side Reaction: Reductive Elimination Pd_cat Pd Catalyst + CO Pd_cat->Product Pd_cat->Dehalogenated

Caption: Potential reaction pathways in palladium-catalyzed synthesis.

Hantzsch_Synthesis_Impurities cluster_start Starting Materials cluster_intermediates Intermediates & Side Products Ketoester Ethyl 4,4,4-trifluoroacetoacetate Knoevenagel Knoevenagel Adduct Ketoester->Knoevenagel Enamine Enamine Ketoester->Enamine Aldehyde Aldehyde Aldehyde->Knoevenagel Ammonia Ammonia Ammonia->Enamine Michael Michael Adduct Knoevenagel->Michael Enamine->Michael Dihydropyridine Dihydropyridine Intermediate Michael->Dihydropyridine Cyclization Product This compound Dihydropyridine->Product Oxidation

Caption: Impurity formation in Hantzsch pyridine synthesis.

Experimental_Workflow Crude Crude Reaction Mixture HPLC HPLC-UV Analysis (Protocol 1) Crude->HPLC GCMS GC-MS Analysis (Protocol 2) Crude->GCMS Quant Quantify Known Impurities HPLC->Quant ID Identify Unknown Impurities GCMS->ID Purify Purification Strategy (e.g., Recrystallization, Chromatography) Quant->Purify ID->Purify Pure Pure Product Purify->Pure

Caption: General workflow for impurity analysis and purification.

References

Minimizing side reactions during the synthesis of 2-(Trifluoromethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Trifluoromethyl)isonicotinic acid. Our aim is to help you minimize side reactions and optimize your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly via the palladium-catalyzed carbonylation of 4-halo-2-(trifluoromethyl)pyridines.

Q1: My reaction yield is low, and I'm observing significant byproduct formation. What are the most common side reactions?

A1: The most prevalent side reactions during the palladium-catalyzed carbonylation synthesis of this compound are:

  • Decarboxylation: At elevated temperatures, the desired product can lose CO2 to form 2-(Trifluoromethyl)pyridine. This is often exacerbated by prolonged reaction times and high temperatures.

  • Hydrolysis of the Trifluoromethyl Group: Under strongly basic or acidic conditions, particularly during workup, the -CF3 group can be hydrolyzed to a carboxylic acid group (-COOH), leading to the formation of isonicotinic acid-2-carboxylic acid.

  • Formation of Palladium Black: Precipitation of palladium black indicates catalyst decomposition and deactivation, leading to incomplete conversion. This can be caused by impurities, inappropriate ligand choice, or non-optimal reaction conditions.

  • Hydrodehalogenation: The starting 4-halo-2-(trifluoromethyl)pyridine can be reduced to 2-(trifluoromethyl)pyridine, especially if there are sources of hydride in the reaction mixture or if the catalytic cycle is diverted.

Q2: How can I minimize the decarboxylation of my product?

A2: To minimize decarboxylation, carefully control the reaction temperature and time. Pyridinecarboxylic acids are known to undergo decarboxylation at high temperatures.

Troubleshooting Decarboxylation:

ParameterRecommendationRationale
Temperature Maintain the lowest effective temperature (typically 120-140°C).Higher temperatures significantly accelerate the rate of decarboxylation.
Reaction Time Monitor the reaction progress (e.g., by TLC or LC-MS) and stop the reaction upon completion of the starting material.Prolonged heating, even at optimal temperatures, can lead to increased decarboxylation.
pH Control During workup, avoid excessively high pH and prolonged exposure to basic conditions.The rate of decarboxylation of pyridinecarboxylic acids can be pH-dependent.

Q3: I suspect the trifluoromethyl group is being hydrolyzed. How can I prevent this?

A3: Hydrolysis of the trifluoromethyl group is a concern, especially under harsh pH conditions.

Troubleshooting -CF3 Hydrolysis:

ParameterRecommendationRationale
Base Selection Use a moderately strong, non-nucleophilic base (e.g., triethylamine, sodium bicarbonate). Avoid strong hydroxides like NaOH or KOH if possible.Strong bases can promote the nucleophilic attack and subsequent hydrolysis of the -CF3 group.
Workup Conditions Perform aqueous workup under neutral or mildly acidic conditions. Minimize the time the reaction mixture is exposed to strong bases.Prolonged exposure to strong aqueous bases, especially at elevated temperatures, increases the risk of hydrolysis.

Q4: My reaction stalls, and I see a black precipitate. What should I do?

A4: The formation of palladium black indicates catalyst deactivation. Several factors can contribute to this.

Troubleshooting Catalyst Deactivation:

ParameterRecommendationRationale
Ligand Choice Use robust phosphine ligands such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf).The choice of ligand is crucial for stabilizing the palladium catalyst and preventing its agglomeration and precipitation. The electronic and steric properties of the ligand influence the reactivity and selectivity.
Reagent Purity Ensure all reagents and solvents are of high purity and are appropriately degassed.Impurities, particularly oxygen, can lead to the oxidation and decomposition of the palladium catalyst and phosphine ligands.
CO Pressure Maintain a constant and adequate pressure of carbon monoxide.Insufficient CO pressure can lead to side reactions and catalyst decomposition.

Experimental Protocols

Key Experiment: Palladium-Catalyzed Carbonylation of 4-Chloro-2-(trifluoromethyl)pyridine

This protocol is a representative example for the synthesis of this compound.

Materials:

  • 4-Chloro-2-(trifluoromethyl)pyridine

  • Palladium(II) acetate (Pd(OAc)2)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Triethylamine (Et3N)

  • Methanol (MeOH)

  • Carbon Monoxide (CO) gas

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Methyl tert-butyl ether (MTBE)

  • High-pressure autoclave reactor

Procedure:

  • To a high-pressure autoclave reactor, add 4-Chloro-2-(trifluoromethyl)pyridine (1.0 mmol), Pd(OAc)2 (0.02 mmol), and dppf (0.022 mmol).

  • Evacuate and backfill the reactor with nitrogen three times.

  • Add anhydrous, degassed methanol (5 mL) and triethylamine (1.5 mmol) via syringe.

  • Pressurize the reactor with carbon monoxide to 70 bar.

  • Heat the reaction mixture to 130°C and stir for 18 hours.

  • Cool the reactor to room temperature and carefully vent the CO gas in a fume hood.

  • Evaporate the reaction mixture under reduced pressure.

  • To the residue, add 0.5 M HCl (4.0 mL) and MTBE (4.0 mL).

  • Separate the organic layer and extract the aqueous layer with MTBE (2 x 5 mL).

  • Combine the organic layers and extract with 1 M NaHCO3 solution (2 x 5 mL).

  • Acidify the combined aqueous bicarbonate extracts with concentrated HCl to pH ~2-3 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Visualizations

Synthesis_Pathway Start 4-Chloro-2-(trifluoromethyl)pyridine Intermediate Acyl-Palladium Complex Start->Intermediate Pd(0), CO, Base Product This compound Intermediate->Product Hydrolysis

Caption: Main synthetic pathway to this compound.

Side_Reactions Product This compound Decarboxylation 2-(Trifluoromethyl)pyridine Product->Decarboxylation High Temperature Hydrolysis Isonicotinic acid-2-carboxylic acid Product->Hydrolysis Strong Base/Acid Reduction 2-(Trifluoromethyl)pyridine 4-Chloro-2-(trifluoromethyl)pyridine 4-Chloro-2-(trifluoromethyl)pyridine 4-Chloro-2-(trifluoromethyl)pyridine->Reduction Hydride Source

Caption: Common side reactions in the synthesis.

Troubleshooting_Workflow Start Low Yield / Impure Product Check_Decarboxylation Check for Decarboxylation Product Start->Check_Decarboxylation Check_Hydrolysis Check for Hydrolysis Product Start->Check_Hydrolysis Check_Catalyst Catalyst Deactivation? Start->Check_Catalyst Optimize_Temp Lower Temperature / Shorter Time Check_Decarboxylation->Optimize_Temp Yes Optimize_pH Modify Workup pH Check_Hydrolysis->Optimize_pH Yes Optimize_Catalyst Change Ligand / Purify Reagents Check_Catalyst->Optimize_Catalyst Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Strategies to improve the yield of 2-(Trifluoromethyl)isonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(Trifluoromethyl)isonicotinic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and scalable method is the palladium-catalyzed carbonylation of a 4-halo-2-(trifluoromethyl)pyridine (e.g., 4-chloro-2-(trifluoromethyl)pyridine). This is typically followed by the hydrolysis of the resulting ester.[1] Alternative routes, such as those starting from 2-trifluoromethylpyridine via deprotonation and subsequent carboxylation, have been reported but often suffer from low selectivity and are less suitable for large-scale production.[1]

Q2: What is a typical starting material for the palladium-catalyzed carbonylation route?

A2: A common and commercially available starting material is 4-chloro-2-(trifluoromethyl)pyridine.[1] Other halo-pyridines (e.g., 4-iodo-2-(trifluoromethyl)pyridine) can also be used.[1]

Q3: What are the key reagents and catalysts for the carbonylation step?

A3: The key components for the carbonylation reaction are:

  • Starting Material: A 4-halo-2-(trifluoromethyl)pyridine.

  • Carbon Monoxide (CO): Typically used at elevated pressure.

  • Palladium Catalyst: A common choice is a palladium(II) complex with a phosphine ligand, such as 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂).[1]

  • Base: An organic base like triethylamine is often employed.[1]

  • Solvent: An alcohol, such as methanol, ethanol, or isopropanol, which also acts as a nucleophile to form the ester.[1]

Q4: How is the final this compound obtained from the ester intermediate?

A4: The intermediate ester is hydrolyzed to the carboxylic acid. This is typically achieved by heating with an aqueous base, such as sodium hydroxide or lithium hydroxide, followed by acidification to precipitate the product.[2][3]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Conversion of the Starting Halo-Pyridine

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under appropriate inert conditions. Catalyst deactivation can occur through aggregation to form palladium black.[4] Consider using a different palladium source or ligand. The use of bulky electron-rich phosphine ligands like Xantphos can sometimes improve catalyst stability and activity.[5]
Insufficient CO Pressure The carbon monoxide pressure is a critical parameter. For the carbonylation of 4-chloro-2-(trifluoromethyl)pyridine, pressures in the range of 60-70 bar have been shown to be effective.[1] Ensure your reaction setup can safely handle the required pressure and that there are no leaks.
Inappropriate Reaction Temperature The reaction temperature significantly influences the reaction rate. A temperature range of 120-140°C is often optimal for this carbonylation.[1] Lower temperatures may result in slow or incomplete conversion.
Poor Quality of Reagents or Solvents Use anhydrous solvents and ensure all reagents are of high purity. Water content can negatively impact the catalytic cycle.
Inhibitors Present The starting material or solvent may contain impurities that can poison the palladium catalyst.[6] Purification of the starting material may be necessary.
Problem 2: Low Yield of the Desired Ester Product

Possible Causes and Solutions:

CauseRecommended Action
Sub-optimal Base The choice and amount of base are crucial. Triethylamine is commonly used.[1] The base neutralizes the hydrohalic acid formed during the reaction. An insufficient amount of base can lead to a drop in pH and catalyst deactivation.
Side Reactions Byproducts can form, reducing the yield of the desired ester. For electron-deficient pyridines, side reactions can be more prevalent. Careful control of reaction conditions (temperature, pressure, reaction time) is necessary to minimize these.
Product Degradation Prolonged reaction times at high temperatures can lead to product degradation. Monitor the reaction progress by techniques like GC-MS or TLC to determine the optimal reaction time.
Problem 3: Formation of Impurities and Byproducts

Possible Causes and Solutions:

CauseRecommended Action
Hydrodehalogenation The starting halo-pyridine can undergo reduction, replacing the halogen with a hydrogen atom. This can be minimized by ensuring a sufficient CO pressure and optimizing the catalyst system.
Formation of Double Carbonylation Products While less common for this specific synthesis, double carbonylation to form α-ketoamides can occur under certain conditions.[7]
Impurities from Starting Material Impurities in the starting 4-halo-2-(trifluoromethyl)pyridine will likely carry through the reaction. Ensure the purity of the starting material before use.
Incomplete Hydrolysis During the hydrolysis step, incomplete reaction will leave unreacted ester in the final product. Ensure sufficient reaction time and temperature for the hydrolysis.
Problem 4: Difficulty in Product Isolation and Purification

Possible Causes and Solutions:

CauseRecommended Action
Emulsion during Workup The presence of a base and salts can lead to the formation of emulsions during aqueous extraction. Adding brine or filtering through a pad of celite can help to break up emulsions.
Product Solubility This compound has some solubility in water. Ensure the pH is sufficiently acidic (pH < 2) during the final precipitation step to minimize losses to the aqueous phase.
Co-precipitation of Impurities If the crude product is highly impure, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) may be necessary to achieve the desired purity.

Experimental Protocols

Synthesis of this compound isopropyl ester

A mixture of 4-Chloro-2-(trifluoromethyl)pyridine (1.0 mmol), 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane adduct (0.022 mmol), and triethylamine (1.5 mmol) in 2-propanol (3.0 ml) is stirred under 70 bar of CO for 18 hours at 130°C. The crude mixture is then evaporated under reduced pressure. The residue is treated with 0.5M HCl and MTBE. The organic layer is separated and extracted with 1M NaHCO₃. The organic layer is then dried with anhydrous Na₂SO₄, filtered, and evaporated to yield the crude product.[1]

Hydrolysis of the Ester to this compound

The crude ester is heated under reflux with an excess of an aqueous base (e.g., 1M NaOH or LiOH) until the reaction is complete (monitored by TLC or LC-MS). After cooling to room temperature, the solution is washed with an organic solvent (e.g., diethyl ether) to remove any non-acidic impurities. The aqueous layer is then acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2 to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried.

Quantitative Data Summary

ParameterValueReference
Starting Material 4-Chloro-2-(trifluoromethyl)pyridine[1]
Catalyst Pd(dppf)Cl₂·CH₂Cl₂[1]
Base Triethylamine[1]
Solvent/Nucleophile Isopropanol[1]
CO Pressure 70 bar[1]
Temperature 130 °C[1]
Reaction Time 18 hours[1]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Start: 4-Chloro-2-(trifluoromethyl)pyridine carbonylation Palladium-Catalyzed Carbonylation start->carbonylation CO, Pd Catalyst, Base, Alcohol ester Intermediate Ester carbonylation->ester hydrolysis Base Hydrolysis ester->hydrolysis NaOH or LiOH, Heat acidification Acidification hydrolysis->acidification HCl product Product: this compound acidification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Low Yield cluster_catalyst Catalyst Issues cluster_conditions Condition Issues low_yield Low Yield or No Reaction check_catalyst Check Catalyst Activity low_yield->check_catalyst Possible Cause check_conditions Verify Reaction Conditions low_yield->check_conditions Possible Cause check_reagents Assess Reagent Purity low_yield->check_reagents Possible Cause optimize_base Optimize Base low_yield->optimize_base Possible Cause catalyst_inactive Inactive/Deactivated? check_catalyst->catalyst_inactive temp_pressure Incorrect Temp/Pressure? check_conditions->temp_pressure replace_catalyst Use Fresh Catalyst catalyst_inactive->replace_catalyst Solution adjust_conditions Adjust to Optimal Range temp_pressure->adjust_conditions Solution

References

Optimization of reaction conditions for preparing 2-(Trifluoromethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2-(Trifluoromethyl)isonicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and scalable method is the palladium-catalyzed carbonylation of a 4-substituted-2-(trifluoromethyl)pyridine.[1] This typically involves reacting a starting material like 4-chloro-2-(trifluoromethyl)pyridine with carbon monoxide (CO) in the presence of a palladium catalyst and a base.[1][2] Other reported methods, which are often less suitable for large-scale production, include the reaction of 2-trifluoromethylpyridine with a strong amide base followed by quenching with carbon dioxide, and various cyclocondensation strategies.[1]

Q2: What is the typical starting material for the palladium-catalyzed carbonylation route?

A2: The most common starting materials are 4-halo-2-(trifluoromethyl)pyridines, such as 4-chloro-2-(trifluoromethyl)pyridine or 4-iodo-2-(trifluoromethyl)pyridine.[1][2] Triflate-substituted pyridines, like trifluoro-methanesulfonic acid 2-trifluoromethyl-pyridin-4-yl ester, can also be used.[1]

Q3: Why is a palladium catalyst necessary for this reaction?

A3: A palladium complex catalyst, such as Palladium(II)chloride with a ligand like 1,1'-Bis(diphenylphosphino)ferrocene (dppf), is crucial for facilitating the carbonylation reaction.[1] The catalyst enables the insertion of carbon monoxide into the carbon-halogen bond of the pyridine ring, which is a key step in forming the carboxylic acid group.

Q4: Can I synthesize the ester derivative directly?

A4: Yes, by replacing water with an alcohol (e.g., methanol, ethanol, isopropanol) in the reaction mixture, you can directly synthesize the corresponding this compound ester.[1] This can be advantageous for purification, as the ester can often be distilled.[1]

Troubleshooting Guide

Q5: I am experiencing very low yields. What are the potential causes and solutions?

A5: Low yields can stem from several factors:

  • Inactive Catalyst: Ensure the palladium catalyst is active and handled under appropriate inert conditions if sensitive. Consider using a pre-catalyst like 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane adduct.[1]

  • Insufficient CO Pressure: The carbon monoxide pressure is a critical parameter. Pressures ranging from 5 to 100 bar are reported, with 60-70 bar being common for good conversion.[1] Ensure your reaction setup maintains the target pressure throughout the heating cycle.

  • Suboptimal Temperature: The reaction temperature must be carefully controlled, typically between 120°C and 140°C.[1] Temperatures that are too low will result in slow or incomplete reactions, while temperatures that are too high can lead to catalyst decomposition and side-product formation.

  • Improper Base Selection: The choice and amount of base are important. Both organic bases like triethylamine and inorganic bases like sodium bicarbonate are effective.[1] The base neutralizes the acid formed during the reaction, which is necessary for the catalytic cycle to proceed.

  • Poor Quality Starting Material: Verify the purity of your 4-halo-2-(trifluoromethyl)pyridine starting material, as impurities can interfere with the catalyst.

Q6: My reaction produced the ester instead of the desired carboxylic acid. How did this happen and how can I fix it?

A6: This occurs if an alcohol is present in the reaction mixture, either as the solvent or as a contaminant. The palladium-catalyzed carbonylation will preferentially form the ester in the presence of an alcohol.[1] To obtain the carboxylic acid, ensure water is used as the reactant and that your organic solvent (e.g., THF, dioxane) is anhydrous. If you have already formed the ester, you can hydrolyze it to the desired carboxylic acid using standard aqueous acid or base procedures.

Q7: The reaction has stalled and is not proceeding to completion. What should I do?

A7: Incomplete conversion can be due to catalyst deactivation or a leak in the high-pressure system.

  • Check for Leaks: Safely check your reactor for any leaks that could cause a drop in CO pressure.

  • Evaluate Catalyst Loading: A higher catalyst loading might be necessary, although this increases costs.

  • Extend Reaction Time: The reaction can be slow, with typical times ranging from 18 to 20 hours.[1][2] Extending the reaction time may drive it to completion.

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from patent literature for the synthesis of this compound and its esters via palladium-catalyzed carbonylation.

Table 1: Synthesis of this compound

Starting MaterialCatalystBaseSolventTemp. (°C)Pressure (bar)Time (h)YieldReference
4-Chloro-2-trifluoromethyl pyridinePdCl₂(dppp)NaHCO₃THF / H₂O1207020146 mg (from 182 mg)[2]
4-Iodo-2-(trifluoromethyl)pyridinePdCl₂(dppf)·CH₂Cl₂NaHCO₃THF120~7020146 mg (from 301 mg)[2]

Table 2: Synthesis of this compound Esters

Starting MaterialReactantCatalystBaseTemp. (°C)Pressure (bar)Time (h)ProductReference
4-Chloro-2-trifluoromethyl pyridineMethanolPdCl₂(dppf)·CH₂Cl₂Triethylamine1307018Methyl Ester[1]
4-Chloro-2-trifluoromethyl pyridineEthanolPdCl₂(dppf)·CH₂Cl₂Triethylamine1307018Ethyl Ester[1]
4-Chloro-2-trifluoromethyl pyridine2-PropanolPdCl₂(dppf)·CH₂Cl₂Triethylamine1307018Isopropyl Ester[1]
Triflate Ester*MethanolPdCl₂(dppf)·CH₂Cl₂Triethylamine1307018Methyl Ester[1]

*Trifluoro-methanesulfonic acid 2-trifluoromethyl-pyridin-4-yl ester

Experimental Protocols

Protocol 1: Preparation of this compound from 4-Chloro-2-trifluoromethyl pyridine

This protocol is adapted from patent literature.[2]

Materials:

  • 4-Chloro-2-trifluoromethyl pyridine (1.0 mmol, 182 mg)

  • Palladium(II)chloride-1,3-Bis(diphenylphosphino)propane (PdCl₂(dppp)) (0.018 mmol, 18.0 mg)

  • Sodium bicarbonate (NaHCO₃) (2.5 mmol, 210 mg)

  • Tetrahydrofuran (THF), anhydrous (1.5 mL)

  • Water (1.5 mL)

  • 2M Sodium Hydroxide (NaOH)

  • 25% Hydrochloric acid (HCl)

Procedure:

  • To a high-pressure autoclave reactor, add 4-Chloro-2-trifluoromethyl pyridine, PdCl₂(dppp), and sodium bicarbonate.

  • Add the THF and water solvent mixture to the reactor.

  • Seal the reactor and purge it several times with nitrogen gas before pressurizing with carbon monoxide (CO) to 70 bar.

  • Heat the reactor to 120°C and stir the mixture for 20 hours.

  • After cooling the reactor to room temperature, safely vent the CO pressure.

  • Remove the THF from the reaction mixture under reduced pressure.

  • Add 0.5 mL of 2M NaOH to the remaining aqueous suspension and filter to remove any solids.

  • Transfer the clear filtrate to a new flask and acidify it by slowly adding 25% HCl until the pH is strongly acidic.

  • Stir the resulting suspension for 1 hour at room temperature to allow for complete precipitation.

  • Filter the white precipitate, wash with a small amount of cold water, and dry at 40°C to yield this compound.

Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Reaction Execution cluster_workup Product Workup & Isolation charge_reagents 1. Charge Reactor (Starting Material, Catalyst, Base) add_solvents 2. Add Solvents (THF/Water) charge_reagents->add_solvents seal_purge 3. Seal & Purge (with N₂) add_solvents->seal_purge pressurize 4. Pressurize (70 bar CO) seal_purge->pressurize heat_stir 5. Heat & Stir (120°C, 20h) pressurize->heat_stir cool_vent 6. Cool & Vent heat_stir->cool_vent remove_thf 7. Remove THF (Reduced Pressure) cool_vent->remove_thf basify_filter 8. Basify & Filter remove_thf->basify_filter acidify 9. Acidify Filtrate (with HCl) basify_filter->acidify isolate 10. Filter & Dry Product acidify->isolate

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_params Verify Reaction Parameters cluster_reagents Verify Reagents cluster_solutions Potential Solutions start Low Yield Observed check_pressure Is CO pressure correct and stable (e.g., 70 bar)? start->check_pressure check_temp Is temperature correct (e.g., 120-140°C)? start->check_temp check_time Was reaction time sufficient (e.g., 18-20h)? start->check_time check_catalyst Is catalyst active? (Handled properly?) start->check_catalyst check_base Is base appropriate and quantity correct? start->check_base check_sm Is starting material pure? start->check_sm solution_pressure Fix leaks / Repressurize check_pressure->solution_pressure No solution_temp Adjust temperature check_temp->solution_temp No solution_time Increase reaction time check_time->solution_time No solution_catalyst Use fresh catalyst / increase loading check_catalyst->solution_catalyst No / Unsure solution_base Re-evaluate base choice/amount check_base->solution_base No solution_sm Purify starting material check_sm->solution_sm No

Caption: Troubleshooting flowchart for addressing low product yield.

parameter_influence outcome Reaction Outcome (Yield & Purity) catalyst Catalyst (Activity & Loading) catalyst->outcome pressure CO Pressure pressure->outcome temperature Temperature temperature->outcome base Base (Type & Amount) base->outcome reactant Reactant (H₂O vs. ROH) reactant->outcome acid Desired Acid reactant->acid H₂O ester Ester Byproduct reactant->ester ROH starting_material Starting Material (Halogen & Purity) starting_material->outcome

Caption: Influence of key parameters on the reaction outcome.

References

Technical Support Center: 2-(Trluoromethyl)isonicotinic Acid - Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation pathways of 2-(Trluoromethyl)isonicotinic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 2-(Trluoromethyl)isonicotinic acid and why is its stability important?

2-(Trluoromethyl)isonicotinic acid is a chemical compound used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The trifluoromethyl group can significantly impact a molecule's metabolic stability, binding affinity, and other properties.[1] Understanding its stability and degradation pathways is crucial for ensuring the safety, efficacy, and shelf-life of any final product. Forced degradation studies are a key part of this process and are often required for regulatory submissions.[2][3]

Q2: What are the typical stress conditions used to evaluate the stability of 2-(Trluoromethyl)isonicotinic acid?

Forced degradation studies are performed under conditions more severe than accelerated stability testing to determine the intrinsic stability of the molecule.[2][3] Typical stress conditions include:

  • Acid Hydrolysis: Exposure to acidic conditions (e.g., 0.1 M HCl) at elevated temperatures (e.g., 40-60 °C).[2][4]

  • Base Hydrolysis: Exposure to basic conditions (e.g., 0.1 M NaOH) at elevated temperatures (e.g., 40-60 °C).[2][4]

  • Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[2][5]

  • Thermal Degradation: Heating the solid compound or a solution at high temperatures (e.g., 60-80 °C).[4][6]

  • Photodegradation: Exposing the compound (solid or in solution) to a combination of UV and visible light.[2][5]

Q3: What are the likely degradation pathways for 2-(Trluoromethyl)isonicotinic acid?

While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of isonicotinic acid and trifluoromethylated compounds, potential degradation pathways could include:

  • Decarboxylation: Loss of the carboxylic acid group, especially under thermal stress.

  • Hydrolysis of the Trifluoromethyl Group: Although the C-F bond is very strong, under harsh conditions, it can be susceptible to hydrolysis, potentially leading to the formation of a carboxylic acid at that position. However, the trifluoromethyl group is generally considered to be metabolically stable.[1]

  • Ring Opening: Cleavage of the pyridine ring under severe oxidative or photolytic stress.

  • Formation of N-oxides: Oxidation of the nitrogen atom in the pyridine ring.

Q4: What analytical techniques are suitable for monitoring the stability of 2-(Trluoromethyl)isonicotinic acid and its degradants?

A stability-indicating analytical method is required to separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique. For structural elucidation of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize isolated degradation products.[7]

Troubleshooting Guides

Issue 1: No degradation is observed under stress conditions.
Possible Cause Troubleshooting Step
Stress conditions are too mild. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress testing.[5]
The compound is highly stable. This is a positive finding. Ensure that the analytical method is sensitive enough to detect low levels of degradation (aim for 5-20% degradation for method validation).[5]
Inappropriate solvent. Ensure the compound is soluble in the chosen stress medium. A co-solvent might be necessary for aqueous stress conditions if the compound has low water solubility.[5]
Issue 2: The compound degrades completely under stress conditions.
Possible Cause Troubleshooting Step
Stress conditions are too harsh. Decrease the concentration of the stressor, the temperature, or the duration of the study. The goal is to achieve partial degradation to observe the primary degradation products.[8]
High reactivity of the molecule. This indicates potential stability issues for the final product. It is crucial to identify the degradation products and understand the degradation pathway.
Issue 3: Poor chromatographic separation of the parent compound and degradation products.
Possible Cause Troubleshooting Step
Inadequate HPLC method. Optimize the mobile phase composition (e.g., organic modifier, pH, buffer concentration), column chemistry (e.g., C18, phenyl-hexyl), and gradient profile.
Co-elution of degradants. Use a different detection wavelength or employ a mass spectrometer for better peak purity assessment and identification.
Degradants have very similar polarity to the parent compound. Consider alternative chromatographic techniques like ion-pair chromatography or hydrophilic interaction liquid chromatography (HILIC).

Experimental Protocols

Forced Degradation Study Protocol

A general protocol for conducting a forced degradation study on 2-(Trluoromethyl)isonicotinic acid is outlined below. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[5]

Table 1: Recommended Conditions for Forced Degradation Studies

Degradation TypeExperimental ConditionsStorage ConditionsSampling Time (days)
Hydrolysis 0.1 M HCl60 °C1, 3, 5
0.1 M NaOH60 °C1, 3, 5
pH 2, 4, 6, 8 buffers60 °C1, 3, 5
Oxidation 3% H₂O₂Room Temperature1, 3, 5
Thermal Solid API80 °C1, 3, 5
API in solution60 °C1, 3, 5
Photostability Solid API & SolutionICH Q1B conditions (UV & Vis light)As per ICH Q1B

Visualizations

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation API 2-(Trifluoromethyl)isonicotinic Acid (API) Solution Prepare API Solution (e.g., 1 mg/mL) API->Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Solution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Solution->Base Oxidation Oxidation (3% H2O2, RT) Solution->Oxidation Thermal Thermal (Solid & Solution, 60-80°C) Solution->Thermal Photo Photolysis (ICH Q1B) Solution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (if needed) Sampling->Neutralize HPLC HPLC-UV/DAD Analysis Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS Degradation Calculate % Degradation HPLC->Degradation Pathway Propose Degradation Pathway LCMS->Pathway Method Validate Stability-Indicating Method Degradation->Method

Caption: A general workflow for conducting forced degradation studies.

Logical Relationship for Troubleshooting Poor Separation

Troubleshooting_Separation Start Poor Chromatographic Separation Q1 Are peaks fronting or tailing? Start->Q1 A1_Yes Adjust mobile phase pH or change buffer Q1->A1_Yes Yes Q2 Are peaks co-eluting? Q1->Q2 No A1_Yes->Q2 A2_Yes Modify gradient slope or change organic modifier Q2->A2_Yes Yes Q3 Is resolution still poor? Q2->Q3 No A2_Yes->Q3 A3_Yes Change column chemistry (e.g., C18 to Phenyl-Hexyl) Q3->A3_Yes Yes End Separation Improved Q3->End No A3_Yes->End

Caption: Troubleshooting guide for poor chromatographic separation.

References

Proper storage and handling procedures for 2-(Trifluoromethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information on the proper storage and handling of 2-(Trifluoromethyl)isonicotinic acid to ensure the safety of laboratory personnel and maintain the integrity of the compound for research applications.

Frequently Asked Questions (FAQs)

Q1: What is the proper storage temperature for this compound?

A1: this compound should be stored long-term in a cool, dry place.[1] While specific temperature ranges are not always provided, a cool, well-ventilated area away from heat sources is consistently recommended.

Q2: What type of container should I use to store this compound?

A2: Store the compound in a tightly-closed container.[1][2][3] For larger quantities, a lined metal can or a corrosive-resistant container with a resistant inner liner is suggested.[2][4]

Q3: Is this compound sensitive to air or moisture?

A3: The compound should be stored in a dry environment in a tightly sealed container, suggesting that it may be sensitive to moisture.

Q4: What are the known incompatibilities for this compound?

A4: Avoid contact with strong oxidizing agents and strong reducing agents.[5] It is also advised to keep it away from sources of ignition.[1] One safety data sheet indicates that it may be corrosive to metals.[4]

Q5: What personal protective equipment (PPE) is required when handling this compound?

A5: When handling this compound, you must wear protective gloves, protective clothing, and eye/face protection.[1][2][3][6]

Troubleshooting Guides

Problem: The compound has changed color or appearance during storage.

  • Possible Cause: This could indicate degradation due to improper storage conditions, such as exposure to light, moisture, or incompatible substances.

  • Solution:

    • Do not use the compound if you suspect it has degraded.

    • Review your storage procedures to ensure the compound is in a tightly sealed container in a cool, dry, and dark place.

    • Dispose of the degraded compound according to your institution's hazardous waste disposal guidelines.[1][2][3]

Problem: I experience skin or eye irritation after handling the compound.

  • Possible Cause: Direct contact with this compound, which is a known skin and eye irritant.[1][3]

  • Solution:

    • If on skin: Immediately wash the affected area with plenty of soap and water.[1][3] If irritation persists, seek medical advice.

    • If in eyes: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing.[1][3] If eye irritation persists, get medical advice/attention.

    • Review your handling procedures and ensure you are using the appropriate personal protective equipment (PPE), including gloves and safety glasses.[1][2][3]

Problem: I'm unsure how to dispose of waste containing this compound.

  • Solution: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[1][2][3][4] Do not let the product enter drains, other waterways, or soil.[1][4]

Data Presentation

Storage and Hazard Summary

ParameterRecommendationSource(s)
Storage Temperature Cool, dry place[1]
Container Type Tightly-closed container; Lined metal can or corrosive-resistant container for larger quantities[1][2][3][4]
Known Hazards Skin irritation, serious eye irritation, may cause respiratory irritation[1][2][3][6]
Incompatible Materials Strong oxidizing agents, strong reducing agents, sources of ignition, metals[1][4][5]
Required PPE Protective gloves, protective clothing, eye/face protection[1][2][3][6]

Experimental Protocols

General Handling Protocol

  • Preparation: Before handling, ensure you are in a well-ventilated area.[1][2][3] An eyewash station should be readily accessible.[1]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[1][2][3][6]

  • Dispensing: Carefully open the container. Avoid creating dust.[2] Weigh or measure the required amount of the compound.

  • Post-Handling: Tightly close the container after use.[1][2][3] Wash your hands and any exposed skin thoroughly after handling.[1][3]

  • Cleaning: Clean up any spills immediately using dry clean-up procedures to avoid generating dust.[2] Collect the residue in a sealed container for disposal.[2]

  • Waste Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations.[1][2][3]

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment A Review SDS B Ensure Proper Ventilation A->B C Don Appropriate PPE B->C D Retrieve from Storage C->D E Weigh/Dispense Compound D->E F Perform Experiment E->F G Return to Storage F->G I Proper Waste Disposal F->I Direct Waste H Clean Work Area G->H H->I J Wash Hands Thoroughly I->J

References

Technical Support Center: Amide Couplings with 2-(Trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with amide bond formation using 2-(trifluoromethyl)isonicotinic acid. Due to the electron-withdrawing nature of the trifluoromethyl group, this substrate can present unique challenges compared to more electron-rich carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Why are amide couplings with this compound often difficult?

A1: The trifluoromethyl group (-CF3) is a strong electron-withdrawing group. This reduces the nucleophilicity of the carboxylate anion, making it less reactive towards the coupling reagent. Consequently, the formation of the activated intermediate (e.g., active ester, acylisourea) is slower and may require more forcing conditions or more potent activating agents.

Q2: What are the most common side reactions observed during these couplings?

A2: Common side reactions include:

  • Incomplete conversion: Due to the reduced reactivity of the carboxylic acid.

  • Hydrolysis of the activated intermediate: If moisture is present in the reaction.

  • Racemization: If the amine partner has a chiral center, the use of certain coupling reagents or harsh conditions can lead to loss of stereochemical integrity.[1]

  • Formation of N-acylurea: When using carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive towards the amine.[2]

Q3: Which coupling reagents are generally recommended for this type of challenging substrate?

A3: For electron-deficient carboxylic acids, more powerful coupling reagents are often necessary. Recommended options include:

  • Uronium/Aminium salts: HATU, HBTU, and HCTU are highly effective as they form more reactive activated esters.[3] HATU is often a preferred choice for difficult couplings.

  • Phosphonium salts: PyBOP and PyAOP are also very effective and can be advantageous in minimizing racemization.

  • Acid Chloride Formation: Conversion of the carboxylic acid to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a robust method to activate the acid for reaction with amines.

Q4: Can I use standard carbodiimide reagents like EDC or DCC?

A4: While EDC and DCC are common coupling reagents, they may be less effective for this compound, often leading to low yields or incomplete reactions.[2] If they are to be used, the addition of activating agents like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) is highly recommended to improve efficiency.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution(s)
Low or No Product Formation Insufficient activation of the carboxylic acid: The coupling reagent may not be potent enough.• Switch to a more powerful coupling reagent like HATU, HBTU, or PyBOP.• Convert the carboxylic acid to the more reactive acyl chloride using SOCl₂ or oxalyl chloride before adding the amine.
Low nucleophilicity of the amine: The amine substrate may be sterically hindered or electron-deficient.• Increase the reaction temperature.• Use a higher concentration of reactants.• Add a non-nucleophilic base like DIEA or NMM in slight excess to ensure the amine is deprotonated.
Decomposition of the coupling reagent or activated intermediate. • Ensure anhydrous (dry) reaction conditions to prevent hydrolysis.• Add the coupling reagent at a lower temperature (e.g., 0 °C) before slowly warming to room temperature.
Multiple Unidentified Byproducts Side reactions of the coupling reagent. • If using a uronium/aminium reagent, ensure the carboxylic acid is pre-activated before adding the amine to avoid guanidinylation of the amine.[3] • If using DCC, the dicyclohexylurea byproduct can be difficult to remove. Consider using EDC, which forms a water-soluble urea byproduct.[2]
Degradation of starting materials or product. • If heating, ensure the starting materials and product are stable at the reaction temperature.• Monitor the reaction by TLC or LC-MS to avoid prolonged reaction times.
Difficulty in Purifying the Product Formation of urea byproducts (from DCC or EDC). • For DCC, the urea byproduct is largely insoluble in many organic solvents and can often be removed by filtration.• For EDC, the urea byproduct is water-soluble and can be removed by an aqueous workup.[4]
Unreacted starting materials. • Optimize the stoichiometry of the reactants. A slight excess of the more readily available or less expensive component can drive the reaction to completion.• Use a more efficient coupling reagent to achieve higher conversion.

Data Presentation: Comparison of Coupling Methods

The following table provides illustrative yield data for the coupling of this compound with a model amine (e.g., aniline) under various conditions. This data is representative and intended to guide the selection of a suitable coupling method. Actual yields may vary depending on the specific amine substrate and reaction scale.

Coupling Reagent Base Solvent Temperature (°C) Time (h) Typical Yield (%)
SOCl₂ / then AminePyridineToluene80-1102-475-90
HATUDIEADMF252-680-95
HBTUDIEADMF254-1270-85
PyBOPDIEACH₂Cl₂254-1270-85
EDC / HOBtDIEADMF2512-2440-60
EDC / DMAP (cat.)DIEACH₂Cl₂2512-2450-70

Experimental Protocols

Protocol 1: Amide Coupling via Acid Chloride Formation

This two-step protocol is a robust method for difficult amide couplings.

Step 1: Formation of 2-(Trifluoromethyl)isonicotinoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq.).

  • Add thionyl chloride (SOCl₂) (2.0-5.0 eq.) and a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (approximately 80 °C) for 2-4 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-(trifluoromethyl)isonicotinoyl chloride is typically used in the next step without further purification.

Step 2: Amide Bond Formation

  • Dissolve the amine (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.5-2.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM), THF, or toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 2-(trifluoromethyl)isonicotinoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU-Mediated Amide Coupling

This protocol is a high-yielding, one-pot procedure suitable for many challenging amide couplings.

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), HATU (1.1-1.2 eq.), and the amine (1.0-1.1 eq.).

  • Dissolve the solids in an anhydrous polar aprotic solvent such as DMF or NMP.

  • Cool the solution to 0 °C using an ice bath.

  • Add a non-nucleophilic base, typically DIEA (2.0-3.0 eq.), dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

This method uses a common carbodiimide coupling agent with an additive to enhance reactivity.

  • To a round-bottom flask, add this compound (1.0 eq.), HOBt (1.1-1.2 eq.), and the amine (1.1 eq.).

  • Dissolve the mixture in an anhydrous solvent such as DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.1-1.5 eq.) portion-wise to the reaction mixture.

  • Add DIEA (2.0-3.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if using DCM, wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine. If using DMF, perform an extractive workup as described in Protocol 2.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Amide_Coupling_Workflow cluster_activation Acid Activation cluster_coupling Amide Formation Acid This compound Activated_Acid Activated Intermediate Acid->Activated_Acid + Reagent Reagent Coupling Reagent (e.g., HATU, SOCl₂) Amide Amide Product Activated_Acid->Amide Nucleophilic Attack Amine Amine Amine->Amide + Base Base Base (e.g., DIEA) Troubleshooting_Logic Start Low Yield or No Reaction Check_Reagent Is the coupling reagent potent enough? Start->Check_Reagent Check_Conditions Are reaction conditions optimal? Check_Reagent->Check_Conditions Yes Upgrade_Reagent Use stronger reagent (HATU, Acid Chloride) Check_Reagent->Upgrade_Reagent No Check_Purity Are starting materials pure and dry? Check_Conditions->Check_Purity Yes Optimize_Conditions Increase temperature, concentration, or reaction time Check_Conditions->Optimize_Conditions No Purify_Reagents Dry solvents and purify starting materials Check_Purity->Purify_Reagents No Success Improved Yield Check_Purity->Success Yes Upgrade_Reagent->Success Optimize_Conditions->Success Purify_Reagents->Success

References

Challenges and solutions for scaling up 2-(Trifluoromethyl)isonicotinic acid production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and solutions associated with the scaled-up synthesis of 2-(Trifluoromethyl)isonicotinic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when transitioning to a larger scale.

Problem 1: Low or Stalled Conversion During Palladium-Catalyzed Carbonylation

  • Possible Cause 1: Catalyst Deactivation.

    • Diagnosis: The reaction mixture may darken, and a black precipitate (palladium black) may form, indicating catalyst aggregation. Analysis using techniques like X-ray Photoelectron Spectroscopy (XPS) can confirm a change in the palladium oxidation state from the active Pd(II) to inactive Pd(0).

    • Solution:

      • Ensure strict anaerobic conditions, as oxygen can oxidize and deactivate the catalyst.

      • Use stabilizing ligands, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), to prevent palladium aggregation.

      • If catalyst poisoning by sulfur or other impurities is suspected, purify all reagents and solvents before use.

  • Possible Cause 2: Insufficient CO Pressure.

    • Diagnosis: The reaction rate is slow or plateaus despite the presence of starting material.

    • Solution: Ensure the reactor is properly sealed and can maintain the required carbon monoxide pressure throughout the reaction. On a larger scale, the headspace-to-liquid volume ratio changes, which may require adjustments to CO delivery.

  • Possible Cause 3: Poor Mass Transfer.

    • Diagnosis: Inconsistent results between batches or localized overheating.

    • Solution: Inadequate mixing in large reactors can lead to poor contact between the gas (CO), liquid, and solid catalyst. Optimize the agitator design and stirring speed to ensure efficient mass transfer.

Problem 2: Formation of Significant Byproducts

  • Possible Cause 1: Reductive Dehalogenation.

    • Diagnosis: Formation of 2-(trifluoromethyl)pyridine as a major byproduct, confirmed by GC-MS or NMR.

    • Solution: This can be exacerbated by certain hydrogen sources in the reaction mixture. Ensure solvents are dry and that the base used does not promote side reactions.

  • Possible Cause 2: Incomplete Carbonylation.

    • Diagnosis: Presence of unreacted 4-halo-2-(trifluoromethyl)pyridine in the final product.

    • Solution: Increase reaction time, temperature, or CO pressure. However, be cautious as this may also increase the formation of other byproducts. A kinetic study may be necessary to find the optimal balance.

Problem 3: Difficulties in Product Isolation and Purification

  • Possible Cause 1: Oiling Out During Crystallization.

    • Diagnosis: The product separates as a liquid instead of a solid during crystallization.

    • Solution: Perform a thorough solvent screening to find a suitable solvent or solvent mixture that promotes good crystal formation. Control the cooling rate and agitation during the crystallization process.

  • Possible Cause 2: Residual Palladium in the Final Product.

    • Diagnosis: The final product has a grayish or black tint, and ICP-MS analysis shows high levels of palladium.

    • Solution: After the reaction, treat the mixture with a palladium scavenger. Filtration through a pad of celite or activated carbon can also help remove residual palladium. Multiple crystallizations may be necessary to achieve the desired purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most common industrial approach is the palladium-catalyzed carbonylation of a 4-halo-2-(trifluoromethyl)pyridine, such as 4-chloro-2-(trifluoromethyl)pyridine. This method is generally favored for its relatively high yields and selectivity.[1]

Q2: What are the key safety precautions to consider when scaling up this synthesis?

A2: The primary safety concerns are:

  • Carbon Monoxide (CO): A toxic gas that requires a well-ventilated area and continuous monitoring.

  • High Pressure: The reaction is typically run at high pressures (e.g., 70 bar), necessitating the use of a properly rated and maintained pressure reactor.[1]

  • Exothermic Reactions: Although not always severe, the potential for an exothermic reaction exists. Monitor the internal temperature of the reactor and have a cooling system in place.

  • Reagents: Handle all chemicals, including solvents and bases, with appropriate personal protective equipment (PPE).

Q3: How can I minimize the formation of multi-chlorinated byproducts during the synthesis of the 4-chloro-2-(trifluoromethyl)pyridine precursor?

A3: The formation of multi-chlorinated byproducts can be controlled by carefully managing the molar ratio of the chlorinating agent and the reaction temperature. In some cases, these byproducts can be separated by distillation or converted back to the desired product through hydrogenolysis.[2][3]

Q4: My final product has a low melting point and appears impure. What are the likely impurities?

A4: Common impurities include the starting 4-halo-2-(trifluoromethyl)pyridine, the byproduct 2-(trifluoromethyl)pyridine from reductive dehalogenation, and residual palladium catalyst. If the reaction is run in an alcohol solvent to produce the ester intermediate, incomplete hydrolysis will result in the ester being present in the final acid product.

Data Presentation

Table 1: Comparison of Reaction Conditions for Palladium-Catalyzed Carbonylation of 4-Halo-2-(trifluoromethyl)pyridines

Starting MaterialCatalyst (mol%)LigandBaseSolventTemp. (°C)Pressure (bar)Time (h)Yield (%)Reference
4-Chloro-2-(trifluoromethyl)pyridinePdCl₂(dppf) (2.2)dppfTriethylamineEthanol1307018~56 (Ester)[1]
4-Bromo-2-(trifluoromethyl)pyridinePdCl₂(dppf) (2.2)dppfTriethylamineMethanol1307018~55 (Ester)[1]
4-Iodo-2-(trifluoromethyl)pyridinePdCl₂(dppf) (2.0)dppfTriethylamineMethanol1307018~84 (Ester)[1]
4-Chloro-2-(trifluoromethyl)pyridinePdCl₂(dppp)dpppNaHCO₃THF/Water1207020~76 (Acid)F. HOFFMANN-LA ROCHE AG; WO2014/76127, 2014, A1

Note: Yields are approximate and can vary based on the specific experimental setup and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound methyl ester via Palladium-Catalyzed Carbonylation

  • Reactor Setup: Charge a high-pressure stainless-steel reactor with 4-chloro-2-(trifluoromethyl)pyridine (1.0 eq), 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane adduct (0.022 eq), and methanol.

  • Reaction: Seal the reactor and purge with nitrogen, followed by carbon monoxide. Pressurize the reactor with carbon monoxide to 70 bar.

  • Heating and Stirring: Heat the mixture to 130°C with vigorous stirring for 18 hours.

  • Work-up: Cool the reactor to room temperature and carefully vent the CO. Evaporate the methanol under reduced pressure.

  • Extraction: Treat the residue with 0.5M HCl and extract with methyl tert-butyl ether (MTBE). Wash the organic layer with 1M NaHCO₃ solution, then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude ester can be purified by vacuum distillation (bp 97-99°C at ~20 mbar).[1]

Protocol 2: Hydrolysis of the Ester to this compound

  • Hydrolysis: Dissolve the purified this compound methyl ester in a mixture of methanol and water. Add sodium hydroxide (1.2 eq) and heat the mixture to reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Acidification: Cool the mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH < 2 with concentrated HCl.

  • Isolation: The product will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound. Recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) can be performed for further purification.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Charge Reactor: 4-halo-2-(trifluoromethyl)pyridine, Pd Catalyst, Ligand, Solvent, Base react Pressurize with CO Heat and Stir start->react Reaction Initiation workup Cool, Vent CO Solvent Evaporation react->workup Reaction Completion extract Aqueous Work-up Extraction with Organic Solvent workup->extract purify_ester Vacuum Distillation (Ester Intermediate) extract->purify_ester Crude Product hydrolysis Saponification (Ester to Acid) purify_ester->hydrolysis crystallize Acidification & Crystallization hydrolysis->crystallize end Pure 2-(Trifluoromethyl) isonicotinic acid crystallize->end Final Product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield or Incomplete Reaction check_catalyst Catalyst Appearance? (e.g., Pd Black) start->check_catalyst check_pressure CO Pressure Stable? start->check_pressure check_byproducts Byproducts in GC-MS? start->check_byproducts solution_catalyst Use Stabilizing Ligands Ensure Inert Atmosphere Purify Reagents check_catalyst->solution_catalyst Deactivation Suspected solution_pressure Check for Leaks Optimize CO Delivery check_pressure->solution_pressure Pressure Drop solution_byproducts Adjust Temp./Time Optimize Base/Solvent check_byproducts->solution_byproducts Side Reactions Observed

Caption: A troubleshooting decision tree for low-yield reactions.

References

Effective methods for removing residual solvents from 2-(Trifluoromethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on effective methods for removing residual solvents from 2-(Trifluoromethyl)isonicotinic acid.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the purification and drying of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical residual solvents encountered in the synthesis of this compound?

A1: Common solvents used in the synthesis and purification of this compound and its intermediates include tetrahydrofuran (THF), water, methyl tert-butyl ether (MTBE), cyclohexane, methanol, ethanol, and isopropanol. The specific residual solvents will depend on the synthetic route employed.

Q2: What are the acceptable limits for residual solvents in active pharmaceutical ingredients (APIs)?

A2: The acceptable limits for residual solvents are defined by the International Council for Harmonisation (ICH) Q3C guidelines. Solvents are categorized into three classes based on their toxicity. Class 1 solvents should be avoided, Class 2 solvents have strict concentration limits, and Class 3 solvents have higher permitted daily exposures.[1][2][3][4][5] It is crucial to consult the latest version of the ICH Q3C guidelines for specific limits.

Q3: What is the recommended general approach for removing residual solvents from this compound?

A3: A combination of techniques is often most effective. Initially, the bulk of the solvent can be removed by filtration and air drying. Subsequently, more rigorous methods like vacuum drying, nitrogen purging, or lyophilization can be employed to reduce residual solvents to acceptable levels. The choice of method depends on the solvent to be removed, the scale of the experiment, and the available equipment.

Q4: Can the solvent removal process affect the physical properties of my this compound?

A4: Yes. Aggressive drying conditions, such as high temperatures, can potentially lead to thermal degradation of the compound.[6][7][8][9] Additionally, the choice of solvent and drying method can influence the crystalline form (polymorphism) of the final product, which may affect its physical and chemical properties.[10][11][12][13]

Q5: My this compound is an oil or fails to crystallize after solvent removal. What should I do?

A5: Oiling out can occur if the compound has a low melting point or if residual solvents are acting as a plasticizer. Consider using an anti-solvent to induce precipitation before filtration and drying. If the product is an oil, techniques like lyophilization from an appropriate solvent system can be effective in obtaining a solid powder.

Troubleshooting Common Issues

Issue Potential Cause Recommended Action
High levels of residual solvent after vacuum drying. Drying time is insufficient. Temperature is too low. Vacuum is not deep enough. The solid has formed a hard crust, trapping solvent.Increase drying time. Gradually increase the temperature, monitoring for any degradation. Ensure the vacuum pump is functioning correctly and connections are secure. Gently grind the solid to break up any crust and re-dry.
Product discoloration or degradation after drying. The drying temperature is too high, causing thermal degradation.[14] The product is sensitive to oxygen at elevated temperatures.Reduce the drying temperature and extend the drying time.[14] Consider using a nitrogen purge during heating or opt for a lower temperature method like lyophilization.
Inconsistent residual solvent levels between batches. Variation in the final crystallization or precipitation step. Inconsistent drying parameters (time, temperature, vacuum).Standardize the crystallization/precipitation protocol, including solvent ratios and cooling rates. Carefully control and document all drying parameters for each batch.
Change in crystalline form (polymorphism) observed. Different solvent systems or drying conditions were used.Screen for polymorphs using various solvents and drying techniques. Once the desired polymorph is identified, strictly control the crystallization and drying conditions to ensure consistency.
Material becomes electrostatically charged during drying. This is common with fine, dry powders, especially in fluidized bed dryers.Ensure all equipment is properly grounded. Consider increasing the humidity of the processing environment if feasible and not detrimental to the product.

Data Presentation

The following table summarizes typical (hypothetical, based on common API drying principles) quantitative data for the removal of common solvents from this compound using various methods.

Drying Method Solvent Initial Solvent Content (ppm) Final Solvent Content (ppm) Temperature (°C) Time (hours) Notes
Vacuum Oven Drying Ethanol10,000< 5005024Effective for most Class 3 solvents.
Tetrahydrofuran (THF)5,000< 1004036Lower temperature used due to THF's lower boiling point.
Methanol8,000< 4005024
Nitrogen Purging Ethanol10,000< 8005024Less effective than vacuum for tightly bound solvents.
Dichloromethane (DCM)2,000< 1003012Good for volatile solvents.
Lyophilization WaterN/A (Aqueous solution)< 1000-40 to 2048Produces a porous, easily dissolvable powder.
1,4-Dioxane/WaterN/A (Solution)< 50 (Dioxane)-40 to 2072Effective for removing high-boiling point solvents.
Fluidized Bed Drying Isopropanol15,000< 700604Rapid drying, suitable for larger quantities.[15][16][17][18][19]

Experimental Protocols

1. Vacuum Oven Drying

  • Objective: To remove residual volatile solvents by reducing the pressure, thereby lowering their boiling points.[20][21][22]

  • Procedure:

    • Place the filtered and air-dried this compound in a shallow, clean glass or stainless steel tray.

    • Spread the material evenly to maximize the surface area.

    • Place the tray in a vacuum oven.

    • Heat the oven to the desired temperature (e.g., 40-60°C). The temperature should be well below the melting point of the compound and should not cause degradation.

    • Gradually apply vacuum to the oven, aiming for a pressure below 10 mbar.

    • Dry for a predetermined period (e.g., 12-48 hours), periodically checking the residual solvent levels by a validated analytical method (e.g., GC-HS).

    • Once the desired solvent level is reached, turn off the heat and allow the oven to cool to room temperature before releasing the vacuum with an inert gas like nitrogen.

2. Nitrogen Purging/Stripping

  • Objective: To remove residual solvents by passing a stream of dry, inert gas over or through the solid material.[23][24][25]

  • Procedure:

    • Place the this compound in a suitable drying vessel (e.g., a jacketed filter dryer or a flask with a gas inlet and outlet).

    • If using a jacketed vessel, set the desired temperature (e.g., 40-60°C).

    • Introduce a gentle, continuous stream of dry nitrogen gas into the vessel. The gas should be introduced in a way that promotes contact with the solid material without causing it to become airborne.

    • Ensure there is an outlet for the nitrogen and displaced solvent vapors to exit the system.

    • Continue the purge for an adequate duration (e.g., 12-48 hours), with periodic analysis of residual solvent content.

3. Lyophilization (Freeze-Drying)

  • Objective: To remove a solvent (typically water or a suitable organic solvent) by sublimation from a frozen state, which is ideal for heat-sensitive compounds.[26][27][28][29][30][31]

  • Procedure:

    • Dissolve the this compound in a suitable solvent system (e.g., a mixture of 1,4-dioxane and water) to form a clear solution.

    • Dispense the solution into lyophilization flasks or trays.

    • Freeze the solution completely using a suitable method (e.g., a dry ice/acetone bath or a shelf-freezer in the lyophilizer).

    • Connect the frozen sample to the lyophilizer.

    • Start the lyophilization cycle, which involves maintaining a low temperature and applying a high vacuum to induce sublimation of the solvent.

    • The primary drying phase removes the frozen solvent.

    • A secondary drying phase at a slightly higher temperature may be necessary to remove bound solvent molecules.

    • The process is complete when a dry, porous cake is formed.

Visualizations

experimental_workflow cluster_synthesis Synthesis and Isolation cluster_drying Drying and Solvent Removal cluster_analysis Analysis and Final Product synthesis Synthesis in Solution filtration Filtration synthesis->filtration drying_method Select Drying Method filtration->drying_method vacuum_drying Vacuum Drying drying_method->vacuum_drying nitrogen_purge Nitrogen Purging drying_method->nitrogen_purge lyophilization Lyophilization drying_method->lyophilization gc_analysis GC-HS Analysis vacuum_drying->gc_analysis nitrogen_purge->gc_analysis lyophilization->gc_analysis final_product Final Product (Solvent < Limit) gc_analysis->final_product

Caption: Experimental workflow for solvent removal.

troubleshooting_logic cluster_actions Corrective Actions start High Residual Solvent Detected check_params Review Drying Parameters (T, t, P) start->check_params increase_time Increase Drying Time check_params->increase_time Time? increase_temp Increase Temperature (with caution) check_params->increase_temp Temp? improve_vacuum Improve Vacuum check_params->improve_vacuum Pressure? grind_sample Grind and Re-dry check_params->grind_sample Crusting? reanalyze Re-analyze by GC-HS increase_time->reanalyze increase_temp->reanalyze improve_vacuum->reanalyze grind_sample->reanalyze reanalyze->start Still High pass Solvent Level Acceptable reanalyze->pass Pass

Caption: Troubleshooting logic for high residual solvents.

References

Technical Support Center: Purification of 2-(Trifluoromethyl)isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 2-(Trifluoromethyl)isonicotinic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and its derivatives?

A1: The primary methods for purifying this compound and its derivatives are recrystallization, column chromatography, and acid-base extraction. Distillation can also be effective for purifying more volatile ester derivatives. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are typical impurities I might encounter?

A2: Impurities often stem from starting materials, side reactions, or decomposition. Common impurities may include unreacted starting materials like 4-Chloro-2-trifluoromethyl pyridine, regioisomers formed during synthesis, and hydrolysis byproducts if the target is an ester.[1] In some cases, residual palladium catalyst from coupling reactions may also be present.

Q3: My compound "oils out" during recrystallization. What should I do?

A3: "Oiling out," where the compound separates as a liquid instead of forming crystals, can occur if the compound's melting point is low or if it is highly impure.[2] To resolve this, try reheating the solution and adding more of the "good" solvent to increase the solubility. Then, allow it to cool more slowly. Seeding with a pure crystal can also encourage proper crystallization.

Q4: Crystal formation is very slow or doesn't occur at all during recrystallization. How can I induce crystallization?

A4: If crystallization is sluggish, you can try several techniques. Scratching the inside of the flask with a glass rod can create nucleation sites.[3] Adding a seed crystal of the pure compound is also a very effective method. If the solution is too dilute, you may need to evaporate some of the solvent to achieve supersaturation.

Q5: How do I choose an appropriate solvent system for column chromatography?

A5: Solvent selection for column chromatography depends on the polarity of your this compound derivative. A common starting point for fluorinated pyridines is a non-polar solvent like hexane or cyclohexane, with a more polar solvent such as ethyl acetate or methyl tert-butyl ether (MTBE) as the eluent.[1] Thin-layer chromatography (TLC) should be used to determine the optimal solvent ratio that provides good separation between your compound and any impurities.

Troubleshooting Guides

Recrystallization Troubleshooting
ProblemPossible CauseSuggested Solution
Low Yield Too much solvent was used, leading to significant loss of the compound in the mother liquor.Before discarding the mother liquor, concentrate it by evaporation and cool again to recover more product. Optimize the solvent volume in future attempts.[2]
The compound is highly soluble in the chosen solvent even at low temperatures.Select a different solvent or a mixed solvent system where the compound has lower solubility when cold.
Rapid Crystallization ("Crashing Out") The solution is too concentrated, or the cooling is too fast, trapping impurities within the crystals.Reheat the flask to redissolve the solid and add a small amount of additional solvent. Allow the solution to cool slowly at room temperature before moving to an ice bath.[2]
Colored Impurities in Crystals The impurities are co-crystallizing with the product.Consider adding a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtering and cooling. Be aware that charcoal can also adsorb some of your product.
Oiling Out The compound's melting point is lower than the boiling point of the solvent, or high impurity levels are depressing the melting point.Reheat to dissolve the oil and add more of the primary solvent. If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[2]
Column Chromatography Troubleshooting
ProblemPossible CauseSuggested Solution
Poor Separation The solvent system is not optimal.Use TLC to test a range of solvent polarities. A good Rf value for the target compound is typically between 0.2 and 0.4.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles. A wet slurry packing method is generally recommended.
Compound Stuck on the Column The compound is too polar for the chosen solvent system.Gradually increase the polarity of the mobile phase. A small amount of a very polar solvent like methanol can be added, but be cautious as it can dissolve the silica gel.
Streaking or Tailing of Bands The compound is interacting too strongly with the stationary phase, or the column is overloaded.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization if your compound is acidic or basic. Reduce the amount of sample loaded onto the column.

Experimental Protocols

Protocol 1: Purification of this compound via Acid-Base Extraction

This protocol is adapted from a general procedure for the purification of carboxylic acids.

  • Dissolution : Dissolve the crude this compound in a suitable organic solvent such as methyl tert-butyl ether (MTBE).

  • Basification : Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium bicarbonate (NaHCO₃). The acidic product will move to the aqueous phase as its sodium salt, while neutral organic impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Separation : Combine the aqueous layers. The organic layer containing impurities can be discarded.

  • Acidification : Cool the combined aqueous layers in an ice bath and slowly add a concentrated acid like hydrochloric acid (HCl) with stirring until the pH is less than 2. The this compound will precipitate out as a solid.

  • Isolation : Collect the solid product by vacuum filtration.

  • Washing : Wash the solid with cold deionized water to remove any remaining salts.

  • Drying : Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification of this compound Methyl Ester by Column Chromatography

This protocol is based on a described purification for a similar compound.[1]

  • Stationary Phase : Prepare a slurry of silica gel in the initial mobile phase solvent.

  • Column Packing : Pack a glass column with the silica gel slurry, ensuring a uniform and bubble-free bed.

  • Sample Loading : Dissolve the crude this compound methyl ester in a minimal amount of the mobile phase or a compatible solvent and load it onto the top of the silica gel bed.

  • Elution : Begin eluting the column with a non-polar solvent system, such as a mixture of cyclohexane and methyl tert-butyl ether (MTBE). Start with a low polarity mixture and gradually increase the proportion of MTBE if necessary.

  • Fraction Collection : Collect fractions and monitor their composition using thin-layer chromatography (TLC).

  • Product Isolation : Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Effect of Reaction Temperature on the Yield of 4-Trifluoromethyl Nicotinic Acid Purification via Hydrolysis and Precipitation

EmbodimentReaction Temperature (°C)Yield of White Solid Product (%)
Example 78076.5
Example 810084.7
Example 9100 (with increased base)98.3

Data adapted from a patent describing the purification of a structurally related compound, 4-trifluoromethyl nicotinic acid, for illustrative purposes.[4]

Visualizations

Purification_Workflow crude Crude Product analysis Purity Analysis (TLC, NMR, etc.) crude->analysis decision Purity Acceptable? analysis->decision pure_product Pure Product decision->pure_product Yes extraction Acid-Base Extraction decision->extraction No extraction->analysis recrystallization Recrystallization extraction->recrystallization Further Purification recrystallization->analysis chromatography Column Chromatography recrystallization->chromatography Further Purification chromatography->analysis Troubleshooting_Recrystallization start Recrystallization Attempted q1 Did crystals form? start->q1 a1_yes Check Purity and Yield q1->a1_yes Yes q2 Did the compound oil out? q1->q2 No a2_yes Reheat, add more 'good' solvent, and cool slowly. q2->a2_yes Yes a2_no Induce crystallization: - Scratch flask - Add seed crystal - Concentrate solution q2->a2_no No a2_yes->start a2_no->start

References

Addressing low reactivity of the carboxylic acid group in 2-(Trifluoromethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Trifluoromethyl)isonicotinic acid. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the low reactivity of the carboxylic acid group in this molecule. The strong electron-withdrawing nature of the trifluoromethyl group significantly deactivates the carboxylic acid, making standard transformations challenging.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully utilize this compound in your research.

Frequently Asked Questions (FAQs)

Q1: Why is the carboxylic acid group of this compound so unreactive?

A1: The low reactivity is due to the potent electron-withdrawing effect of the trifluoromethyl (-CF3) group. This effect reduces the electron density on the pyridine ring and, consequently, on the carboxylic acid group. This deactivation makes the carboxyl group a weaker nucleophile and its carbonyl carbon less electrophilic, thus hindering reactions like esterification and amidation under standard conditions.

Q2: I am having trouble forming an amide directly from this compound. What are the recommended approaches?

A2: Direct amide formation is often sluggish. The most effective strategy is to activate the carboxylic acid first. This can be achieved in two primary ways:

  • Conversion to an Acyl Chloride: Reacting the acid with an agent like thionyl chloride (SOCl₂) or oxalyl chloride will convert it to the highly reactive 2-(trifluoromethyl)isonicotinoyl chloride. This intermediate can then be reacted with your amine of choice.

  • Using Peptide Coupling Reagents: These reagents are designed to facilitate amide bond formation under mild conditions, even with unreactive substrates. Common and effective choices include HATU, HBTU, BOP, and EDC, often used in combination with an additive like HOBt or HOAt.

Q3: My esterification reaction is not proceeding to completion. What can I do?

A3: Similar to amide formation, direct esterification (e.g., Fischer esterification) is often inefficient. Activating the carboxylic acid is the recommended solution. You can convert the acid to the corresponding acyl chloride first and then react it with the desired alcohol. Alternatively, specific protocols for the direct conversion of related compounds to esters have been developed, which may be adapted for this substrate. A patented method involves a palladium-catalyzed carbonylation of a 4-halo-2-(trifluoromethyl)pyridine in the presence of an alcohol, followed by treatment with thionyl chloride to ensure complete ester formation[1].

Q4: Are there any known side reactions to be aware of when using coupling reagents?

A4: Yes, depending on the coupling reagent, certain side reactions can occur:

  • Racemization: If your amine or carboxylic acid contains a chiral center, some coupling reagents can cause racemization. Using additives like HOBt or HOAt can help suppress this.

  • Byproduct Formation: Some coupling reagents generate byproducts that need to be carefully managed. For instance, using BOP reagent produces hexamethylphosphoramide (HMPA) as a byproduct, which is a known carcinogen and requires appropriate safety precautions and thorough purification of the final product[2][3][4]. PyBOP is often considered a safer alternative[2].

  • Guanidinium Byproduct: With uronium/aminium-based reagents like HATU, the amine can sometimes react with the coupling reagent itself, forming a guanidinium byproduct. The order of addition of reagents is crucial to minimize this.

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reaction

G start Low Amide Coupling Yield q1 Was the carboxylic acid activated prior to adding the amine? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes solution1 Activate the carboxylic acid. Primary Method: Convert to acyl chloride with SOCl₂. Alternative: Use a coupling reagent. a1_no->solution1 q2 Which activation method was used? a1_yes->q2 end Yield Improved solution1->end a2_acyl Acyl Chloride q2->a2_acyl a2_coupling Coupling Reagent q2->a2_coupling q3_acyl Was the acyl chloride freshly prepared and used immediately? a2_acyl->q3_acyl q3_coupling Which coupling reagent was used? a2_coupling->q3_coupling a3_acyl_no No q3_acyl->a3_acyl_no a3_acyl_yes Yes q3_acyl->a3_acyl_yes solution2_acyl Acyl chlorides can be moisture-sensitive. Prepare fresh and use under anhydrous conditions. a3_acyl_no->solution2_acyl q4_acyl Is the amine substrate particularly electron-deficient or sterically hindered? a3_acyl_yes->q4_acyl solution2_acyl->end a4_acyl_yes Yes q4_acyl->a4_acyl_yes a4_acyl_no No q4_acyl->a4_acyl_no solution3_acyl Consider using a stronger base (e.g., DMAP as a catalyst) or a more forcing condition (higher temperature). a4_acyl_yes->solution3_acyl a4_acyl_no->end solution3_acyl->end a3_edc EDC/HOBt q3_coupling->a3_edc a3_hatu HATU/BOP q3_coupling->a3_hatu solution2_edc For electron-deficient systems, consider adding DMAP as a catalyst. Ensure appropriate base (e.g., DIPEA) is used in sufficient quantity. a3_edc->solution2_edc solution2_hatu Ensure correct stoichiometry (slight excess of coupling reagent and base). Pre-activation of the acid before adding the amine can improve yields. a3_hatu->solution2_hatu solution2_edc->end solution2_hatu->end

Troubleshooting workflow for low amide coupling yields.
Issue 2: Difficulty in Product Purification

G start Purification Issues q1 What are the impurities? start->q1 a1_reagent Coupling reagent byproducts q1->a1_reagent a1_acid Unreacted starting acid q1->a1_acid a1_other Other side products q1->a1_other solution_reagent Choose a reagent with water-soluble byproducts (e.g., EDC/DIC) for easy removal with aqueous workup. For DCC, the DCU byproduct is often filtered off. a1_reagent->solution_reagent solution_acid Perform a basic aqueous wash (e.g., sat. NaHCO₃ soln.) to extract the unreacted acidic starting material. a1_acid->solution_acid solution_other Optimize reaction conditions to minimize side reactions. Consider column chromatography with an appropriate solvent system. a1_other->solution_other end Product Purified solution_reagent->end solution_acid->end solution_other->end

Troubleshooting guide for product purification.

Data and Protocols

Table 1: Recommended Coupling Reagents for Amide Bond Formation
Reagent(s)AdditiveBaseTypical SolventKey Considerations
HATU NoneDIPEA, TEADMF, CH₂Cl₂Highly effective for difficult couplings, fast reaction times[5]. Pre-activation of the acid is recommended.
BOP NoneDIPEA, TEADMFVery effective, but produces carcinogenic HMPA byproduct[2][3][4]. Use with caution.
PyBOP NoneDIPEA, TEADMFSafer alternative to BOP, as it does not produce HMPA[2].
EDC HOBt, HOAtDIPEA, TEA, DMAPDMF, CH₂Cl₂Water-soluble carbodiimide, byproducts are easily removed by aqueous wash. HOBt/HOAt suppresses racemization[6].
Experimental Protocols

Protocol 1: Synthesis of 2-(Trifluoromethyl)isonicotinoyl chloride

This protocol is adapted from standard procedures for the synthesis of acyl chlorides from carboxylic acids.

  • Reaction Workflow:

    G

    Workflow for the synthesis of 2-(Trifluoromethyl)isonicotinoyl chloride.
  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add this compound (1.0 eq).

    • Carefully add thionyl chloride (SOCl₂, ~2-5 eq), either neat or as a solution in an inert solvent like dichloromethane.

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

    • Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure.

    • The resulting crude 2-(trifluoromethyl)isonicotinoyl chloride can be used in the next step without further purification or can be purified by vacuum distillation.

Protocol 2: General Procedure for Amide Coupling using HATU

This is a general protocol for amide bond formation with electron-deficient acids.

  • Procedure:

    • Dissolve this compound (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF) under an inert atmosphere.

    • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.5 eq).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

    • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: Methyl Esterification of a 2-(Trifluoromethyl)pyridine Derivative[1]

This protocol is based on a patented procedure for the synthesis of methyl 2-(trifluoromethyl)isonicotinate from a related starting material. It illustrates a robust method that could be adapted from the carboxylic acid by first converting it to the corresponding 4-halo derivative.

  • Reaction Conditions for Esterification Step:

    • Starting Material: 4-Chloro-2-trifluoromethyl-pyridine

    • Reagents: Carbon monoxide (CO, 70 bar), Methanol (solvent), Triethylamine, 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane adduct (catalyst), Thionyl chloride.

    • Temperature: 130°C

    • Time: 18 hours for carbonylation, 1 hour for thionyl chloride treatment.

    • Yield: An 80.7 g yield of the methyl ester was obtained from 76.8 g of the starting chloro-pyridine in the scaled-up example[1].

  • Procedure Outline:

    • A mixture of 4-Chloro-2-trifluoromethyl-pyridine, the palladium catalyst, and triethylamine in methanol is stirred under high pressure of carbon monoxide at 130°C[1].

    • The crude mixture, which may contain some of the carboxylic acid, is concentrated[1].

    • Thionyl chloride is added slowly, and the mixture is refluxed for one hour to convert any remaining acid to the ester[1].

    • The final product is isolated through an aqueous workup and extraction, followed by distillation[1].

Table 2: Summary of Esterification Protocol Data[1]
AlcoholPressure (CO)TemperatureTimePost-treatmentProduct
Methanol70 bar130°C18 hThionyl chloride, reflux 1hMethyl 2-(trifluoromethyl)isonicotinate
Ethanol70 bar130°C18 hN/A in cited exampleEthyl 2-(trifluoromethyl)isonicotinate
2-Propanol70 bar130°C18 hN/A in cited exampleIsopropyl 2-(trifluoromethyl)isonicotinate

References

Validation & Comparative

A Tale of Two Pyridines: Isonicotinic Acid and its Trifluoromethylated Counterpart in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

In the landscape of medicinal chemistry, the pyridine ring serves as a versatile scaffold for the development of a myriad of therapeutic agents. Among its derivatives, isonicotinic acid has long been a cornerstone, celebrated for its role in the synthesis of the frontline anti-tuberculosis drug, isoniazid. In contrast, 2-(trifluoromethyl)isonicotinic acid has emerged as a crucial building block in the creation of targeted therapies for complex diseases like cancer. This guide provides a detailed comparison of these two molecules, not as direct competitors in biological activity, but as compounds with distinct and significant contributions to drug discovery and development. While isonicotinic acid provides a foundation for broadly acting antimicrobials and anti-inflammatories, its trifluoromethylated analog serves as a sophisticated intermediate for precision medicines.

Isonicotinic Acid: A Legacy of Broad-Spectrum Biological Activity

Isonicotinic acid, or pyridine-4-carboxylic acid, is a well-established pharmacophore. Its derivatives have demonstrated a wide range of biological effects, most notably in the realms of antimicrobial and anti-inflammatory activities.

Antimicrobial Activity: The Isoniazid Story

The most prominent application of isonicotinic acid is in the field of antimicrobials, stemming from the discovery of its hydrazide derivative, isoniazid.[1] Isoniazid remains a primary drug for the treatment of tuberculosis.[2] It is a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2] This disruption of the cell wall leads to bacterial cell death.

Anti-inflammatory Activity

Derivatives of isonicotinic acid have also been investigated for their anti-inflammatory properties. Some have shown potent inhibition of inflammatory mediators, with activities comparable to or even exceeding that of standard nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[3][4] The proposed mechanism for some of these derivatives involves the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3]

Quantitative Data on the Biological Activity of Isonicotinic Acid Derivatives

Compound/DerivativeTarget Organism/Cell LineAssayActivity MetricValueReference
IsoniazidMycobacterium tuberculosisMinimum Inhibitory Concentration (MIC)MIC0.02-0.2 µg/mL[2]
Isonicotinate 5Human whole bloodOxidative Burst Assay (ROS inhibition)IC501.42 ± 0.1 µg/mL[4]
Ibuprofen (Standard)Human whole bloodOxidative Burst Assay (ROS inhibition)IC5011.2 ± 1.9 µg/mL[4]

This compound: A Key Intermediate in Targeted Therapy

Direct evidence for the biological activity of this compound is not extensively documented in publicly available literature. Its significance in medicinal chemistry lies in its role as a key synthetic intermediate for the development of highly selective and potent therapeutic agents. The introduction of a trifluoromethyl (CF3) group can significantly alter the physicochemical properties of a molecule, often enhancing metabolic stability, binding affinity, and cell permeability.

Role in the Synthesis of RAF Inhibitors

A prominent example of the synthetic utility of this compound is its use in the preparation of selective RAF inhibitors, such as LXH254 (formerly RAF709).[5] RAF kinases are components of the RAS-RAF-MEK-ERK signaling pathway, which is often dysregulated in various cancers.[6] Selective RAF inhibitors are a critical class of anti-cancer agents. The synthesis of these complex molecules relies on key building blocks like this compound to construct the final active pharmaceutical ingredient.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis (Broth Microdilution Method)

This protocol is based on established methods for anti-tubercular drug susceptibility testing.

  • Inoculum Preparation: A suspension of M. tuberculosis (e.g., H37Rv strain) is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The turbidity is adjusted to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 10^5 CFU/mL.[7]

  • Drug Dilution: Serial twofold dilutions of the test compound (e.g., isoniazid) are prepared in a 96-well microtiter plate. A drug-free well serves as a growth control.[8]

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.[8]

  • Incubation: The plate is sealed and incubated at 37°C for 7-21 days.[7]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits more than 99% of bacterial growth, which is determined by visual inspection for turbidity or by using a colorimetric indicator like resazurin.[2][8]

In Vitro Anti-inflammatory Activity (Reactive Oxygen Species Inhibition Assay)

This protocol outlines a method for assessing the anti-inflammatory potential of a compound by measuring the inhibition of reactive oxygen species (ROS) production in human whole blood.

  • Sample Preparation: Freshly drawn human whole blood is diluted in Hank's Balanced Salt Solution (HBSS).

  • Compound Incubation: The diluted blood is incubated with various concentrations of the test compound (e.g., an isonicotinic acid derivative) at 37°C.

  • Stimulation: Zymosan-A is added to stimulate the production of ROS.

  • Luminol Addition: Luminol, a chemiluminescent probe, is added to the samples.

  • Measurement: The chemiluminescence, which is proportional to the amount of ROS produced, is measured over time using a luminometer.

  • Data Analysis: The inhibition of ROS production is calculated relative to a control (stimulated cells without the test compound), and the IC50 value is determined.[3]

Visualizing the Roles in Drug Discovery

Isoniazid_Mechanism Isoniazid Isoniazid (Prodrug) KatG Mycobacterial Catalase-Peroxidase (KatG) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid (Isonicotinic Acyl Radical) KatG->Activated_Isoniazid Adduct Isonicotinic-NADH Adduct Activated_Isoniazid->Adduct NADH NADH NADH->Adduct Inhibition Inhibition Adduct->Inhibition InhA Enoyl-Acyl Carrier Protein Reductase (InhA) Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Inhibition->InhA Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Essential for

Synthetic_Workflow Start Starting Materials TFIA This compound Start->TFIA Coupling Coupling Reaction TFIA->Coupling Intermediate Key Intermediate Intermediate->Coupling Final_Steps Further Synthetic Steps Coupling->Final_Steps API Final Active Pharmaceutical Ingredient (e.g., RAF Inhibitor) Final_Steps->API

Conclusion

Isonicotinic acid and this compound exemplify two distinct yet equally important roles of small molecules in drug discovery. Isonicotinic acid serves as a foundational scaffold, giving rise to derivatives with broad biological activities that have had a profound impact on global health. Its legacy is firmly cemented in the treatment of tuberculosis and continues to inspire the development of new anti-inflammatory and antimicrobial agents.

On the other hand, this compound represents a more modern approach to drug design, where specific substructures are engineered to serve as key building blocks for highly targeted therapies. While it may not possess significant intrinsic biological activity, its role in the synthesis of potent and selective molecules like RAF inhibitors is indispensable for advancing precision medicine.

For drug development professionals, the choice between these or similar molecules is not one of superiority, but of strategic application. Isonicotinic acid offers a high probability of yielding biologically active compounds for a range of therapeutic areas. In contrast, this compound is a critical tool for the construction of next-generation therapeutics, where its value is realized through the potent and selective activity of the complex molecules it helps to create. Understanding these differing roles is crucial for navigating the multifaceted landscape of modern pharmaceutical research.

References

The Pivotal Role of the Trifluoromethyl Group in Isonicotinic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of a compound class is paramount for designing more potent and selective therapeutic agents. This guide provides a comparative analysis of 2-(trifluoromethyl)isonicotinic acid derivatives, focusing on how structural modifications influence their biological activity. While a comprehensive SAR study on a single target for a broad series of these specific derivatives is not extensively documented in publicly available literature, we can synthesize key findings from research on related compounds to provide valuable insights.

The incorporation of a trifluoromethyl (-CF3) group into a pharmacophore can significantly enhance a molecule's therapeutic potential. This is often attributed to the unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and ability to increase lipophilicity, which can improve cell membrane permeability and binding affinity to biological targets. When combined with the isonicotinic acid scaffold, a privileged structure in medicinal chemistry known for its presence in drugs like the antitubercular agent isoniazid, the resulting this compound core presents a promising platform for drug discovery.

Comparative Analysis of Biological Activity

To illustrate the SAR of this class of compounds, we will draw on data from studies on analogous series, such as isonicotinic acid hydrazides and other trifluoromethyl-containing heterocyclic compounds, to infer the potential impact of substitutions on the this compound backbone. The following table summarizes hypothetical yet plausible SAR data based on established medicinal chemistry principles, focusing on a generic kinase inhibitory activity.

Compound ID Substitution on Isonicotinic Acid Ring Amide/Hydrazide Modification (R) Hypothetical IC50 (nM) against Target Kinase
1a None-NH-phenyl500
1b None-NH-(4-chlorophenyl)150
1c None-NH-(4-methoxyphenyl)700
1d None-NH-benzyl800
2a 5-chloro-NH-phenyl250
2b 6-methyl-NH-phenyl600
3a None-NHNH2 (Hydrazide)>1000
3b None-NHN=CH-phenyl450

SAR Insights:

  • Amide Substitutions: The nature of the substituent on the amide nitrogen is critical for activity. Electron-withdrawing groups on the phenyl ring (e.g., 4-chloro in 1b ) often enhance potency compared to the unsubstituted analog (1a ). Conversely, electron-donating groups (e.g., 4-methoxy in 1c ) can decrease activity. This suggests that electronic effects and potential hydrogen bonding interactions play a key role in target engagement. The reduced activity of the benzylamide (1d ) indicates that a direct aromatic connection to the amide nitrogen may be preferred for optimal binding.

  • Isonicotinic Acid Ring Substitutions: Modifications to the pyridine ring itself also modulate activity. The introduction of a halogen, such as chlorine at the 5-position (2a ), can lead to improved potency, potentially through additional hydrophobic or halogen-bonding interactions within the target's active site. Steric hindrance, as might be introduced by a methyl group at the 6-position (2b ), could be detrimental to binding.

  • Hydrazide vs. Amide: The core functional group is crucial. A simple hydrazide (3a ) is often significantly less active than the corresponding amides, suggesting that the lipophilic tail provided by the aromatic ring is necessary for potent inhibition. Conversion of the hydrazide to a hydrazone (3b ) can restore some activity.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, detailed experimental protocols are essential. Below is a representative methodology for a kinase inhibition assay.

Kinase Inhibition Assay Protocol:

A common method to determine the inhibitory activity of compounds against a specific kinase is a luminescence-based assay.

  • Reagents and Materials: Kinase enzyme, substrate, ATP, kinase buffer, test compounds (dissolved in DMSO), and a luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • A kinase reaction is set up containing the kinase, substrate, and ATP in the kinase buffer.

    • Test compounds at various concentrations are added to the reaction mixture. A DMSO control (vehicle) is also included.

    • The reaction is incubated at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

    • Following incubation, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is then added to convert the generated ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

    • The luminescence signal is measured using a plate reader. The amount of light generated is proportional to the amount of ADP produced, and thus, to the kinase activity.

  • Data Analysis: The luminescence data is converted to percent inhibition relative to the DMSO control. IC50 values are then calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Structure-Activity Relationships and Workflows

Graphical representations are invaluable for understanding complex biological and chemical information.

SAR_Relationship 2-(CF3)-Isonicotinic_Acid_Core 2-(Trifluoromethyl)isonicotinic Acid Core Amide_Modification Amide (R-group) Modification 2-(CF3)-Isonicotinic_Acid_Core->Amide_Modification Ring_Substitution Pyridine Ring Substitution 2-(CF3)-Isonicotinic_Acid_Core->Ring_Substitution Biological_Activity Biological Activity (e.g., Kinase Inhibition) Amide_Modification->Biological_Activity Significant Impact Ring_Substitution->Biological_Activity Modulatory Effect

Caption: Logical relationship of SAR for this compound derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation Start Starting Materials: This compound & Amines/Hydrazine Coupling Amide/Hydrazide Coupling Reaction Start->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In vitro Kinase Assay (IC50 Determination) Characterization->Screening Data_Analysis Data Analysis & SAR Screening->Data_Analysis

Caption: General experimental workflow for SAR studies.

In Vivo Showdown: Novel Trifluoromethylpyridine Derivatives Versus Standard of Care for Chlamydia Trachomatis Infection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the ongoing search for more effective treatments for sexually transmitted infections, a new class of compounds derived from 2-(trifluoromethyl)isonicotinic acid is showing promise. This guide provides an in-depth comparison of the in vivo performance of these novel trifluoromethylpyridine derivatives against the current standard of care, azithromycin, for the treatment of Chlamydia trachomatis, the leading cause of bacterial sexually transmitted infections worldwide. The following analysis is based on preclinical data from murine models, offering a head-to-head look at efficacy, and provides detailed experimental protocols for reproducibility.

Performance Comparison of Investigational Compounds and Azithromycin

The in vivo efficacy of three investigational trifluoromethylpyridine compounds, designated as molecules 1, 17, and 20, was evaluated in a mouse model of female genital tract infection with Chlamydia trachomatis. Their performance, measured by the reduction in chlamydial shedding, is compared with data from a similar model using the standard-of-care antibiotic, azithromycin.

Table 1: In Vivo Efficacy of Trifluoromethylpyridine Derivatives vs. Azithromycin in a Murine Model of Chlamydia trachomatis Infection

CompoundDosageRoute of AdministrationEfficacy (Reduction in Chlamydial Shedding)Reference
Molecule 1 50 µ g/day IntravaginalSignificant reduction in AUC of chlamydial shedding compared to vehicle[1]
Molecule 17 50 µ g/day IntravaginalSignificant reduction in AUC of chlamydial shedding compared to vehicle[1]
Molecule 20 50 µ g/day IntravaginalHighest efficacy among the derivatives, with a significant reduction in AUC of chlamydial shedding compared to Molecule 1 and vehicle[1]
Azithromycin Single 1g dose (human equivalent)OralHighly effective in restoring fertility and clearing infection[2]
Vehicle (DMSO) N/AIntravaginalControl[1]

Note: A direct statistical comparison between the trifluoromethylpyridine derivatives and azithromycin is not possible due to differences in the experimental designs of the source studies. However, the data provides a strong indication of the potential of these new compounds.

Unraveling the Mechanism: A Look at Potential Signaling Pathways

While the precise mechanism of action for these novel trifluoromethylpyridine derivatives is still under investigation, preliminary studies on similar pyridine-based compounds suggest a potential disruption of the chlamydial caseinolytic protease (ClpP) machinery system.[1] This system is crucial for protein turnover and the regulation of the chlamydial developmental cycle. By targeting ClpP, these compounds may induce a bactericidal effect, halting the infection.[1]

In contrast, azithromycin, a macrolide antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. This leads to the cessation of bacterial growth and replication.

Below is a conceptual diagram illustrating the potential mechanism of action for the trifluoromethylpyridine derivatives.

G cluster_host Host Cell cluster_chlamydia Chlamydia trachomatis Host_Cell Host Cell Cytoplasm Inclusion Chlamydial Inclusion RB Reticulate Body (Replicating Form) EB Elementary Body (Infectious Form) RB->EB Differentiation ClpP ClpP Protease ClpP->RB Impacts Development Protein_Turnover Protein Homeostasis ClpP->Protein_Turnover Regulates Protein_Turnover->RB Maintains Replication TFMP_Derivative Trifluoromethylpyridine Derivative TFMP_Derivative->ClpP Inhibition

Caption: Proposed mechanism of action for trifluoromethylpyridine derivatives.

Experimental Corner: Protocols for In Vivo Evaluation

For scientists looking to replicate or build upon these findings, detailed experimental protocols are crucial. The following sections outline the methodologies used in the in vivo evaluation of the trifluoromethylpyridine derivatives and a typical protocol for assessing azithromycin efficacy.

Protocol 1: In Vivo Efficacy of Trifluoromethylpyridine Derivatives in a Murine Model of Chlamydia trachomatis Genital Tract Infection

This protocol is based on the methodology described in the study by Abdel-hamid et al.[1]

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Hormonal Treatment: To increase susceptibility to infection, mice are treated with 2.5 mg of progesterone subcutaneously 7 and 2 days prior to infection.[3]

  • Infection: Mice are inoculated intravaginally with Chlamydia trachomatis serovar L2 at a concentration of 1 x 10^6 inclusion-forming units (IFUs) per mouse.

  • Compound Administration: The investigational compounds (Molecules 1, 17, and 20) are formulated in a suitable vehicle (e.g., DMSO) and administered intravaginally at a dose of 50 µ g/day for a specified duration, typically starting 24 hours post-infection.

  • Quantification of Chlamydial Shedding: Vaginal swabs are collected at regular intervals (e.g., every 3 days) post-infection. The swabs are then processed to determine the number of viable chlamydial organisms, typically by culture on a susceptible cell line (e.g., HeLa cells) and subsequent counting of inclusion-forming units (IFUs).[4]

  • Data Analysis: The course of infection is monitored by plotting the mean number of IFUs recovered over time. The total chlamydial shedding is quantified by calculating the area under the curve (AUC) for each treatment group. Statistical analysis is performed to compare the AUCs of the treated groups to the vehicle control group.

G Start Start Progesterone Progesterone Treatment (Day -7 and -2) Start->Progesterone Infection Intravaginal Infection (C. trachomatis, Day 0) Progesterone->Infection Treatment Intravaginal Treatment (Compound or Vehicle, Daily) Infection->Treatment Swabbing Vaginal Swabbing (Every 3 days) Treatment->Swabbing Quantification Quantification of IFUs (Cell Culture) Swabbing->Quantification Analysis Data Analysis (AUC of Shedding) Quantification->Analysis End End Analysis->End

Caption: Experimental workflow for in vivo evaluation.

Protocol 2: In Vivo Efficacy of Azithromycin in a Murine Model of Chlamydia trachomatis Genital Tract Infection

This protocol is a generalized representation based on common practices in the field.[2]

  • Animal Model: Female mice (strain may vary, e.g., C3H/HeN), 6-8 weeks old.

  • Hormonal Treatment: Subcutaneous administration of progesterone to synchronize the estrous cycle and enhance susceptibility to infection.

  • Infection: Intravaginal inoculation with a relevant strain of Chlamydia trachomatis (e.g., MoPn) at a predetermined infectious dose.

  • Compound Administration: A single oral gavage of azithromycin at a dose equivalent to the human therapeutic dose (e.g., 1 g).

  • Efficacy Assessment: Efficacy can be assessed through multiple endpoints, including:

    • Microbiological Cure: Quantification of chlamydial shedding via vaginal swabs at various time points post-treatment to confirm clearance of the infection.

    • Pathological Assessment: Histopathological examination of the genital tract tissues at the end of the study to assess inflammation and damage.

    • Fertility Studies: Mating of treated and control mice after the infection has resolved to determine the impact on fertility.

  • Data Analysis: Comparison of the outcomes (bacterial load, pathology scores, pregnancy rates, and litter size) between the azithromycin-treated group and an untreated control group.

Conclusion

The in vivo data presented in this guide highlights the potential of novel trifluoromethylpyridine derivatives as effective anti-chlamydial agents. Molecule 20, in particular, demonstrated superior efficacy in reducing chlamydial shedding in a preclinical mouse model. While direct comparisons with the standard of care, azithromycin, are limited by differing study designs, these initial findings are highly encouraging and warrant further investigation. The detailed experimental protocols provided herein offer a roadmap for future comparative studies, which will be essential in determining the clinical potential of this promising new class of compounds. The exploration of their unique mechanism of action may also open new avenues for combating antimicrobial resistance.

References

Comparative Efficacy of 2-(Trifluoromethyl)isonicotinic Acid Derivatives in Disease Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 2-(Trifluoromethyl)isonicotinic acid derivatives and related compounds in various disease models. The inclusion of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of these compounds, leading to improved biological activity.[1] This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development.

Anti-Inflammatory Activity

Derivatives of isonicotinic acid have demonstrated significant potential as anti-inflammatory agents. The following table summarizes the in vitro efficacy of several isonicotinic acid derivatives in inhibiting reactive oxygen species (ROS) production, a key process in inflammation.

Table 1: In Vitro Anti-inflammatory Activity of Isonicotinic Acid Derivatives

CompoundTarget/AssayIC50 (µM)Standard Drug (Ibuprofen) IC50 (µM)
Isonicotinate of meta-aminophenolROS Inhibition1.42 ± 0.111.2 ± 1.9
Isonicotinate of para-aminophenolROS Inhibition8.6 ± 0.511.2 ± 1.9
N'-(4-chlorobenzylidene)isonicotinohydrazideNot Specified3.7 ± 1.711.2 ± 1.9
N'-(4-methylbenzylidene)isonicotinohydrazideNot Specified19.6 ± 3.411.2 ± 1.9

Anticancer Activity

While direct comparative data for a series of this compound derivatives in cancer models is limited in the reviewed literature, a novel series of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against various cancer cell lines. The data highlights the potential of the trifluoromethyl moiety in designing potent anticancer agents.

Table 2: In Vitro Anticancer Activity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [2]

CompoundA375 (Melanoma) IC50 (µM)C32 (Amelanotic Melanoma) IC50 (µM)DU145 (Prostate Cancer) IC50 (µM)MCF-7/WT (Breast Cancer) IC50 (µM)
2b >500>500443.5>500
3b 25.424.455.460.5
4b 231.5179.5136.5145.5
4c 234.5177.5146.5158.5

Antiviral Activity

The isonicotinic acid scaffold is a key component of the antiviral drug enisamium iodide. Furthermore, derivatives of 2-(arylamino)-6-(trifluoromethyl)nicotinic acid have been investigated as dual inhibitors of HIV-1 reverse transcriptase. The following table presents the efficacy of selected derivatives against HIV-1 replication.

Table 3: Anti-HIV-1 Replication Activity of 2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid Derivatives [3]

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
13 (4-chlorophenyl ester)10363.6
21 (3,4-dimethoxyphenyl ester)5>50>10
25 (oxime)>50>50-

Experimental Protocols

In Vivo Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rodents

This model is a widely used and reproducible method to assess the acute anti-inflammatory activity of novel compounds.

1. Animal Model:

  • Species: Male Wistar rats or Swiss albino mice.

  • Weight: 180-250 g for rats, 25-30 g for mice.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment with free access to food and water.

2. Procedure:

  • Compound Administration: Test compounds, a vehicle control (e.g., saline), and a positive control (e.g., indomethacin, 5 mg/kg) are administered, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.[4]

  • Induction of Edema: A 1% (w/v) solution of lambda-carrageenan in saline is injected into the subplantar tissue of the right hind paw of each animal (100 µL for rats, 50 µL for mice).[4][5]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vivo Anticancer Efficacy: Human Tumor Xenograft Model

This model is a standard for evaluating the in vivo efficacy of potential anticancer drugs.[5][6][7]

1. Cell Culture and Animal Model:

  • Cell Lines: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media and conditions.[6][8]

  • Animals: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.[6]

2. Procedure:

  • Tumor Implantation: Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel). A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.[8]

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: Volume = (width² x length) / 2.[8]

  • Treatment: Once tumors reach a predetermined size, animals are randomized into treatment and control groups. The test compound, vehicle control, and a positive control are administered according to a defined schedule and route.

  • Efficacy Evaluation: Tumor growth inhibition is the primary endpoint. Body weight and any signs of toxicity are also monitored. At the end of the study, tumors may be excised for further analysis.

In Vivo Antiviral Efficacy: Influenza Virus Challenge Model

This model is used to evaluate the efficacy of antiviral compounds against influenza virus infection in a relevant animal model, often ferrets or mice.[9][10][11][12]

1. Animal Model and Virus:

  • Animals: Ferrets are a preferred model as they are naturally susceptible to human influenza viruses and exhibit similar clinical symptoms. Mice can also be used, often with mouse-adapted viral strains.[9][12]

  • Virus: A well-characterized strain of influenza virus (e.g., A/Wisconsin/67/2005 (H3N2)) is used for inoculation.[13]

2. Procedure:

  • Virus Inoculation: Animals are anesthetized and inoculated intranasally with a specific dose of the influenza virus.[9]

  • Treatment: Treatment with the test compound, a placebo, or a positive control (e.g., oseltamivir) is initiated at a specified time point relative to virus inoculation (e.g., 24 hours post-inoculation).[13]

  • Monitoring and Sample Collection: Animals are monitored daily for clinical signs of illness (e.g., weight loss, activity level). Nasal washes or lung tissues are collected at various time points to determine viral titers.

  • Data Analysis: The primary efficacy endpoint is the reduction in viral titers in the respiratory tract of treated animals compared to the control group.

Signaling Pathway and Experimental Workflow Diagrams

PI3K/Akt/mTOR Signaling Pathway

The anti-tuberculosis drug isoniazid, an isonicotinic acid derivative, has been shown to induce histone isonicotinylation, leading to the upregulation of PIK3R1 and subsequent activation of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival and is often dysregulated in cancer.[14][15][16][17][18]

PI3K_Akt_mTOR_Pathway Isoniazid Isoniazid (Isonicotinic Acid Derivative) Histone_Isonicotinylation Histone Isonicotinylation Isoniazid->Histone_Isonicotinylation PIK3R1 PIK3R1 Gene Expression (Upregulation) Histone_Isonicotinylation->PIK3R1 PI3K PI3K PIK3R1->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth mTORC2 mTORC2 mTORC2->Akt activates

Caption: PI3K/Akt/mTOR pathway activation by an isonicotinic acid derivative.

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a target for anti-inflammatory drug development. Pyridine-containing compounds have been shown to modulate this pathway.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces Pyridine_Derivative Pyridine Derivative Pyridine_Derivative->IKK_Complex inhibits

Caption: Inhibition of the NF-κB signaling pathway by pyridine derivatives.

Experimental Workflow for In Vitro Anticancer Drug Screening

A typical workflow for the initial evaluation of the anticancer potential of new chemical entities.

Anticancer_Screening_Workflow Start Start Compound_Synthesis Compound Synthesis & Characterization Start->Compound_Synthesis MTT_Assay MTT Assay for Cytotoxicity (IC50) Compound_Synthesis->MTT_Assay Cell_Line_Selection Cancer Cell Line Selection Cell_Line_Selection->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) MTT_Assay->Apoptosis_Assay Active Compounds Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) MTT_Assay->Cell_Cycle_Analysis Active Compounds Data_Analysis Data Analysis & Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Analysis->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for in vitro anticancer drug screening.

References

A Spectroscopic Showdown: Unraveling the Isomers of Trifluoromethyl-Substituted Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 2-(Trifluoromethyl)isonicotinic acid and its nicotinic acid isomers reveals key differences in their molecular fingerprints. This guide provides an objective analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for researchers in drug discovery and materials science.

The introduction of a trifluoromethyl group to the pyridine carboxylic acid scaffold significantly influences the electronic environment and, consequently, the spectroscopic properties of the resulting isomers. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings. This guide presents a comparative analysis of this compound and its corresponding nicotinic acid isomers, supported by available experimental data.

Spectroscopic Data Summary

Compound1H NMR (δ, ppm)13C NMR (δ, ppm)19F NMR (δ, ppm)IR (cm⁻¹)Mass Spectrum (m/z)
This compound Data not availableData not availableData not availableData not availableData not available
3-(Trifluoromethyl)isonicotinic acid Data not availableData not availableData not availableData not availableData not available
2-(Trifluoromethyl)nicotinic acid Data not availableData not availableData not availableData not availableData not available
4-(Trifluoromethyl)nicotinic acid [Spectrum available on ChemicalBook]Data not availableData not availableData not availableData not available
5-(Trifluoromethyl)nicotinic acid Predicted data availablePredicted data availableData not availableData not availableData not available
6-(Trifluoromethyl)nicotinic acid [Spectrum available on ChemicalBook]Data not availableData not available[ATR-IR spectrum available on PubChem]Data not available

Note: "Data not available" indicates that experimental spectra for these specific isomers could not be located in the searched public databases as of the time of this publication. Researchers are encouraged to acquire this data experimentally for definitive characterization.

Structural Isomers and Their Spectroscopic Implications

The position of the trifluoromethyl group and the carboxylic acid on the pyridine ring creates distinct electronic environments for the protons and carbons, leading to unique chemical shifts in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly dependent on the substituent positions. The electron-withdrawing nature of both the trifluoromethyl and carboxylic acid groups will generally shift the signals of adjacent protons downfield. The number of distinct proton signals and their splitting patterns (singlet, doublet, triplet, etc.) are key identifiers for each isomer.

  • ¹³C NMR: The carbon signals of the pyridine ring and the carboxylic acid are also influenced by the substituent positions. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct way to observe the trifluoromethyl group. The chemical shift of the CF₃ signal is sensitive to its electronic environment on the pyridine ring. For a related compound, 2-fluoro-4-(trifluoromethyl)-nicotinic acid, the ¹⁹F NMR spectrum shows a signal for the CF₃ group, providing a general reference range.[1]

Infrared (IR) Spectroscopy

The IR spectra of these compounds are expected to show characteristic absorption bands for the carboxylic acid group, including:

  • A broad O-H stretching band, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band, usually between 1700 and 1725 cm⁻¹.

  • C-O stretching and O-H bending vibrations.

The C-F stretching vibrations of the trifluoromethyl group typically appear in the region of 1100-1350 cm⁻¹. An ATR-IR spectrum for 6-(Trifluoromethyl)nicotinic acid is available on PubChem, which can serve as a reference.[2]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of these isomers is expected to show the molecular ion peak (M⁺) corresponding to their molecular weight. The fragmentation pattern will be influenced by the positions of the substituents, with characteristic losses of fragments such as COOH, CF₃, and HCN.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of trifluoromethyl-substituted pyridine carboxylic acids.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.

  • Ensure complete dissolution, using sonication if necessary. The choice of solvent can influence the chemical shifts, particularly for the acidic proton.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire the spectrum with or without proton decoupling. The chemical shifts should be referenced to an external standard such as CFCl₃.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

  • Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

Data Acquisition:

  • Use a standard electron ionization energy of 70 eV.

  • Set the ion source temperature appropriately to ensure vaporization without thermal decomposition.

  • Scan a mass range that includes the expected molecular ion and potential fragment ions.

Logical Workflow for Isomer Identification

The following diagram illustrates a logical workflow for the spectroscopic identification and comparison of the isomers.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison of Isomers cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_conclusion Conclusion Sample Isomeric Compound NMR NMR Spectroscopy (1H, 13C, 19F) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Multiplicity NMR->NMR_Data IR_Data Characteristic Bands (O-H, C=O, C-F) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Comparison Compare Spectra of Isomers NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Structural Elucidation & Isomer Differentiation Comparison->Identification

References

Validating analytical methods for the quantification of 2-(Trifluoromethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-(Trifluoromethyl)isonicotinic acid is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of suitable analytical methods for the quantification of this compound, offering supporting data from studies on structurally related molecules.

Method Comparison at a Glance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common and effective techniques for the quantification of pyridine carboxylic acids.

Analytical MethodPrincipleCommon DetectorKey AdvantagesKey Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarityUV-Vis/DADRobust, reliable, cost-effective, widely available.[1][2]Lower sensitivity compared to LC-MS/MS, potential for matrix interference.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation based on polarity, detection based on mass-to-charge ratioTriple Quadrupole (QqQ)High sensitivity and selectivity, suitable for complex matrices, provides structural confirmation.[3][4]Higher equipment cost and complexity.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compoundsMass Spectrometer (MS)Excellent for volatile and semi-volatile compounds.[2][5]May require derivatization for non-volatile compounds like carboxylic acids, which can add complexity.[2][6]
UV-Vis Spectrophotometry Measures absorbance of UV-Vis lightPhotomultiplier TubeSimple, rapid, and inexpensive for bulk material.[2]Low specificity, susceptible to interference from other UV-absorbing compounds.[2]

Performance Data Summary

The following table summarizes typical performance characteristics for the quantification of compounds structurally similar to this compound, such as 4-(trifluoromethyl)nicotinic acid and isonicotinic acid.[3][7] These values can be considered as expected benchmarks when validating a method for this compound.

Validation ParameterHPLC-UV (Isonicotinic acid)[7]LC-MS/MS (4-(Trifluoromethyl)nicotinic acid)[3]
Linearity (R²) > 0.999> 0.99
Accuracy (% Recovery) 98 - 102%70 - 120%
Precision (% RSD) < 2%≤ 20%
Limit of Detection (LOD) 0.083 µg/mLNot Reported
Limit of Quantitation (LOQ) 0.25 µg/mL0.05 mg/kg

Experimental Protocols

Below are detailed experimental protocols for proposed HPLC-UV and LC-MS/MS methods for the quantification of this compound, based on established methods for related compounds.

Proposed HPLC-UV Method

This method is adapted from a validated procedure for isonicotinic acid.[7]

1. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a suitable buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan of a standard solution of this compound (likely around 260-270 nm).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.

Proposed LC-MS/MS Method

This protocol is based on a validated method for the quantification of 4-(trifluoromethyl)nicotinic acid, a metabolite of flonicamid.[3]

1. Instrumentation:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column suitable for LC-MS.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the carboxylic acid.

  • Multiple Reaction Monitoring (MRM): The precursor ion (deprotonated molecule [M-H]⁻) and a suitable product ion for this compound would need to be determined by direct infusion of a standard solution.

    • Hypothetical MRM Transition: m/z 190 -> [Product Ion]

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.

4. Sample Preparation (QuEChERS Method):

  • For complex matrices like food or biological samples, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction can be employed.[3] This typically involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE) with sorbents like PSA (primary secondary amine) to remove interferences.

Visualizing the Workflow

To better illustrate the processes involved in method validation and comparison, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_documentation Documentation define_scope Define Scope & Performance Criteria select_method Select Appropriate Analytical Method define_scope->select_method prepare_standards Prepare Standards & Samples select_method->prepare_standards instrument_setup Instrument Setup & Calibration prepare_standards->instrument_setup run_experiments Run Validation Experiments instrument_setup->run_experiments data_analysis Analyze Data (Linearity, Accuracy, Precision) run_experiments->data_analysis assess_results Assess Against Acceptance Criteria data_analysis->assess_results validation_report Prepare Validation Report assess_results->validation_report

Caption: A generalized workflow for analytical method validation.

Method_Comparison_Workflow cluster_hplc HPLC-UV Method cluster_lcms LC-MS/MS Method sample Sample containing This compound hplc_prep Sample Preparation (Dilution) sample->hplc_prep lcms_prep Sample Preparation (QuEChERS Extraction) sample->lcms_prep hplc_sep C18 Reverse Phase Separation hplc_prep->hplc_sep hplc_det UV Detection hplc_sep->hplc_det hplc_quant Quantification via External Standard Curve hplc_det->hplc_quant lcms_sep C18 Reverse Phase Separation lcms_prep->lcms_sep lcms_det MS/MS Detection (MRM) lcms_sep->lcms_det lcms_quant Quantification via Matrix-Matched Standards lcms_det->lcms_quant

Caption: A comparative workflow of HPLC-UV and LC-MS/MS methods.

References

Benchmarking the properties of 2-(Trifluoromethyl)isonicotinic acid against other fluorinated building blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of 2-(Trifluoromethyl)isonicotinic acid against other key fluorinated building blocks, supported by physicochemical data and established experimental protocols.

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a paramount strategy for enhancing pharmacological properties. The trifluoromethyl group (-CF3), in particular, is a powerful tool for modulating acidity, lipophilicity, and metabolic stability. This guide provides a comprehensive benchmark of this compound against its non-fluorinated parent, isonicotinic acid, and other fluorinated isomers, illustrating its value as a building block in medicinal chemistry.

Physicochemical Properties: A Quantitative Comparison

The introduction of a trifluoromethyl group significantly alters the electronic properties of the pyridine ring, which is reflected in the compound's acidity (pKa) and lipophilicity (logP). These parameters are critical for predicting a compound's behavior in a biological system, including its absorption, distribution, metabolism, and excretion (ADME) profile.

The strong electron- withdrawing nature of the trifluoromethyl group generally increases the acidity (lowers the pKa) of the carboxylic acid and increases lipophilicity (raises the logP).[1][2]

CompoundStructureMolecular Weight ( g/mol )pKalogP
Isonicotinic AcidIsonicotinic Acid123.114.96 (experimental)[3]0.28 (predicted)
This compound this compound191.112.94 (predicted)1.3 (predicted)
5-(Trifluoromethyl)picolinic Acid5-(Trifluoromethyl)picolinic Acid191.113.5 (predicted)1.3 (predicted)
4-(Trifluoromethyl)nicotinic Acid4-(Trifluoromethyl)nicotinic Acid191.112.50 (predicted)[4][5]1.3 (predicted)[6]

Note: Predicted values are computationally derived and may differ from experimental results.

Metabolic Stability: The Fluorine Advantage

A primary driver for the use of fluorinated building blocks is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[7] By replacing a metabolically vulnerable hydrogen atom with fluorine or a trifluoromethyl group, chemists can block or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[7]

Illustrative Comparison of Metabolic Stability

CompoundExpected Metabolic HotspotsExpected In Vitro Half-life (t½)Expected Intrinsic Clearance (CLint)
Isonicotinic AcidPyridine ring hydroxylationShorterHigher
This compound -CF3 group is metabolically robust; ring hydroxylation is still possible but may be sterically hindered.LongerLower

This enhanced stability is a key reason for the inclusion of building blocks like this compound in drug candidates.

Application in Drug Discovery: The Case of RAF709

A pertinent example of the strategic use of this compound is in the synthesis of RAF709 , a potent and selective RAF kinase inhibitor developed for RAS mutant cancers.[8][9] RAF709's discovery highlights the importance of fine-tuning molecular properties to achieve a desirable clinical profile. The this compound fragment plays a crucial role in the molecule's overall efficacy and drug-like properties. Its incorporation was part of a structure-based design approach to improve upon earlier compounds that suffered from high human intrinsic clearance.[8] The trifluoromethyl group in this position likely contributes to both improved metabolic stability and optimal binding interactions with the target kinase.

RAF709_Synthesis Aniline 3-Bromo-4-methylaniline Intermediate1 Aniline Intermediate Aniline->Intermediate1 Suzuki Coupling BoronicAcid (2,6-difluoropyridin-4-yl)boronic acid BoronicAcid->Intermediate1 RAF709 RAF709 Intermediate1->RAF709 Amide Coupling TFIA This compound TFIA->RAF709

Caption: Simplified synthetic pathway for RAF709 highlighting the incorporation of this compound.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties discussed are provided below.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a compound in an aqueous solution.

Methodology:

  • Preparation: A 1mM solution of the test compound is prepared. For the titration, 0.1 M HCl and 0.1 M NaOH solutions are prepared. The potentiometer is calibrated using standard buffers of pH 4, 7, and 10.

  • Titration: 20 mL of the 1mM sample solution is made acidic to a pH of 1.8-2.0 with 0.1 M HCl. The solution is then titrated with 0.1 M NaOH.

  • Data Collection: The pH is recorded at regular intervals of titrant addition. The titration is continued until the pH reaches 12-12.5.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The inflection point of the curve corresponds to the pKa of the compound.

Determination of logP by Shake-Flask Method

Objective: To determine the partition coefficient (logP) of a compound between n-octanol and water.

Methodology:

  • Preparation: A known amount of the test compound is dissolved in a vessel containing a mutually saturated mixture of n-octanol and water.

  • Equilibration: The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two phases.

  • Phase Separation: The mixture is allowed to stand until the n-octanol and water layers are clearly separated.

  • Quantification: The concentration of the compound in each layer is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assay using Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.[10][11][12][13][14]

Methodology:

  • Incubation Mixture Preparation: A reaction mixture is prepared containing phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL protein concentration), and the test compound (e.g., 1 µM).[10]

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes).

  • Reaction Initiation: The metabolic reaction is initiated by the addition of a pre-warmed NADPH regenerating system. A parallel incubation without the NADPH regenerating system serves as a negative control.[10]

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[10]

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[11]

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.[7]

Microsomal_Stability_Assay cluster_prep Preparation cluster_incubation Incubation at 37°C cluster_analysis Analysis Compound Test Compound (1 µM) Preincubation Pre-incubation (5 min) Compound->Preincubation Microsomes Human Liver Microsomes (0.5 mg/mL) Microsomes->Preincubation Buffer Phosphate Buffer (pH 7.4) Buffer->Preincubation Reaction Reaction Mixture Preincubation->Reaction Sampling Time-Point Sampling (0, 5, 15, 30, 60 min) Reaction->Sampling NADPH Add NADPH (Initiate Reaction) NADPH->Reaction Quenching Quench with Acetonitrile + Internal Standard Sampling->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for a typical in vitro human liver microsomal stability assay.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-(Trifluoromethyl)isonicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. The proper handling and disposal of chemical reagents, such as 2-(Trifluoromethyl)isonicotinic acid, are critical components of this responsibility. This guide provides a clear, step-by-step procedure for the safe disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to be equipped with the appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound is classified as an irritant and can cause skin, eye, and respiratory irritation.[1][2] In case of exposure, follow the first aid measures outlined below.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear chemical safety goggles or glasses that adhere to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
Respiratory Protection Use only outdoors or in a well-ventilated area.[1][2] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

First Aid Measures

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][3]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures complete and accurate classification of the waste, adhering to all federal, state, and local regulations.[1]

1. Waste Characterization and Collection:

  • Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3).[1]

  • Collect the waste in a sturdy, leak-proof container that is properly labeled as hazardous waste.[4]

  • Ensure the container is kept closed except when adding waste.[4]

2. Spill Containment and Cleanup:

  • In the event of a spill, prevent further leakage if it is safe to do so.

  • Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[5]

  • Transfer the absorbed material into a suitable, airtight disposal container.[5]

  • Do not let the product enter drains, waterways, or sewer systems.[5]

3. Final Disposal:

  • Dispose of the contents and the container at an approved waste disposal plant.[1][2][3]

  • Do not reuse empty containers. Dispose of them as unused products.[1]

  • For empty containers, the first rinse with a solvent must be collected and disposed of as hazardous waste.[4]

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is there a spill? B->C D Contain Spill with Inert Absorbent C->D Yes I Proceed with Intended Use C->I No E Collect Waste in Labeled, Sealed Container D->E F Consult Local, State, and Federal Regulations E->F G Dispose of at Approved Waste Disposal Plant F->G H End of Procedure G->H I->E After Use

Disposal Workflow for this compound

References

Personal protective equipment for handling 2-(Trifluoromethyl)isonicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(Trifluoromethyl)isonicotinic Acid

This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on established safety protocols for handling halogenated and acidic organic compounds.

Hazard Identification

While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally similar compounds such as 2-Methyl-5-(trifluoromethyl)isonicotinic acid and 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid indicate that this substance should be handled with significant care.[1][2] The primary hazards are expected to be:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Due to its acidic nature and trifluoromethyl group, the compound may be corrosive and harmful if swallowed, inhaled, or comes into contact with skin.[4][5][6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. Adherence to the following PPE requirements is mandatory when handling this compound.[7]

Protection TypeEquipment SpecificationPurpose
Eye and Face Chemical safety goggles with side shields, or a full-face shield worn over safety glasses.[7][8][9]To protect eyes and face from splashes, dust, and airborne particles.[8]
Skin and Body A chemical-resistant apron or a polyethylene-coated polypropylene disposable lab coat over flame-resistant clothing.[8][9][10]To prevent skin contact and contamination of personal clothing.[8]
Hand Protection Nitrile or neoprene gloves (double-gloving is recommended).[7][8][10] Ensure gloves meet relevant standards (e.g., EN 374).[6]To protect hands from direct contact with the chemical.
Respiratory A NIOSH-approved N95 respirator or a higher-level respirator with acid gas cartridges.[8][10] This is crucial when handling the powder outside of a fume hood.To protect against the inhalation of harmful dust, fumes, or vapors.[8]
Foot Protection Closed-toe, chemical-resistant shoes or boots.[8][10]To protect feet from spills and physical hazards.[10]

Operational and Disposal Plans

A strict operational and disposal plan is crucial for ensuring laboratory safety when handling this compound.

Experimental Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal Phase prep_A Verify Engineering Controls (Fume Hood, Ventilation) prep_B Locate Safety Equipment (Eyewash, Shower, Spill Kit) prep_A->prep_B prep_C Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_B->prep_C handle_A Handle Compound Exclusively Inside a Certified Fume Hood prep_C->handle_A Proceed to Handling handle_B Weigh and Transfer Carefully to Avoid Dust Generation handle_A->handle_B handle_C Keep Container Tightly Closed When Not in Use handle_B->handle_C disp_A Collect Waste Chemical & Contaminated Materials handle_C->disp_A Proceed to Disposal disp_B Place in Labeled Hazardous Waste Container disp_A->disp_B disp_C Triple-Rinse Empty Containers (Collect First Rinse as Waste) disp_B->disp_C disp_D Remove and Dispose of Contaminated PPE disp_C->disp_D end End of Process Wash Hands Thoroughly disp_D->end Complete & Decontaminate

Caption: Workflow for handling this compound.

Operational Plan: Step-by-Step Guidance
  • Preparation:

    • Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[8] Ensure the laboratory is well-ventilated.[1][4]

    • Safety Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible (within a 10-second travel distance).[8]

    • Personal Protective Equipment (PPE): Before handling, don all required PPE as detailed in the table above.[7] Inspect gloves for any signs of degradation before use.

  • Handling:

    • Avoid Contact: Prevent all personal contact with the substance, including inhalation of dust and direct contact with skin and eyes.[4]

    • Weighing: If weighing the solid, do so within the fume hood or in a ventilated balance enclosure to control dust.

    • Storage: Keep containers securely sealed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[1][2][11]

    • Hygiene: Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly with soap and water after handling is complete.[1][11]

  • Emergency Procedures:

    • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1][2]

    • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2][11] Seek medical attention if irritation occurs or persists.[1][2]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][11] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[2]

    • Spills: In case of a spill, evacuate the area. For dry spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed container for disposal.[1][4] Wash the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Collect all waste of this compound in a designated, clearly labeled, and sealed hazardous waste container.[1] Do not mix with other waste streams unless directed by your institution's safety office.

  • Contaminated Materials:

    • All materials that have come into contact with the chemical, including used PPE (gloves, aprons), absorbent pads, and disposable labware, must be considered hazardous waste.[8]

    • Collect these materials in a designated hazardous waste container for disposal according to institutional and local regulations.[1][4][8]

  • Container Disposal:

    • Empty containers should be triple-rinsed with a suitable solvent (e.g., water or as recommended by your safety officer).[8]

    • The first rinseate must be collected as hazardous waste.[8] Subsequent rinses may also need to be collected depending on local regulations. Consult your state and local land waste management authority for final disposal procedures.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)isonicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(Trifluoromethyl)isonicotinic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。